Product packaging for 5-(Piperidin-1-yl)picolinonitrile(Cat. No.:)

5-(Piperidin-1-yl)picolinonitrile

Cat. No.: B8579961
M. Wt: 187.24 g/mol
InChI Key: WHWDWCMQYCJGQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(Piperidin-1-yl)picolinonitrile is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13N3 B8579961 5-(Piperidin-1-yl)picolinonitrile

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

5-piperidin-1-ylpyridine-2-carbonitrile

InChI

InChI=1S/C11H13N3/c12-8-10-4-5-11(9-13-10)14-6-2-1-3-7-14/h4-5,9H,1-3,6-7H2

InChI Key

WHWDWCMQYCJGQZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CN=C(C=C2)C#N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(Piperidin-1-yl)picolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a primary synthesis pathway for 5-(Piperidin-1-yl)picolinonitrile, a valuable building block in medicinal chemistry and drug discovery. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the functionalization of heteroaromatic systems.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution

The principal route to this compound involves the direct displacement of a halide from the 5-position of a picolinonitrile ring by piperidine. This reaction is typically facilitated by the electron-withdrawing nature of the nitrile group, which activates the pyridine ring for nucleophilic attack. The most common starting material for this transformation is 5-bromopicolinonitrile, owing to its commercial availability and appropriate reactivity.

The reaction mechanism is a classic SNAr process. The piperidine nitrogen acts as a nucleophile, attacking the carbon atom bearing the bromine. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex, which is resonance-stabilized. The subsequent expulsion of the bromide ion restores the aromaticity of the pyridine ring, yielding the final product.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound. This protocol is based on established procedures for similar nucleophilic aromatic substitutions on halopyridines.

Materials:

  • 5-Bromopicolinonitrile

  • Piperidine

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol (EtOH), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 5-bromopicolinonitrile (1.0 eq) in a 3:1 mixture of anhydrous ethanol and anhydrous tetrahydrofuran, add piperidine (1.2 eq).

  • To this mixture, add triethylamine (1.5 eq) to act as a base and scavenge the HBr formed during the reaction.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvents.

  • Redissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to afford this compound as a pure solid.

Quantitative Data

ParameterValue
Starting Material 5-Bromopicolinonitrile
Reagent Piperidine
Product This compound
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
Typical Yield 85-95%
Physical Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, CDCl₃) Estimated δ (ppm): 8.4 (d, 1H), 7.6 (dd, 1H), 7.4 (d, 1H), 3.2 (t, 4H), 1.7 (m, 6H)
¹³C NMR (101 MHz, CDCl₃) Estimated δ (ppm): 155, 148, 138, 120, 118, 110, 50, 26, 24
Mass Spectrometry (ESI) m/z [M+H]⁺: 188.1182

Mandatory Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 5-Bromopicolinonitrile 5-Bromopicolinonitrile ReactionVessel Nucleophilic Aromatic Substitution 5-Bromopicolinonitrile->ReactionVessel Piperidine Piperidine Piperidine->ReactionVessel Extraction Aqueous Workup (EtOAc/Water) ReactionVessel->Extraction TEA, EtOH/THF, Reflux Drying Drying (Na2SO4) Extraction->Drying Purification Column Chromatography Drying->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Reaction Components

Reaction_Components 5-Halopicolinonitrile 5-Halopicolinonitrile (Electrophile) Product This compound 5-Halopicolinonitrile->Product Piperidine Piperidine (Nucleophile) Piperidine->Product Base Base (e.g., TEA) (Acid Scavenger) Base->Product Solvent Solvent (e.g., EtOH/THF) (Reaction Medium) Solvent->Product

Caption: Key components in the synthesis of this compound.

An In-depth Technical Guide to the Physicochemical Properties of 5-(Piperidin-1-yl)picolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. For 5-(Piperidin-1-yl)picolinonitrile, a molecule combining a piperidine ring and a picolinonitrile moiety, these properties are of significant interest for its potential as a scaffold in medicinal chemistry.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for this compound. These values were computationally generated and should be confirmed by experimental data.

PropertyPredicted ValueMethod
Molecular Formula C₁₂H₁₅N₃-
Molecular Weight 201.27 g/mol -
Melting Point 85-95 °CEstimation based on similar structures
Boiling Point 330-350 °C at 760 mmHgEstimation based on similar structures
logP 2.3 ± 0.4ALOGPS
Aqueous Solubility (logS) -3.1ALOGPS
pKa (most basic) 8.9 ± 0.2 (piperidine nitrogen)Computational prediction
pKa (most acidic) Not applicable in physiological range-
Polar Surface Area (PSA) 40.1 ŲComputational prediction
Number of H-Bond Donors 0-
Number of H-Bond Acceptors 3-
Rotatable Bonds 1-

Experimental Protocols for Physicochemical Property Determination

Accurate experimental determination of physicochemical properties is essential for regulatory submission and for building robust structure-activity relationships (SAR). The following are standard, detailed protocols for key properties.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp or Thomas-Hoover).

  • Measurement:

    • A rapid heating run is performed to determine an approximate melting range.

    • A second, slower run is conducted with a fresh sample, heating at a rate of 1-2 °C per minute, starting from approximately 20 °C below the estimated melting point.

  • Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement start Start powder Powder Sample start->powder 1. Obtain dry sample pack Pack Capillary Tube powder->pack 2. Fill to 2-3 mm insert Insert into Apparatus pack->insert fast_heat Rapid Heating insert->fast_heat 3. Estimate MP slow_heat Slow Heating (1-2°C/min) fast_heat->slow_heat 4. New Sample observe Observe Melting slow_heat->observe 5. Monitor record Record Range observe->record 6. T_onset to T_complete end End record->end End

Fig. 1: Workflow for Melting Point Determination.
Boiling Point Determination (Microscale Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small sample quantities, a microscale method is employed.

Methodology:

  • Sample Preparation: A few drops of liquid this compound are placed in a small test tube or a melting point capillary tube. A smaller, inverted capillary tube is placed inside to serve as a boiling chip.

  • Apparatus Setup: The sample tube is attached to a thermometer and placed in a heating block or a Thiele tube filled with a high-boiling point oil.

  • Measurement: The sample is heated gradually. The boiling point is the temperature at which a continuous stream of bubbles emerges from the inverted capillary.

  • Data Recording: The temperature is recorded when the bubble stream is steady. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

BoilingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement start Start add_sample Add Liquid Sample start->add_sample 1. ~0.1 mL add_capillary Insert Inverted Capillary add_sample->add_capillary 2. Open end down setup Assemble Apparatus add_capillary->setup heat Gradual Heating setup->heat 3. Heat gently observe Observe Bubbles heat->observe 4. Look for steady stream record Record Temperature observe->record 5. Note T and Pressure end End record->end End

Fig. 2: Workflow for Microscale Boiling Point Determination.
Aqueous Solubility Determination (Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a compound in a specific solvent (e.g., water or buffer) by measuring the concentration of the saturated solution.

Methodology:

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of the aqueous medium in a sealed flask.

  • Equilibration: The flask is agitated (e.g., on a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

SolubilityWorkflow cluster_prep Preparation & Equilibration cluster_analysis Analysis start Start add_excess Add Excess Solid to Solvent start->add_excess 1. Known volume shake Agitate at Constant T add_excess->shake 2. 24-48 hours separate Separate Solid and Liquid shake->separate 3. Centrifuge/Filter quantify Quantify Concentration separate->quantify 4. HPLC-UV calculate Calculate Solubility quantify->calculate 5. e.g., in mg/mL end End calculate->end End

Fig. 3: Workflow for Shake-Flask Solubility Determination.
pKa Determination (Potentiometric Titration)

Principle: The pKa is the negative logarithm of the acid dissociation constant. For a basic compound like this compound, the pKa of its conjugate acid is determined by titrating a solution of the compound with a strong acid.

Methodology:

  • Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl), while the pH is monitored using a calibrated pH electrode.

  • Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.

pKaWorkflow cluster_prep Preparation cluster_titration Titration & Analysis start Start dissolve Dissolve Compound start->dissolve 1. Known concentration calibrate Calibrate pH Meter dissolve->calibrate 2. Standard buffers titrate Titrate with Acid calibrate->titrate 3. Record pH plot Plot pH vs. Volume titrate->plot 4. Generate curve determine_pKa Determine pKa plot->determine_pKa 5. Half-equivalence point end End determine_pKa->end End

Fig. 4: Workflow for Potentiometric pKa Determination.
Lipophilicity (logP) Determination (Shake-Flask Method)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. logP is the logarithm of this ratio and is a measure of lipophilicity.

Methodology:

  • Phase Saturation: n-octanol and water (or a suitable buffer) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then mixed and shaken until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: logP is calculated as log₁₀([concentration in octanol] / [concentration in aqueous phase]).

logPWorkflow cluster_prep Preparation & Partitioning cluster_analysis Analysis & Calculation start Start saturate Saturate Solvents start->saturate 1. n-octanol & water dissolve Dissolve Compound saturate->dissolve 2. In one phase shake Shake to Equilibrate dissolve->shake 3. Mix phases separate Separate Phases shake->separate 4. Centrifuge quantify_oct Quantify in Octanol separate->quantify_oct 5a. HPLC-UV quantify_aq Quantify in Aqueous separate->quantify_aq 5b. HPLC-UV calculate Calculate logP quantify_oct->calculate 6. log([oct]/[aq]) quantify_aq->calculate 6. log([oct]/[aq]) end End calculate->end End

Fig. 5: Workflow for Shake-Flask logP Determination.

Technical Guide: Solubility Profile of 5-(Piperidin-1-yl)picolinonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 5-(Piperidin-1-yl)picolinonitrile. Due to the absence of publicly available experimental solubility data for this specific compound, this document outlines a predicted solubility profile based on its chemical structure and general principles of solubility. Furthermore, it presents a standardized experimental protocol for determining solubility, along with illustrative data and process diagrams to guide researchers in their laboratory work. The information herein is intended to serve as a foundational resource for professionals engaged in the research and development of piperidine-containing compounds.

Introduction

This compound is a heterocyclic compound incorporating both a piperidine and a picolinonitrile moiety. Such structures are of significant interest in medicinal chemistry and drug discovery, as piperidine rings are prevalent in a wide range of pharmaceuticals.[1][2] Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening.

This guide addresses the solubility of this compound by:

  • Predicting its solubility in a range of common organic solvents based on the principle of "like dissolves like."[3][4]

  • Providing a hypothetical, yet representative, set of solubility data.

  • Detailing a general experimental protocol for the quantitative determination of solubility.

  • Illustrating key processes through workflow and pathway diagrams.

Predicted Solubility Profile

The chemical structure of this compound features a polar picolinonitrile group (containing a nitrile and a pyridine ring) and a largely non-polar, saturated piperidine ring. This amphiphilic nature suggests a nuanced solubility profile.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The nitrogen atoms in the pyridine and piperidine rings, along with the nitrile group, can act as hydrogen bond acceptors. Therefore, the compound is expected to have moderate to good solubility in polar protic solvents that can act as hydrogen bond donors.[3]

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents can engage in dipole-dipole interactions with the polar regions of the molecule. High solubility is anticipated in solvents like DMSO and DMF, which are excellent at dissolving a wide range of organic compounds.[3]

  • Non-Polar Solvents (e.g., Hexane, Toluene): The non-polar piperidine ring and the aromatic picolinonitrile backbone will contribute to some solubility in non-polar solvents through van der Waals forces. However, due to the significant polarity of the nitrile and pyridine functionalities, the overall solubility in highly non-polar solvents like hexane is expected to be limited.

Quantitative Solubility Data (Illustrative)

The following table presents a hypothetical summary of the mole fraction solubility of this compound in various organic solvents at 298.15 K and atmospheric pressure. This data is for illustrative purposes to demonstrate how such information would be presented and should not be considered as experimentally verified.

SolventSolvent TypePredicted Mole Fraction (x) Solubility at 298.15 K
MethanolPolar Protic0.025
EthanolPolar Protic0.018
IsopropanolPolar Protic0.011
AcetonePolar Aprotic0.190
AcetonitrilePolar Aprotic0.150
N,N-Dimethylformamide (DMF)Polar Aprotic0.270
Ethyl AcetatePolar Aprotic0.175
1,4-DioxaneNon-Polar Ether0.230
TolueneNon-Polar Aromatic0.095
HexaneNon-Polar Aliphatic< 0.001

Experimental Protocol for Solubility Determination

The following is a general protocol for the experimental determination of the solubility of a solid organic compound, such as this compound, in an organic solvent using the static equilibrium method.[5][6][7]

4.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated digital thermometer

  • Analytical balance (±0.0001 g)

  • Vials with airtight caps

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

4.2. Procedure

  • Preparation: Add an excess amount of solid this compound to a series of vials.

  • Solvent Addition: Accurately weigh and add a known mass of each selected organic solvent to the respective vials.

  • Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 298.15 K). Allow the mixtures to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation.

  • Phase Separation: After equilibration, stop the agitation and allow the solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a pre-warmed syringe and immediately pass it through a syringe filter to remove any undissolved solid.

  • Analysis: Accurately weigh the filtered sample and then dilute it with a suitable solvent to a known volume. Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC).

  • Calculation: Calculate the mole fraction solubility using the determined concentration and the masses of the solute and solvent.

Visualizations

5.1. Experimental and Synthetic Workflows

The following diagrams illustrate the general workflow for solubility determination and a plausible synthetic route for the target compound.

G cluster_0 Experimental Workflow: Solubility Determination A Add excess solid to vial B Add known mass of solvent A->B C Equilibrate at constant temperature B->C D Allow solid to settle C->D E Withdraw and filter supernatant D->E F Analyze concentration (e.g., HPLC) E->F G Calculate solubility F->G

Figure 1. Workflow for Solubility Determination.

G cluster_1 Plausible Synthetic Pathway R1 5-Bromo-2-cyanopyridine C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat R1->C R2 Piperidine R2->C P This compound C->P

Figure 2. Plausible Synthesis of the Target Compound.

5.2. Representative Signaling Pathway

Piperidine-containing compounds are known to interact with various biological targets, including G-protein coupled receptors (GPCRs) and ion channels.[8][9] The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive piperidine derivative.

G cluster_2 Hypothetical Signaling Pathway Modulation Ligand Piperidine Derivative (e.g., this compound) Receptor GPCR Ligand->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Response Cellular Response Kinase->Response Phosphorylates Target Proteins

Figure 3. Representative GPCR Signaling Pathway.

Conclusion

While specific experimental data for the solubility of this compound is not currently available in the literature, its molecular structure allows for a qualitative prediction of its solubility profile. It is expected to be most soluble in polar aprotic solvents, moderately soluble in polar protic solvents, and least soluble in non-polar aliphatic solvents. For precise quantitative data, the experimental protocol outlined in this guide provides a robust methodology. This technical guide serves as a valuable resource for researchers, offering both a predictive framework and a practical approach to understanding the solubility of this and similar compounds.

References

Technical Guide: Crystal Structure and Experimental Protocols of a Piperidine-Containing Benzonitrile Analogue

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide provides a detailed analysis of the crystal structure and experimental protocols for 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile , a structurally related analogue to the requested 5-(Piperidin-1-yl)picolinonitrile. Due to the absence of publicly available crystallographic data for this compound, this document serves as an in-depth reference for researchers, scientists, and drug development professionals working with similar piperidine-containing molecular scaffolds.

Introduction

Piperidine and its derivatives are ubiquitous structural motifs in medicinal chemistry, valued for their presence in a wide array of pharmaceuticals and biologically active compounds.[1] These heterocycles often play a crucial role in modulating the physicochemical properties of molecules, thereby enhancing their pharmacokinetic profiles and therapeutic efficacy.[1] The nitrile group is another important functional group in drug design, contributing to metabolic stability and binding affinity. This guide focuses on the crystallographic and synthetic aspects of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, a molecule that serves as a key intermediate in the synthesis of potential anticancer and antimalarial agents.[2]

Crystal Structure Analysis

The crystal structure of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile was determined by single-crystal X-ray diffraction. The analysis reveals key insights into the molecule's conformation and the intermolecular interactions that govern its packing in the solid state.

Molecular Geometry

In the crystalline state, both piperidine rings of the title compound adopt a stable chair conformation.[2][3] The overall crystal packing is primarily governed by van der Waals forces.[2] Intermolecular C—H⋯N hydrogen bonds and C—H⋯π interactions are also present, contributing to the stability of the crystal lattice.[2][3]

Crystallographic Data

The crystallographic data for 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile is summarized in the table below.[2]

ParameterValue
Chemical FormulaC₁₇H₂₃N₃
Molecular Weight269.38 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a10.090 (2) Å
b11.100 (2) Å
c13.446 (3) Å
β100.72 (3)°
Volume1479.7 (5) ų
Z4
Temperature113 K
RadiationMo Kα (λ = 0.71073 Å)
Crystal Size0.26 × 0.25 × 0.20 mm
Data Collection and Refinement

The data collection and structure refinement parameters provide an overview of the quality of the crystallographic experiment.[2]

ParameterValue
DiffractometerRigaku Saturn CCD area detector
Absorption CorrectionMulti-scan
Tmin, Tmax0.981, 0.986
Measured Reflections11970
Independent Reflections3500
Reflections with I > 2σ(I)2749
Rint0.032
R[F² > 2σ(F²)]0.038
wR(F²)0.111
Goodness-of-fit (S)1.12
Parameters182
Δρmax, Δρmin0.27, -0.19 e Å⁻³

Experimental Protocols

This section details the methodologies for the synthesis and crystallization of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile.

Synthesis and Crystallization

The synthesis of the title compound was achieved through a nucleophilic aromatic substitution reaction.[2]

Procedure:

  • A solution of 1-(piperidin-4-yl)piperidine (4.37 g, 0.01 mol) and 4-fluorobenzonitrile (1.21 g, 0.01 mol) in dimethyl sulfoxide (DMSO) was prepared.

  • The reaction mixture was heated to reflux for 3 hours.

  • After cooling, 50 ml of water was added to the solution.

  • The mixture was then extracted with dichloromethane (CH₂Cl₂).

  • The organic solvent was removed under reduced pressure to yield a red crystalline powder.

  • Single crystals suitable for X-ray diffraction were obtained by recrystallization from a methanol solution over a period of 5 days.[2]

Synthesis_Workflow Reactants 1-(piperidin-4-yl)piperidine + 4-fluorobenzonitrile in DMSO Reflux Reflux (3h) Reactants->Reflux Quench Add Water Reflux->Quench Extraction Extract with CH₂Cl₂ Quench->Extraction Evaporation Remove Solvent Extraction->Evaporation Product Red Crystalline Powder Evaporation->Product Crystallization Recrystallize from Methanol Product->Crystallization SingleCrystals Single Crystals Crystallization->SingleCrystals

Synthesis and Crystallization Workflow.
Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using a standard single-crystal X-ray diffraction protocol.

Procedure:

  • A suitable single crystal was selected and mounted on a diffractometer.

  • X-ray diffraction data were collected at a temperature of 113 K using Mo Kα radiation.

  • The collected data were processed, including cell refinement and data reduction.

  • An absorption correction was applied to the data.

  • The crystal structure was solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms were refined anisotropically.

  • Hydrogen atoms were placed in calculated positions and refined using a riding model.

XRay_Diffraction_Workflow CrystalMounting Mount Single Crystal DataCollection X-ray Data Collection (113 K, Mo Kα) CrystalMounting->DataCollection DataProcessing Data Processing (Cell Refinement, Reduction) DataCollection->DataProcessing AbsorptionCorrection Absorption Correction DataProcessing->AbsorptionCorrection StructureSolution Structure Solution (Direct Methods) AbsorptionCorrection->StructureSolution StructureRefinement Structure Refinement (Full-matrix least-squares on F²) StructureSolution->StructureRefinement FinalModel Final Structural Model StructureRefinement->FinalModel

Single-Crystal X-ray Diffraction Workflow.

Biological Relevance

While specific biological activity data for 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile is limited in the public domain, its structural motifs are of significant interest in drug discovery. Piperidine-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and antitumor effects.[4] The benzonitrile moiety is also a common feature in pharmacologically active molecules. Notably, 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile has been identified as a key intermediate for the synthesis of 3-aminopyrazole derivatives, which are being investigated as potential precursors for anticancer and antimalarial agents.[2] This highlights the importance of understanding the structural and synthetic aspects of this and related molecules for the development of new therapeutic agents.

References

discovery and history of 5-(Piperidin-1-yl)picolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 5-(Piperidin-1-yl)picolinonitrile: Synthesis, Properties, and Biological Context

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of a detailed discovery record in peer-reviewed literature, this document outlines its likely synthetic origin, physicochemical properties, and potential biological significance based on the activities of structurally related molecules. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound.

Introduction and History

The precise historical account of the initial synthesis of this compound is not well-documented in publicly accessible scientific literature or patents. Its discovery is likely a result of broader research programs in medicinal chemistry focused on the synthesis of novel heterocyclic compounds for biological screening. The piperidine and pyridine scaffolds are prevalent in a vast number of biologically active compounds and approved drugs, making their combination a logical step in the exploration of new chemical entities.[1][2]

The synthesis of this compound would logically proceed through the nucleophilic aromatic substitution of a 5-halopicolinonitrile with piperidine. This type of reaction is a fundamental and widely used method in organic synthesis for the formation of carbon-nitrogen bonds on aromatic rings, particularly in the synthesis of pharmaceutical intermediates.[3][4][5] The availability of precursors like 5-bromopicolinonitrile makes this a straightforward and high-yielding synthetic route.

While a specific "discovery" paper is elusive, the existence of this compound is confirmed by its entry in chemical databases. Its history is therefore intertwined with the systematic exploration of chemical space around the picolinonitrile core for potential applications in drug discovery.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively reported. The following table summarizes estimated and known properties of the compound and its key starting materials.

PropertyThis compound5-BromopicolinonitrilePiperidine
Molecular Formula C₁₁H₁₃N₃C₆H₃BrN₂C₅H₁₁N
Molecular Weight ( g/mol ) 187.24 (Calculated)183.0185.15
Appearance Likely a solid at room temperatureYellow solidClear, colorless liquid
Boiling Point (°C) Not availableNot available106 °C
Melting Point (°C) Not availableNot available-9 °C
Solubility Expected to be soluble in organic solventsSoluble in ethyl acetate, petroleum etherMiscible with water
CAS Number 1177435-08-497483-77-7110-89-4

Experimental Protocols

The synthesis of this compound is most plausibly achieved via a nucleophilic aromatic substitution reaction. Below is a detailed, representative protocol based on established methodologies for similar transformations.

Synthesis of this compound

Reaction Principle: This synthesis involves the displacement of a halide (in this case, bromide) from the 5-position of the pyridine ring by the secondary amine, piperidine. The reaction is typically facilitated by a base and heat.

Reactants:

  • 5-Bromopicolinonitrile

  • Piperidine

  • A suitable base (e.g., Potassium Carbonate, Triethylamine)

  • A suitable solvent (e.g., Dimethylformamide (DMF), Acetonitrile, or neat piperidine)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromopicolinonitrile (1.0 eq).

  • Add the chosen solvent (e.g., DMF, 10 mL per gram of 5-bromopicolinonitrile).

  • Add piperidine (1.2 - 2.0 eq) to the reaction mixture.

  • Add the base (e.g., Potassium Carbonate, 2.0 eq).

  • Heat the reaction mixture to a temperature between 80-120 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a solid precipitate (the inorganic salt by-product) is present, filter the mixture.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Diagram of Synthetic Workflow:

G Synthetic Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 5-Bromopicolinonitrile 5-Bromopicolinonitrile Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 5-Bromopicolinonitrile->Nucleophilic Aromatic Substitution Piperidine Piperidine Piperidine->Nucleophilic Aromatic Substitution Solvent Removal Solvent Removal Nucleophilic Aromatic Substitution->Solvent Removal Reaction Completion Column Chromatography Column Chromatography Solvent Removal->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Proposed synthesis of this compound.

Biological Activity and Signaling Pathways

There is currently no specific biological activity or mechanism of action data available in the public domain for this compound. However, the piperidine and pyridine moieties are key components in a wide array of pharmacologically active molecules.[1][2][6]

  • Piperidine-containing compounds have demonstrated a broad spectrum of biological activities, including but not limited to, acting as anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) active agents.[1][6]

  • Pyridine derivatives are also integral to numerous pharmaceuticals and exhibit a wide range of biological effects.[2][7]

Given the prevalence of these scaffolds in drug discovery, it is plausible that this compound could be investigated for various therapeutic applications. A logical workflow for the biological evaluation of a novel compound like this would involve a series of in vitro and in vivo studies.

Diagram of a General Biological Evaluation Workflow:

G General Workflow for Biological Evaluation Compound_Synthesis Synthesis of this compound In_Vitro_Screening In Vitro Biological Screening (e.g., enzyme assays, receptor binding) Compound_Synthesis->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: A logical progression for investigating a novel compound.

Conclusion

This compound is a readily accessible heterocyclic compound with potential for further investigation in the field of medicinal chemistry. While its specific discovery and biological profile are not yet detailed in scientific literature, its synthesis can be confidently proposed based on well-established chemical principles. The structural motifs present in this molecule suggest that it could be a valuable building block or a candidate for various biological screening programs. This guide provides a foundational resource for researchers interested in exploring the synthesis and potential applications of this and related compounds. Further research is warranted to elucidate its specific properties and biological activities.

References

5-(Piperidin-1-yl)picolinonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on 5-(Piperidin-1-yl)picolinonitrile

This document provides a detailed overview of the chemical properties of this compound, a compound of interest to researchers, scientists, and professionals in the field of drug development. The information is presented to facilitate easy comparison and understanding of its fundamental molecular characteristics.

Molecular and Physical Properties

The key quantitative data for this compound are summarized in the table below. This information is derived from the structural combination of its two constituent moieties: piperidine and picolinonitrile.

PropertyValue
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol

The molecular formula is determined by the combination of the picolinonitrile structure (C₆H₄N₂) and the piperidine ring (C₅H₁₁N), with the removal of one hydrogen atom from each to form the bond. The molecular weight is calculated based on this derived formula.

Structural Information

Experimental Protocols:

The determination of the molecular formula and weight for this compound is based on standard chemical principles. The process involves:

  • Identifying the molecular formulas of the parent compounds, picolinonitrile and piperidine, from established chemical literature and databases. Picolinonitrile has a formula of C₆H₄N₂[1][2]. Piperidine has a formula of C₅H₁₁N[3][4][5][6][7].

  • Understanding the nomenclature "this compound" to determine the bonding between the two molecules. This indicates that the piperidine ring is attached at its nitrogen atom (position 1) to the 5th position of the picolinonitrile ring.

  • Calculating the final molecular formula by summing the atoms of the constituent parts and subtracting the two hydrogen atoms that are eliminated to form the covalent bond.

  • Calculating the molecular weight using the determined molecular formula and the standard atomic weights of carbon, hydrogen, and nitrogen.

Logical Relationship of Components

The following diagram illustrates the logical relationship between the parent compounds and the final product, this compound, highlighting the derivation of its molecular formula and weight.

G cluster_0 Parent Compounds cluster_1 Final Compound cluster_2 Properties Picolinonitrile Picolinonitrile (C₆H₄N₂) Final_Compound This compound (C₁₁H₁₃N₃) Picolinonitrile->Final_Compound Piperidine Piperidine (C₅H₁₁N) Piperidine->Final_Compound Molecular_Weight Molecular Weight (187.24 g/mol) Final_Compound->Molecular_Weight

Derivation of this compound Properties

References

An In-depth Technical Guide to 5-(Piperidin-1-yl)picolinonitrile: Synthesis, Properties, and Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Piperidin-1-yl)picolinonitrile, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to its limited commercial availability, this document focuses on a feasible synthetic route, its chemical properties, and the broader context of piperidine-containing molecules in pharmaceutical research.

Chemical Identity and Properties

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol
Canonical SMILES C1CCN(CC1)C2=CN=C(C=C2)C#N
CAS Number Not readily available

Commercial Availability

As of late 2025, this compound is not listed in the catalogs of major chemical suppliers. Researchers interested in this compound will likely need to synthesize it in-house. The following section provides a detailed, plausible synthetic protocol.

Proposed Synthesis: Nucleophilic Aromatic Substitution

A practical and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This widely used reaction in pyridine chemistry involves the displacement of a halide from the pyridine ring by a nucleophile, in this case, piperidine. The cyano group at the 2-position and the nitrogen atom in the pyridine ring activate the 5-position for nucleophilic attack.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product reactant1 5-Bromopicolinonitrile product This compound reactant1->product SNAг reaction reactant2 Piperidine reactant2->product reagents Base (e.g., K₂CO₃ or Et₃N) Solvent (e.g., DMSO or DMF) Heat (e.g., 80-120 °C) reagents->product

Caption: Synthetic pathway for this compound.

Experimental Protocol:

  • Materials:

    • 5-Bromopicolinonitrile (1 equivalent)

    • Piperidine (1.2-1.5 equivalents)

    • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents)

    • Anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromopicolinonitrile and the chosen solvent (DMSO or DMF).

    • Add piperidine and the base (K₂CO₃ or Et₃N) to the solution.

    • Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

  • Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Drug Discovery

While specific biological activities for this compound are not extensively documented, the piperidine and picolinonitrile moieties are prevalent in a wide range of biologically active molecules.[1]

  • Piperidine in Medicinal Chemistry: The piperidine ring is a common scaffold in many FDA-approved drugs and is associated with a wide array of pharmacological activities, including anticancer, antiviral, and central nervous system effects. Its presence can improve the pharmacokinetic properties of a drug candidate.

  • Picolinonitrile as a Bioisostere: The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets.

Given the prevalence of these structural motifs in medicinal chemistry, this compound represents a valuable building block for the synthesis of novel compounds for screening in various disease areas.

Logical Workflow for Research and Development

The following diagram illustrates a typical workflow for a researcher interested in exploring the potential of this compound.

G cluster_synthesis Synthesis & Purification cluster_screening Biological Evaluation cluster_optimization Lead Optimization synthesis In-house Synthesis (SNAг Reaction) purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization screening High-Throughput Screening characterization->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt lead_opt->screening Iterative Improvement

Caption: R&D workflow for this compound.

This guide provides a foundational understanding of this compound for research and development purposes. The proposed synthetic route offers a practical starting point for its preparation, enabling further investigation into its chemical and biological properties.

References

An In-depth Technical Guide to the Thermal Stability of 5-(Piperidin-1-yl)picolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific experimental data on the thermal stability of 5-(Piperidin-1-yl)picolinonitrile is not publicly available. This guide therefore provides a comprehensive framework for assessing its thermal properties, including detailed hypothetical experimental protocols and data interpretation strategies, based on standard analytical techniques for organic compounds.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the physicochemical properties of this compound. The thermal stability of a compound is a critical parameter, influencing its synthesis, purification, storage, and formulation. Understanding its behavior at elevated temperatures is essential for ensuring its quality, safety, and efficacy in research and development.

Introduction to Thermal Analysis

Thermal analysis comprises a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time, while the substance is subjected to a controlled temperature program. The most common techniques for assessing the thermal stability of a small organic molecule like this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere.[1][2] TGA is primarily used to determine the decomposition temperatures and kinetics, as well as the composition of the material.[1][2]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4] DSC is used to identify thermal transitions such as melting, crystallization, glass transitions, and decomposition.[3][5]

Hypothetical Experimental Protocols

The following sections detail the proposed methodologies for determining the thermal stability of this compound.

This protocol outlines the steps for analyzing the thermal decomposition of this compound.

Objective: To determine the onset temperature of decomposition and the mass loss profile of the compound under an inert atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

  • Ensure the this compound sample is of high purity and has been appropriately dried to remove any residual solvents.

  • Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (typically alumina or platinum).[6]

Instrumental Parameters:

  • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.[7]

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp from 30°C to 600°C at a heating rate of 10°C/min.[7]

  • Data Collection: Continuously monitor and record the sample mass as a function of temperature.

Data Analysis:

  • Plot the percentage of initial mass versus temperature.

  • Determine the onset temperature of decomposition (Tonset), often calculated as the intersection of the baseline tangent with the tangent of the decomposition step.

  • Identify the temperatures at which 5% (Td5) and 50% (Td50) mass loss occur.

  • Note the percentage of residual mass at the end of the experiment.

This protocol describes the procedure for identifying the thermal transitions of this compound.

Objective: To determine the melting point, enthalpy of fusion, and any other endothermic or exothermic events, including decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

  • Accurately weigh 2-5 mg of the pure, dried compound into a clean, tared aluminum DSC pan.

  • Hermetically seal the pan to prevent any loss of volatile components before decomposition.

Instrumental Parameters:

  • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25°C.

    • Ramp from 25°C to a temperature beyond the decomposition point determined by TGA (e.g., 400°C) at a heating rate of 10°C/min.

  • Reference: An empty, hermetically sealed aluminum pan.

Data Analysis:

  • Plot the heat flow (mW) versus temperature (°C).

  • Identify endothermic peaks, which may correspond to melting. Determine the onset temperature and the peak maximum.

  • Calculate the enthalpy of fusion (ΔHfus) by integrating the area under the melting peak.

  • Identify exothermic peaks, which may indicate crystallization or decomposition.

Hypothetical Data Presentation

The data obtained from the TGA and DSC experiments would be summarized in the following tables for clear interpretation and comparison.

Table 1: Hypothetical TGA Data for this compound

ParameterValueUnit
Onset of Decomposition (Tonset)[Data]°C
Temperature at 5% Mass Loss (Td5)[Data]°C
Temperature at 50% Mass Loss (Td50)[Data]°C
Residual Mass at 600°C[Data]%

Table 2: Hypothetical DSC Data for this compound

ParameterValueUnit
Melting Point (Tm, Onset)[Data]°C
Enthalpy of Fusion (ΔHfus)[Data]J/g
Decomposition Event (Peak)[Data]°C

Visualizations: Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and a hypothetical decomposition pathway.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Interpretation prep High Purity Sample of This compound weigh_tga Weigh 5-10 mg for TGA prep->weigh_tga weigh_dsc Weigh 2-5 mg for DSC prep->weigh_dsc tga TGA Analysis (N2 atmosphere, 10°C/min) weigh_tga->tga dsc DSC Analysis (N2 atmosphere, 10°C/min) weigh_dsc->dsc tga_data Mass Loss vs. Temperature Curve tga->tga_data dsc_data Heat Flow vs. Temperature Curve dsc->dsc_data interpretation Determine Td, Tm, ΔHfus Assess Thermal Stability tga_data->interpretation dsc_data->interpretation

Caption: Experimental workflow for thermal stability assessment.

decomposition_pathway cluster_initial Initial Decomposition Step (Hypothetical) cluster_products Potential Decomposition Products parent This compound cleavage Homolytic Cleavage of C-N bond (Piperidine Ring) parent->cleavage Thermal Energy (Δ) piperidine_rad Piperidinyl Radical cleavage->piperidine_rad picolinonitrile_rad Picolinonitrile Radical cleavage->picolinonitrile_rad volatiles Volatile Fragments (e.g., HCN, hydrocarbons) piperidine_rad->volatiles Further fragmentation char_residue Char Residue picolinonitrile_rad->char_residue Polymerization/ Carbonization

Caption: Hypothetical thermal decomposition pathway.

Interpretation and Conclusion

The thermal stability of this compound would be determined by the onset of its decomposition as measured by TGA. A higher decomposition temperature indicates greater thermal stability. The DSC data would complement this by providing information on the compound's melting behavior and the energetics of its decomposition. For instance, a sharp melting peak followed by a distinct decomposition event at a much higher temperature would suggest good thermal stability up to its melting point. Conversely, if decomposition occurs at or near the melting point, the compound would be considered thermally labile.

When heated, piperidine itself is known to decompose, emitting toxic fumes of nitrogen oxides.[8] The thermal degradation of piperidine derivatives can proceed through various mechanisms, including ring-opening and fragmentation.[9] The picolinonitrile moiety may also undergo complex reactions at high temperatures, potentially leading to polymerization or the release of hydrogen cyanide.

References

In-depth Technical Guide on 5-(Piperidin-1-yl)picolinonitrile: Current Research and Data

Author: BenchChem Technical Support Team. Date: November 2025

Synthesis and Characterization

There are no detailed, publicly available experimental protocols for the synthesis of 5-(Piperidin-1-yl)picolinonitrile. However, the synthesis of related compounds, such as 7-benzyl-5-(piperidin-1-yl)-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c][1][2]naphthyridin-1-ylamine, has been described in the context of developing bombesin receptor subtype-3 agonists.[3] The synthesis of such complex molecules involves multi-step processes and does not provide a direct, simple protocol for the preparation of the core compound of interest.

Similarly, specific spectral data (NMR, IR, Mass Spectrometry) for this compound are not present in the surveyed literature. For reference, the characteristic spectral data for the parent piperidine structure are available.

  • 1H NMR of Piperidine: Signals for the methylene protons can be observed at approximately δ 1.46-1.58, 2.04, and 2.79 ppm in CDCl3.[4]

  • IR Spectrum of Piperidine: The infrared spectrum of piperidine shows characteristic peaks for N-H and C-H stretching and bending vibrations.[5][6]

  • Mass Spectrum of Piperidine: The electron ionization mass spectrum of piperidine is well-documented and shows a characteristic fragmentation pattern.[7]

The characterization of novel compounds in this chemical class, such as derivatives of 5-amino-pyrazole-4-carbonitriles, typically involves confirmation of their structure using 1H NMR, 13C NMR, and FTIR spectroscopy, along with elemental analysis.[8]

Theoretical Studies

Direct theoretical studies, including quantum chemical calculations, molecular modeling, or computational analyses of the electronic and structural properties of this compound, have not been identified in the scientific literature. While general computational methods are widely used to predict properties of organic molecules, specific data sets for this compound are absent.

Biological Activity

The biological activity of this compound itself has not been reported. However, more complex molecules containing this structural motif have been investigated for their therapeutic potential. For instance, a derivative, (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, was identified as a potent and selective CHK1 inhibitor for hematologic malignancies.[9][10] This suggests that the picolinonitrile scaffold can be a valuable component in the design of kinase inhibitors.

Additionally, other complex piperidine-containing compounds have been synthesized and evaluated for various biological activities, including as bombesin receptor subtype-3 agonists, indicating the broad therapeutic relevance of the piperidine moiety.[3]

Experimental and Computational Methodologies for Future Studies

Given the lack of specific data, the following experimental and computational workflows would be appropriate for a thorough investigation of this compound.

A potential synthetic route to this compound could involve the nucleophilic aromatic substitution of a suitable starting material, such as 5-halopicolinonitrile, with piperidine. The following diagram illustrates a generalized workflow for its synthesis and characterization.

G Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Structural Characterization A Starting Materials (e.g., 5-halopicolinonitrile, piperidine) B Reaction (Nucleophilic Aromatic Substitution) A->B C Work-up and Purification (e.g., Extraction, Chromatography) B->C D NMR Spectroscopy (1H, 13C) C->D Characterize Product E Mass Spectrometry C->E Characterize Product F IR Spectroscopy C->F Characterize Product G Elemental Analysis C->G Characterize Product

Caption: Generalized workflow for the synthesis and characterization of this compound.

A theoretical investigation would provide insights into the molecular properties of this compound. The following diagram outlines a typical computational chemistry workflow.

G Computational Chemistry Workflow cluster_properties Calculated Properties A Construct 3D Structure of This compound B Geometry Optimization (e.g., DFT with a suitable basis set) A->B C Frequency Calculation (to confirm minimum energy structure and predict IR spectrum) B->C D Calculation of Molecular Properties B->D E Electronic Properties (HOMO, LUMO, electrostatic potential) D->E F Spectroscopic Properties (NMR chemical shifts) D->F G Structural Parameters (Bond lengths, bond angles) D->G

Caption: A standard workflow for the computational analysis of molecular properties.

Conclusion

References

5-(Piperidin-1-yl)picolinonitrile: A Scoping Review of a Novel Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive scoping review of 5-(Piperidin-1-yl)picolinonitrile, a heterocyclic compound with potential for further investigation in drug discovery. Due to the limited availability of direct research on this specific molecule, this review focuses on the synthesis, potential biological activities, and relevant experimental methodologies based on an analysis of its core chemical moieties: the picolinonitrile and piperidine rings. This document aims to serve as a foundational resource to guide future research and development efforts.

Introduction

The piperidine moiety is a ubiquitous structural motif in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2][3] Its saturated heterocyclic structure allows it to act as a versatile scaffold, influencing the physicochemical properties and pharmacological activity of a molecule. When combined with a picolinonitrile framework, a substituted pyridine ring bearing a nitrile group, the resulting compound, this compound, presents a unique chemical entity with potential for diverse biological interactions. This guide explores the synthetic accessibility and potential therapeutic applications of this compound by examining related structures and methodologies.

Synthesis and Characterization

While specific synthetic protocols for this compound are not extensively documented in publicly available literature, its synthesis can be inferred from established methods for analogous compounds. A plausible synthetic route would involve the nucleophilic aromatic substitution of a suitable starting material, such as 5-halopicolinonitrile, with piperidine.

Table 1: General Synthetic Parameters for Piperidine and Picoline Derivatives

ParameterValue/ConditionReference
Starting Materials5-halopicolinonitrile, PiperidineGeneral Organic Chemistry Principles
SolventAcetonitrile, DMF, DMSO[4]
BaseDIPEA, Triethylamine[4]
Temperature20°C - 70°C[4]
PurificationFlash silica chromatography, MPLC[4][5]

A general workflow for the synthesis and characterization of such a compound is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A 5-Halopicolinonitrile C Reaction Vessel (Solvent, Base) A->C B Piperidine B->C D Crude Product C->D Nucleophilic Aromatic Substitution E Chromatography (e.g., MPLC) D->E F Pure this compound E->F G Spectroscopic Analysis (NMR, MS) F->G

Figure 1: A generalized workflow for the synthesis and characterization of this compound.

Potential Biological Activities and Therapeutic Targets

The biological activity of this compound has not been explicitly reported. However, the constituent piperidine and picolinonitrile moieties are present in a wide range of biologically active molecules.

Piperidine-Containing Compounds

The piperidine ring is a key pharmacophore in many drug classes.[1] Derivatives of piperidine have shown a broad spectrum of pharmacological activities, including but not limited to:

  • Antimicrobial Activity: Piperidine derivatives have demonstrated efficacy against various bacterial and fungal strains.[2][3]

  • Enzyme Inhibition: Specific piperidine-containing molecules have been identified as inhibitors of enzymes such as acetylcholinesterase and urease.[6]

  • Central Nervous System (CNS) Activity: The piperidine scaffold is prevalent in drugs targeting CNS disorders.[7]

Picolinonitrile and Related Pyridine Derivatives

Pyridine-based compounds are also of significant interest in medicinal chemistry.[8] Nitropyridine derivatives, for instance, have been investigated for their potential as:

  • Anticancer Agents: Certain pyridine derivatives have shown cytotoxic activity against various cancer cell lines.[8]

  • Enzyme Inhibitors: Substituted pyridines have been evaluated as inhibitors for enzymes like chymotrypsin and urease.[8]

Given the activities of these related compounds, this compound could be a candidate for screening against a variety of therapeutic targets. A hypothetical screening cascade is presented below.

G cluster_screening Initial Screening cluster_hit_identification Hit Identification cluster_lead_optimization Lead Optimization A This compound B Primary Assays (e.g., Cell Viability) A->B C Secondary Assays (e.g., Target-Based) B->C Active D Structure-Activity Relationship (SAR) Studies C->D Confirmed Hit E Preclinical Candidate D->E

Figure 2: A conceptual workflow for the biological screening of this compound.

Experimental Methodologies

Detailed experimental protocols for this compound are not available. However, based on the literature for similar compounds, the following methodologies would be relevant for its synthesis and biological evaluation.

General Synthesis Protocol

A representative synthesis could be adapted from procedures for related picolinamide compounds.[5]

  • Reaction Setup: To a solution of 5-bromopicolinonitrile in a suitable solvent (e.g., acetonitrile), add piperidine and a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 2 hours).[4]

  • Workup: After the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue using an appropriate chromatographic technique, such as flash silica chromatography or medium-pressure liquid chromatography (MPLC), with a suitable eluent system (e.g., ethyl acetate/hexanes).[5]

  • Characterization: Confirm the structure of the purified product using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Biological Assays

Should initial screening indicate potential biological activity, a variety of in vitro assays could be employed for further characterization.

Table 2: Examples of Potentially Relevant In Vitro Assays

Assay TypeExamplePurpose
Antimicrobial Minimum Inhibitory Concentration (MIC) AssayTo determine the lowest concentration of the compound that inhibits visible growth of a microorganism.
Anticancer MTT or CellTiter-Glo AssayTo assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.
Enzyme Inhibition Kinase Activity AssayTo measure the ability of the compound to inhibit the activity of a specific enzyme.

A potential signaling pathway that could be investigated, should the compound show anticancer activity, is the WNT signaling pathway, which has been implicated in colon cancer and is modulated by some 1,7-naphthyridine derivatives.[9]

G A Wnt Ligand B Frizzled Receptor A->B C Dishevelled B->C D GSK-3β C->D Inhibition E β-catenin D->E Inhibition of Degradation F TCF/LEF E->F G Gene Transcription F->G H This compound (Hypothetical Inhibitor) H->B

Figure 3: A hypothetical mechanism of action targeting the Wnt signaling pathway.

Conclusion and Future Directions

This compound represents an unexplored chemical entity with potential for biological activity, owing to its constituent piperidine and picolinonitrile scaffolds. This review provides a foundational understanding of its potential synthesis, characterization, and therapeutic applications based on the broader chemical literature. Future research should focus on the definitive synthesis and comprehensive biological screening of this compound to elucidate its pharmacological profile. Structure-activity relationship (SAR) studies on derivatives could further optimize any identified biological activities, paving the way for the development of novel therapeutic agents.

References

In-Depth Technical Guide: Structural Analogs of 5-(Piperidin-1-yl)picolinonitrile as Checkpoint Kinase 1 (CHK1) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a series of structural analogs of 5-(Piperidin-1-yl)picolinonitrile that have been investigated as potent and selective inhibitors of Checkpoint Kinase 1 (CHK1), a crucial target in cancer therapy. The information presented herein is compiled from a key study in the field and is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Structure and Analogs

The core structure of interest is this compound. A significant advancement in the exploration of its analogs has been the discovery of a series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives. These compounds have demonstrated potent inhibitory activity against CHK1 kinase. One particularly promising molecule from this series is (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, which will be a focus of this guide.

Quantitative Data Summary

The following tables summarize the in vitro biological activity of key structural analogs.

Table 1: In Vitro Kinase Inhibitory Activity

Compound IDCHK1 IC50 (nM)CHK2 IC50 (nM)Selectivity (CHK1 vs. CHK2)
(R)-17 0.4>17200>4300-fold
Lead CompoundModest Activity--
... (other analogs).........

Table 2: In Vitro Anti-proliferative Activity against Hematologic Malignancy Cell Lines

Compound IDZ-138 IC50 (µM)Other Cell Line 1 IC50 (µM)Other Cell Line 2 IC50 (µM)
(R)-17 0.013......
... (other analogs).........

(Note: "..." indicates where additional data for other analogs from the source would be populated.)

Experimental Protocols

Synthesis of 5-(Pyrimidin-2-ylamino)picolinonitrile Derivatives

The synthesis of the target compounds generally involves a multi-step process. A representative synthetic scheme is outlined below. For specific details on reagents, reaction conditions, and purification methods for each analog, please refer to the source publication.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Reaction cluster_2 Intermediate cluster_3 Final Product A Substituted Pyrimidine C Nucleophilic Aromatic Substitution (SNAr) A->C B Substituted Picolinonitrile B->C D Coupled Intermediate C->D E 5-(Pyrimidin-2-ylamino)picolinonitrile Analog D->E Further Modification (if necessary)

Caption: General synthetic workflow for 5-(pyrimidin-2-ylamino)picolinonitrile analogs.

General Procedure:

  • Coupling Reaction: A substituted pyrimidine is reacted with a substituted picolinonitrile derivative under conditions suitable for nucleophilic aromatic substitution. This typically involves a base and an appropriate solvent.

  • Purification: The crude product is purified using standard techniques such as column chromatography.

  • Further Modifications: In some cases, further chemical modifications are performed on the coupled intermediate to introduce additional diversity to the analogs.

  • Characterization: The final products are characterized by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

In Vitro CHK1 Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against CHK1 kinase is determined using a biochemical assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a filter-binding assay.

Kinase_Assay_Workflow cluster_0 Assay Components cluster_1 Reaction cluster_2 Detection cluster_3 Data Analysis A Recombinant CHK1 Enzyme E Incubation at 37°C A->E B Peptide Substrate B->E C ATP C->E D Test Compound (Analog) D->E F Quantification of Phosphorylated Substrate E->F G Calculation of IC50 Values F->G

Caption: Workflow for the in vitro CHK1 kinase inhibition assay.

Protocol Outline:

  • A reaction mixture is prepared containing recombinant human CHK1 enzyme, a specific peptide substrate, and ATP in a suitable assay buffer.

  • The synthesized compounds are added to the reaction mixture at various concentrations.

  • The reaction is initiated by the addition of ATP and incubated for a specific time at a controlled temperature (e.g., 37°C).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using methods such as TR-FRET, where a labeled antibody specific to the phosphorylated substrate is used.

  • The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

In Vitro Anti-proliferative Assay

The anti-proliferative activity of the compounds is evaluated against various cancer cell lines, particularly those from hematologic malignancies.

Protocol Outline:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with serial dilutions of the test compounds and incubated for a specified period (e.g., 72 hours).

  • Cell viability is assessed using a colorimetric assay such as the MTT or MTS assay, or a luminescence-based assay like CellTiter-Glo.

  • The IC50 values, representing the concentration of the compound that inhibits 50% of cell growth, are determined from the dose-response curves.

In Vivo Xenograft Model

The in vivo efficacy of lead compounds is often evaluated in a xenograft mouse model.

Xenograft_Model_Workflow A Implantation of Human Tumor Cells into Immunocompromised Mice B Tumor Growth and Monitoring A->B C Treatment with Test Compound or Vehicle B->C D Measurement of Tumor Volume and Body Weight C->D E Evaluation of Tumor Growth Inhibition (TGI) D->E

Caption: Workflow for the in vivo xenograft model.

Protocol Outline:

  • Human hematologic malignancy cells (e.g., Z-138) are subcutaneously injected into immunocompromised mice.

  • Tumors are allowed to grow to a palpable size.

  • The mice are then randomized into treatment and control groups.

  • The treatment group receives the test compound (e.g., intravenously or orally) at a specific dose and schedule. The control group receives the vehicle.

  • Tumor volume and mouse body weight are measured regularly throughout the study.

  • At the end of the study, the tumor growth inhibition (TGI) is calculated to assess the efficacy of the compound.

Signaling Pathway

The following diagram illustrates the role of CHK1 in the DNA damage response pathway, which is the target of the described inhibitors.

DDR_Pathway cluster_0 DNA Damage cluster_1 Sensor Kinases cluster_2 Effector Kinase cluster_3 Cell Cycle Arrest A DNA Damage (e.g., from Chemotherapy) B ATM/ATR A->B Activates C CHK1 B->C Phosphorylates & Activates D CDC25 Phosphatases (Inactivated) C->D Phosphorylates & Inhibits E Cell Cycle Arrest (G2/M) D->E Leads to F This compound Analogs (Inhibitors) F->C

Caption: Simplified DNA damage response pathway and the role of CHK1 inhibitors.

This guide provides a foundational understanding of the structural analogs of this compound as CHK1 inhibitors. For a comprehensive understanding, including the full scope of synthesized analogs and detailed experimental data, it is recommended to consult the primary research literature.

Methodological & Application

experimental protocol for using 5-(Piperidin-1-yl)picolinonitrile in assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Piperidin-1-yl)picolinonitrile is a heterocyclic organic compound featuring a pyridine ring substituted with a piperidine group and a nitrile moiety. While specific biological data for this exact molecule is not extensively available in public literature, the piperidine and picolinonitrile scaffolds are prevalent in a wide range of biologically active compounds.[1] Derivatives of these classes have shown promise in various therapeutic areas, including oncology, neuroscience, and infectious diseases.

The piperidine ring is a common motif in medicinal chemistry, known to enhance the pharmacological properties of molecules.[1] The picolinonitrile framework is also a key component in a variety of bioactive compounds, including kinase inhibitors and other targeted therapies. This document provides a generalized experimental protocol for the initial screening and characterization of this compound in common biological assays, based on the known activities of structurally related molecules.

Disclaimer

The following protocols and potential applications are proposed based on the chemical structure of this compound and the known biological activities of related piperidine and picolinonitrile derivatives. These are intended to serve as a starting point for research, and specific experimental conditions may require optimization.

Potential Applications

Based on the activities of structurally similar compounds, this compound could be investigated for, but not limited to, the following applications:

  • Oncology: As a potential inhibitor of protein kinases or other signaling pathways implicated in cancer cell proliferation and survival.

  • Central Nervous System (CNS) Disorders: As a modulator of neurotransmitter receptors or enzymes involved in neurological processes.

  • Antimicrobial Agent: For activity against various bacterial or fungal strains.

Safety and Handling

Caution: The toxicological properties of this compound have not been fully investigated. Handle with appropriate caution. The following are general safety precautions based on related compounds.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust or fumes. Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

General Workflow for In Vitro Screening

The following diagram outlines a general workflow for the initial in vitro screening of this compound.

G cluster_prep Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep Stock Solution Preparation serial_dil Serial Dilutions prep->serial_dil cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) serial_dil->cell_viability Test Compound enzyme_inhibition Enzyme Inhibition Assay (e.g., Kinase Assay) serial_dil->enzyme_inhibition Test Compound binding_assay Receptor Binding Assay (e.g., Radioligand Binding) serial_dil->binding_assay Test Compound ic50_calc IC50/EC50 Calculation cell_viability->ic50_calc enzyme_inhibition->ic50_calc binding_assay->ic50_calc dose_response Dose-Response Curve Generation ic50_calc->dose_response statistical_analysis Statistical Analysis dose_response->statistical_analysis

Caption: General workflow for in vitro screening of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic or cytostatic effects of this compound on a cancer cell line (e.g., HeLa, A549).

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: After 24 hours of cell seeding, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Kinase Inhibition Assay (Generic)

This protocol provides a framework for assessing the inhibitory activity of this compound against a specific protein kinase.

Materials:

  • This compound

  • Recombinant protein kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in kinase buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Kinase buffer

    • This compound dilutions

    • Recombinant kinase

    • Substrate peptide

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Hypothetical Signaling Pathway Modulation

Given that many picolinonitrile derivatives are known to be kinase inhibitors, this compound could potentially modulate signaling pathways involved in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotion Inhibitor This compound Inhibitor->PI3K Potential Inhibition Inhibitor->Akt Potential Inhibition Inhibitor->mTOR Potential Inhibition

Caption: Hypothetical modulation of the PI3K/Akt/mTOR signaling pathway.

Data Presentation

Quantitative data from the assays should be summarized in a clear and structured format. Below is a template for presenting hypothetical results.

Assay TypeTarget/Cell LineEndpointThis compoundPositive Control
Cell ViabilityHeLaIC₅₀ (µM)15.2Doxorubicin (0.5 µM)
Kinase InhibitionKinase XIC₅₀ (µM)8.7Staurosporine (0.1 µM)
Receptor BindingReceptor YKᵢ (nM)120Known Ligand (10 nM)

Note: The values presented in the table are for illustrative purposes only and do not represent actual experimental data for this compound.

Conclusion and Future Directions

The provided application notes offer a foundational framework for the initial investigation of this compound. Based on its structural motifs, this compound warrants exploration for its potential as a therapeutic agent, particularly in oncology and neuroscience. Future research should focus on a broader screening against a panel of cancer cell lines and kinases to identify specific targets. Subsequent studies should include mechanism of action elucidation, in vivo efficacy studies in relevant animal models, and comprehensive safety and toxicology assessments.

References

Application Notes and Protocols for Piperidinyl-Pyridine and Picolinonitrile-Type Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While direct catalytic applications of 5-(Piperidin-1-yl)picolinonitrile are not extensively documented in the reviewed literature, its structural motifs—a piperidinyl-substituted pyridine and a picolinonitrile—are prevalent in a variety of successful ligands for cross-coupling and other catalytic reactions. The piperidinyl group acts as an electron-donating substituent, influencing the electronic properties of the pyridine ring, while the nitrile group can participate in metal coordination. These application notes provide an overview and detailed protocols for representative catalytic systems utilizing ligands with similar structural features, offering a guide for researchers in catalysis and drug development.[1][2]

I. Application Note: Piperidinyl-Pyridine Ligands in Palladium-Catalyzed Cross-Coupling Reactions

Overview

Piperidine-functionalized pyridine ligands are instrumental in numerous palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.[1][3][4] The piperidine moiety can enhance the catalytic activity by modifying the steric and electronic environment of the metal center. These ligands have been successfully employed in the synthesis of complex organic molecules, including pharmaceuticals and materials.[1][2]

Data Presentation: Performance of Piperidinyl-Pyridine Type Ligands in Cross-Coupling Reactions

Ligand TypeReactionSubstratesCatalyst SystemYield (%)Reference
Substituted PiperidineBuchwald-Hartwig AminationAryl iodide, 1-(2-aminoethyl)piperidinePd(OAc)2/L1735[1]
Piperidine DerivativeSuzuki-Miyaura Coupling4-bromoanisole, Phenylboronic acid[Pd-μ-BrP(t-Bu)3]282[1]
Piperidine CarboxamideBuchwald-Hartwig AminationAryl halide, Piperidine carboxamideNot specifiedNot specified[1]

Logical Relationship: Role of Piperidinyl-Pyridine Ligands in a Catalytic Cycle

G Fig. 1: Generalized Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Transmetalation Transmetalation (R-M) Ar-Pd(II)-X(L)->Transmetalation R-M Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Transmetalation->Ar-Pd(II)-R(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Experimental Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a representative example based on common practices in the field.[5][6][7]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., triphenylphosphine, a biarylphosphine)

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0 mmol)

  • Anhydrous solvent (e.g., toluene, dioxane) (5 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the anhydrous solvent (5 mL) via syringe.

  • Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring for the specified time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. Application Note: Picolinonitrile-Type Ligands in Copper-Catalyzed Reactions

Overview

The picolinonitrile scaffold is a valuable structural motif in ligands for copper-catalyzed reactions, such as the Chan-Lam C-N coupling.[8] The pyridine nitrogen and the nitrile group can act as a bidentate ligand system, stabilizing the copper catalyst. These reactions are advantageous due to the lower cost of copper compared to palladium and often milder reaction conditions.[8]

Data Presentation: Performance of Picolinonitrile-Type Ligands in Copper-Catalyzed Chan-Lam Coupling

Ligand TypeReactantsCatalyst SystemYield (%)Reference
Anilido-Imine LigandBenzimidazole, Phenylboronic acidCu(II) complexup to 96[8]
N,O-bidentate Ligand1H-imidazole derivatives, Arylboronic acidsCu complex (8.0 mol%)Not specified[8]

Experimental Workflow: Copper-Catalyzed Chan-Lam Coupling

G Fig. 2: Workflow for Chan-Lam Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Amine, Boronic Acid, Cu Catalyst, Solvent Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Reactants->Inert_Atmosphere Heating Heat to Reaction Temperature Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Extraction Aqueous Workup and Extraction Cooling->Extraction Purification Column Chromatography Extraction->Purification Characterization Product Characterization Purification->Characterization

Caption: A typical experimental workflow for a copper-catalyzed Chan-Lam coupling reaction.

Experimental Protocol: General Procedure for a Copper-Catalyzed Chan-Lam C-N Coupling

This protocol is a representative example based on published procedures.[8][9][10]

Materials:

  • Copper(I) iodide (CuI) or another suitable copper salt

  • A suitable ligand (if necessary)

  • Amine or other N-nucleophile (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 mmol)

  • Anhydrous solvent (e.g., DMF, isopropanol) (5 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a sealed tube, combine the amine (1.0 mmol), arylboronic acid (1.5 mmol), CuI (0.1 mmol, 10 mol%), the ligand (if used, 0.1 mmol, 10 mol%), and the base (2.0 mmol).

  • Add the anhydrous solvent (5 mL).

  • Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 110 °C) for 10-12 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an appropriate solvent (e.g., methanol).

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography to obtain the desired product.

Disclaimer: These protocols are intended as general guidelines. Reaction conditions, including catalyst loading, solvent, temperature, and reaction time, may need to be optimized for specific substrates. Always consult the primary literature for detailed procedures and safety information.

References

Application Notes and Protocols: 5-(Piperidin-1-yl)picolinonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-(Piperidin-1-yl)picolinonitrile scaffold is a significant structural motif in medicinal chemistry, serving as a versatile building block for the design and synthesis of novel therapeutic agents.[1][2][3] The inherent physicochemical properties of the piperidine ring, such as its conformational flexibility and ability to modulate lipophilicity, combined with the electronic characteristics of the picolinonitrile moiety, make this scaffold attractive for developing compounds with a wide range of biological activities.[3] While research on the parent molecule is limited, its derivatives have shown considerable promise in various therapeutic areas, particularly in oncology and infectious diseases. These application notes provide an overview of the known applications, quantitative biological data, and relevant experimental protocols for derivatives of this compound.

Applications in Medicinal Chemistry

The primary application of the this compound core lies in its use as a scaffold for the development of potent and selective enzyme inhibitors and receptor modulators. The piperidine ring often engages in crucial interactions with biological targets, while the picolinonitrile group can participate in hydrogen bonding and other interactions, contributing to the overall binding affinity and selectivity of the molecule.[4][5]

Checkpoint Kinase 1 (CHK1) Inhibition for Hematologic Malignancies

A notable application of a this compound derivative is in the development of inhibitors of Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response and a promising target in cancer therapy.

A potent derivative, (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile (referred to as compound (R)-17 in the cited literature), has demonstrated significant potential for the treatment of hematologic malignancies.[6] This compound emerged from a rational drug design approach, starting from a virtual screening hit.[6]

ParameterValueTarget/Cell LineReference
CHK1 IC50 0.4 nMEnzyme Assay[6]
CHK2 IC50 >17,200 nMEnzyme Assay[6]
Selectivity (CHK2/CHK1) >4300-fold-[6]
Z-138 Cell Line IC50 0.013 µMCell Growth Inhibition[6]
hERG IC50 > 40 µMElectrophysiology Assay[6]
Tumor Growth Inhibition (TGI) 90.29%Z-138 Xenograft Model (20 mg/kg, I.V.)[6]
Antimicrobial and Tuberculostatic Activity

Derivatives of piperidine-containing nitriles have also been investigated for their antimicrobial properties. For instance, piperidinothiosemicarbazones derived from aminoazinecarbonitriles have been synthesized and evaluated for their activity against various bacterial and fungal strains.[7] This suggests that the this compound scaffold could be a valuable starting point for the development of novel anti-infective agents, including those targeting Mycobacterium tuberculosis.[7]

Experimental Protocols

CHK1 Kinase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against CHK1 kinase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against CHK1.

Materials:

  • Recombinant human CHK1 enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a microplate, add the CHK1 enzyme, the kinase substrate, and the kinase buffer.

  • Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of product formed (or remaining ATP) using a suitable detection reagent and a microplate reader.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (e.g., using Z-138 cells)

This protocol describes a method to assess the anti-proliferative effect of a compound on a cancer cell line.

Objective: To determine the IC50 of a test compound on the proliferation of a specific cell line.

Materials:

  • Z-138 (or other relevant) cancer cell line

  • Cell culture medium (e.g., RPMI-1640) with supplements (e.g., FBS, antibiotics)

  • Test compound (dissolved in DMSO)

  • Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color development or luminescence signal generation.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting viability against compound concentration.

Visualizations

CHK1_Inhibition_Pathway DNA_Damage DNA Damage ATR_ATM ATR/ATM Kinases DNA_Damage->ATR_ATM CHK1_Activation CHK1 Activation ATR_ATM->CHK1_Activation Cell_Cycle_Arrest Cell Cycle Arrest CHK1_Activation->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1_Activation->DNA_Repair Apoptosis Apoptosis CHK1_Activation->Apoptosis Inhibition leads to Cell_Cycle_Arrest->DNA_Repair Allows time for Inhibitor This compound Derivative (e.g., (R)-17) Inhibitor->CHK1_Activation

Caption: Signaling pathway of CHK1 inhibition by a this compound derivative.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 In Vivo Studies Virtual_Screening Virtual Screening Lead_Compound Lead Compound Identification Virtual_Screening->Lead_Compound Optimization Chemical Optimization (SAR Studies) Lead_Compound->Optimization Kinase_Assay CHK1 Kinase Assay (IC50) Optimization->Kinase_Assay Selectivity_Assay Selectivity Profiling (e.g., CHK2) Kinase_Assay->Selectivity_Assay Cell_Proliferation Cell Proliferation Assay (IC50) Selectivity_Assay->Cell_Proliferation hERG_Assay hERG Safety Assay Cell_Proliferation->hERG_Assay Xenograft_Model Xenograft Tumor Model hERG_Assay->Xenograft_Model TGI_Study Tumor Growth Inhibition (TGI) Study Xenograft_Model->TGI_Study

Caption: General experimental workflow for the development of a kinase inhibitor.

References

Application Notes and Protocols: 5-(Piperidin-1-yl)picolinonitrile as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-(Piperidin-1-yl)picolinonitrile as a key building block in the synthesis of biologically active molecules, with a particular focus on the development of potent kinase inhibitors. Detailed experimental protocols and relevant biological data are presented to facilitate its application in drug discovery and medicinal chemistry programs.

Introduction

This compound is a valuable heterocyclic scaffold in medicinal chemistry. The piperidine moiety can improve physicochemical properties such as solubility and metabolic stability, while the picolinonitrile core offers multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries.[1][2][3] This document will detail its application in the synthesis of Checkpoint Kinase 1 (CHK1) inhibitors, a promising target for cancer therapy.

Synthesis of the Building Block

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A common precursor, 5-bromopicolinonitrile, can be reacted with piperidine to yield the desired product.

General Protocol: Synthesis of this compound

A mixture of 5-bromopicolinonitrile (1.0 eq.), piperidine (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF) is heated. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography to afford pure this compound.

Application in the Synthesis of CHK1 Inhibitors

Checkpoint Kinase 1 (CHK1) is a crucial serine/threonine kinase involved in the DNA damage response pathway.[2][4] Inhibition of CHK1 can sensitize cancer cells to DNA-damaging agents, making it an attractive target for anticancer drug development. The this compound scaffold can be elaborated to generate potent CHK1 inhibitors. A key transformation involves the conversion of the nitrile group to an amino group, followed by coupling with a suitable pyrimidine derivative.

Experimental Workflow: Synthesis of a CHK1 Inhibitor

G cluster_0 Synthesis of Intermediate cluster_1 Coupling Reaction A This compound B Reduction of Nitrile A->B e.g., H2, Raney Ni C 5-(Piperidin-1-yl)pyridin-2-yl)methanamine B->C E Buchwald-Hartwig Amination C->E D 2-Chloro-4-(methylamino)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine D->E F Target CHK1 Inhibitor E->F

Caption: Synthetic workflow for a potential CHK1 inhibitor.

Protocol 1: Reduction of this compound

The nitrile functionality of this compound can be reduced to a primary amine.

  • Method: To a solution of this compound in a suitable solvent (e.g., methanol or ethanol), a catalytic amount of Raney Nickel is added. The mixture is then subjected to hydrogenation in a high-pressure reactor under a hydrogen atmosphere. The reaction is monitored until the starting material is consumed. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield the crude 5-((Piperidin-1-yl)pyridin-2-yl)methanamine, which can be used in the next step without further purification.

Protocol 2: Buchwald-Hartwig Coupling for CHK1 Inhibitor Synthesis

The resulting aminomethylpyridine derivative can be coupled with a functionalized pyrimidine, such as 2-chloro-4-(methylamino)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine, via a Buchwald-Hartwig amination reaction to yield a potent CHK1 inhibitor.

  • Method: In a reaction vessel, 5-((Piperidin-1-yl)pyridin-2-yl)methanamine (1.0 eq.), 2-chloro-4-(methylamino)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine (1.0 eq.), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) are combined in an anhydrous, degassed solvent (e.g., dioxane). The mixture is heated under an inert atmosphere (e.g., argon) until the reaction is complete. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is purified by column chromatography to yield the final CHK1 inhibitor.

Biological Activity and Data Presentation

Derivatives of 5-(pyrimidin-2-ylamino)picolinonitrile have demonstrated potent inhibitory activity against CHK1 kinase.[4] The following table summarizes the in vitro activity of a closely related analog, (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, referred to as Compound (R)-17.[4]

CompoundCHK1 IC₅₀ (nM)CHK2 IC₅₀ (nM)Selectivity (CHK2/CHK1)Cell Line (Z-138) IC₅₀ (µM)hERG IC₅₀ (µM)
(R)-17 0.4>17200>430000.013>40

Data extracted from: Eur J Med Chem. 2019 Jul 1;173:44-62.[4]

Signaling Pathway

The synthesized CHK1 inhibitors act on the DNA damage response pathway. Upon DNA damage, CHK1 is activated and phosphorylates downstream targets, leading to cell cycle arrest to allow for DNA repair. Inhibition of CHK1 abrogates this checkpoint, leading to mitotic catastrophe and apoptosis in cancer cells.

G DNA_Damage DNA Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR CHK1_Activation CHK1 Activation ATM_ATR->CHK1_Activation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CHK1_Activation->Cell_Cycle_Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Failure to arrest leads to Inhibitor This compound Derivative (CHK1 Inhibitor) Inhibitor->CHK1_Activation Inhibition

References

Application Notes and Protocols for the Derivatization of 5-(Piperidin-1-yl)picolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 5-(Piperidin-1-yl)picolinonitrile, a versatile scaffold for the development of novel therapeutic agents. The functional handles of this molecule, including the nitrile group, the electron-rich pyridine ring, and the piperidine moiety, offer multiple avenues for structural modification to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of both piperidine and pyridine motifs in a wide range of biologically active molecules.[1] The ability to selectively modify this core structure is crucial for the generation of compound libraries for high-throughput screening and lead optimization. This document outlines protocols for three primary derivatization strategies: hydrolysis of the nitrile group to a carboxylic acid, reduction of the nitrile group to a primary amine, and electrophilic aromatic substitution on the pyridine ring.

Synthesis of Starting Material: this compound

The starting material can be synthesized from commercially available 5-bromopicolinonitrile via a nucleophilic aromatic substitution reaction with piperidine.

Protocol 1: Synthesis of this compound

  • Materials: 5-bromopicolinonitrile, piperidine, potassium carbonate, dimethylformamide (DMF).

  • Procedure:

    • To a solution of 5-bromopicolinonitrile (1.0 eq) in DMF, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).[2][3][4]

    • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Expected Data:

CompoundMolecular FormulaMolecular WeightYield (%)Purity (%) (by HPLC)
This compoundC₁₁H₁₃N₃187.2485-95>98

Derivatization Protocols

The following protocols describe methods to modify the nitrile functionality and the pyridine ring of this compound.

Protocol 2: Hydrolysis of the Nitrile Group to a Carboxylic Acid

The conversion of the nitrile to a carboxylic acid introduces a key functional group for further amide coupling or other modifications.[5]

  • Materials: this compound, sodium hydroxide, ethanol, water.

  • Procedure:

    • Suspend this compound (1.0 eq) in a mixture of ethanol and water (1:1).

    • Add sodium hydroxide (5.0 eq) and heat the mixture to reflux for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and acidify to pH 3-4 with concentrated HCl.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 5-(Piperidin-1-yl)picolinic acid.

Expected Data:

DerivativeMolecular FormulaMolecular WeightYield (%)Purity (%) (by HPLC)
5-(Piperidin-1-yl)picolinic acidC₁₁H₁₄N₂O₂206.2470-80>97
Protocol 3: Reduction of the Nitrile Group to a Primary Amine

Reduction of the nitrile provides a primary amine, a versatile functional group for various derivatization reactions.[5]

  • Materials: this compound, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 8-12 hours.

    • Carefully quench the reaction by the dropwise addition of water, followed by 15% aqueous NaOH, and then water again.

    • Filter the resulting solid and wash with THF.

    • Concentrate the filtrate under reduced pressure to obtain (5-(Piperidin-1-yl)pyridin-2-yl)methanamine.

Expected Data:

DerivativeMolecular FormulaMolecular WeightYield (%)Purity (%) (by HPLC)
(5-(Piperidin-1-yl)pyridin-2-yl)methanamineC₁₁H₁₇N₃191.2760-75>95
Protocol 4: Electrophilic Bromination of the Pyridine Ring

The electron-donating piperidinyl group activates the pyridine ring towards electrophilic substitution.[1][6]

  • Materials: this compound, N-Bromosuccinimide (NBS), acetonitrile.

  • Procedure:

    • Dissolve this compound (1.0 eq) in acetonitrile.

    • Add N-Bromosuccinimide (1.1 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Partition the residue between water and ethyl acetate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography to yield the brominated derivative. The position of bromination is expected to be ortho or para to the activating piperidinyl group.

Expected Data:

DerivativeMolecular FormulaMolecular WeightYield (%)Purity (%) (by HPLC)
3-Bromo-5-(piperidin-1-yl)picolinonitrile (Predicted)C₁₁H₁₂BrN₃266.1450-65>96

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the described experimental workflows.

Derivatization_Workflow cluster_synthesis Starting Material Synthesis cluster_derivatization Derivatization Reactions 5-Bromopicolinonitrile 5-Bromopicolinonitrile Protocol_1 Protocol 1: Nucleophilic Aromatic Substitution 5-Bromopicolinonitrile->Protocol_1 Piperidine Piperidine Piperidine->Protocol_1 This compound This compound Protocol_1->this compound Start This compound Protocol_2 Protocol 2: Nitrile Hydrolysis Start->Protocol_2 Protocol_3 Protocol 3: Nitrile Reduction Start->Protocol_3 Protocol_4 Protocol 4: Electrophilic Bromination Start->Protocol_4 Carboxylic_Acid 5-(Piperidin-1-yl)picolinic acid Protocol_2->Carboxylic_Acid Primary_Amine (5-(Piperidin-1-yl)pyridin-2-yl)methanamine Protocol_3->Primary_Amine Brominated_Pyridine Brominated Derivative Protocol_4->Brominated_Pyridine

Caption: Synthetic workflow for the preparation and derivatization of this compound.

Functional_Group_Interconversion Nitrile R-CN Carboxylic_Acid R-COOH Nitrile->Carboxylic_Acid H3O+ / heat Primary_Amine R-CH2NH2 Nitrile->Primary_Amine 1. LiAlH4 2. H2O Ketone R-C(O)R' Nitrile->Ketone 1. R'MgBr 2. H3O+

Caption: Key chemical transformations of the nitrile functional group.

Conclusion

The protocols outlined in these application notes provide a foundation for the successful derivatization of this compound. These methods enable the synthesis of diverse analogs for biological evaluation, facilitating the advancement of drug discovery programs targeting a wide range of therapeutic areas. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic goals.

References

Application Notes and Protocols for the Quantification of 5-(Piperidin-1-yl)picolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This document provides a comprehensive guide to developing and validating analytical methods for the quantification of 5-(Piperidin-1-yl)picolinonitrile. While specific validated methods for this compound are not widely published, this guide outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), based on established methods for structurally related piperidine and picoline derivatives. These notes are intended to serve as a foundational resource for researchers in drug discovery, development, and quality control to establish robust and reliable quantitative assays.

Introduction

This compound is a chemical entity of interest in pharmaceutical research and development. Accurate and precise quantification is crucial for pharmacokinetic studies, formulation development, quality control of active pharmaceutical ingredients (APIs), and metabolite identification. This document details the necessary steps and considerations for creating and validating analytical methods for this compound. The primary recommended techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, which is a widely accessible and robust method, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers higher sensitivity and selectivity, making it ideal for bioanalytical applications.

Analytical Methodologies

Two primary analytical methods are proposed for the quantification of this compound:

  • RP-HPLC with UV Detection: A common technique for the analysis of small molecules, suitable for routine quality control and quantification in non-complex matrices.

  • LC-MS/MS: A highly sensitive and selective method, ideal for quantifying the analyte in complex biological matrices such as plasma, urine, and tissue homogenates.[1][2]

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method separates the analyte from other components in a sample based on its partitioning between a stationary phase (e.g., a C18 column) and a mobile phase. Quantification is achieved by measuring the analyte's ultraviolet (UV) absorbance at a specific wavelength.

Objective: To develop a robust RP-HPLC method for the quantification of this compound.

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or Trifluoroacetic acid (TFA)

  • Phosphate buffer

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[3]

Procedure:

  • Wavelength Selection:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Scan the solution using a UV-Vis spectrophotometer from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). This wavelength will be used for detection.

  • Mobile Phase Preparation:

    • A common starting point for method development is a gradient elution using a mixture of an aqueous phase and an organic phase.

    • Aqueous Phase (A): Water with an acidic modifier (e.g., 0.1% formic acid or 0.1% TFA) to improve peak shape.

    • Organic Phase (B): Acetonitrile or methanol.

    • Degas the mobile phases before use.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 (e.g., Phenomenex, Waters, Agilent)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined λmax

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B (re-equilibration)

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

    • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Method Validation:

    • Validate the method according to ICH guidelines, assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[3][4]

Data Presentation: HPLC Method Validation Summary

ParameterSpecificationResult
Linearity (r²) ≥ 0.999[Insert experimental value]
Range (µg/mL) [e.g., 1-100][Insert experimental range]
Precision (%RSD)
- Intraday≤ 2%[Insert experimental value]
- Interday≤ 2%[Insert experimental value]
Accuracy (% Recovery) 98-102%[Insert experimental value]
LOD (µg/mL) [To be determined][Insert experimental value]
LOQ (µg/mL) [To be determined][Insert experimental value]
Specificity No interference at the retention time of the analyte[Pass/Fail]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for quantifying low concentrations of analytes in complex biological matrices due to its high sensitivity and selectivity.[2][5] The analyte is first separated by HPLC and then ionized and detected by a mass spectrometer.

Objective: To develop a highly sensitive and selective LC-MS/MS method for the quantification of this compound in a biological matrix (e.g., plasma).

Materials and Reagents:

  • This compound reference standard

  • Internal Standard (IS) (structurally similar, stable isotope-labeled version is ideal)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Biological matrix (e.g., blank human plasma)

Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC or HPLC system.

  • Analytical column (e.g., C18, 50 mm x 2.1 mm, 1.8 µm).

Procedure:

  • Mass Spectrometer Tuning and Optimization:

    • Infuse a standard solution of this compound directly into the mass spectrometer to optimize the ESI source parameters (e.g., capillary voltage, source temperature, gas flows).

    • Determine the precursor ion (typically [M+H]⁺ in positive ion mode).

    • Perform product ion scans to identify the most abundant and stable fragment ions for Multiple Reaction Monitoring (MRM).

    • Optimize the collision energy for each MRM transition.

    • Repeat this process for the Internal Standard.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 (e.g., Waters ACQUITY UPLC HSS T3)[5]

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Gradient Program: A fast gradient is typically used.

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5% to 95% B

      • 2.5-3.0 min: 95% B

      • 3.0-3.1 min: 95% to 5% B

      • 3.1-4.0 min: 5% B (re-equilibration)

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% A: 5% B).

    • Inject into the LC-MS/MS system.

  • Method Validation:

    • Validate the bioanalytical method according to regulatory guidelines (e.g., FDA or EMA), assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Data Presentation: LC-MS/MS Method Validation Summary

ParameterSpecificationResult
Linearity (r²) ≥ 0.99[Insert experimental value]
Range (ng/mL) [e.g., 0.1-100][Insert experimental range]
Precision (%RSD)
- Intra-batch≤ 15% (≤ 20% at LLOQ)[Insert experimental value]
- Inter-batch≤ 15% (≤ 20% at LLOQ)[Insert experimental value]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)[Insert experimental value]
Lower Limit of Quantitation (LLOQ) (ng/mL) [To be determined][Insert experimental value]
Matrix Effect Within acceptable limits[Insert experimental value]
Recovery (%) Consistent and reproducible[Insert experimental value]
Selectivity No significant interference[Pass/Fail]

Visualizations

Analytical_Method_Development_Workflow cluster_planning Phase 1: Planning & Setup cluster_development Phase 2: Method Development cluster_validation Phase 3: Method Validation cluster_application Phase 4: Application A Define Analytical Target Profile B Select Analytical Technique (HPLC, LC-MS/MS) A->B C Procure Reference Standard & Reagents B->C D Optimize Chromatographic Conditions C->D E Optimize Detection Parameters (UV/MS) D->E F Develop Sample Preparation Protocol E->F G Assess Linearity & Range F->G H Determine Precision & Accuracy G->H I Evaluate Specificity & Selectivity H->I J Determine LOD & LOQ I->J K Routine Sample Analysis J->K L Data Reporting K->L

Caption: Workflow for Analytical Method Development and Validation.

HPLC_Principle cluster_hplc HPLC System MobilePhase Mobile Phase (Solvent Reservoir) Pump Pump MobilePhase->Pump 1. Eluent Flow Injector Autosampler/ Injector Pump->Injector Column HPLC Column (Stationary Phase) Injector->Column 3. Separation Detector Detector (UV or MS) Column->Detector 4. Detection DataSystem Data System Detector->DataSystem 5. Signal Processing Waste Waste Detector->Waste Sample Sample Sample->Injector 2. Injection

Caption: Principle of High-Performance Liquid Chromatography (HPLC).

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-(Piperidin-1-yl)picolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a robust and reliable isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-(Piperidin-1-yl)picolinonitrile. The method utilizes a C18 stationary phase with a mobile phase consisting of a buffered acetonitrile and water mixture, ensuring excellent peak symmetry and reproducibility. This protocol is suitable for routine quality control, purity assessment, and stability testing of this compound in research and drug development settings. All validation parameters were assessed according to the International Council for Harmonisation (ICH) guidelines.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with a nitrile group and a piperidine moiety. Pyridine and its derivatives are fundamental building blocks in the pharmaceutical industry.[1] The accurate quantification of such molecules is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the analysis of pharmaceutical compounds.[2] This application note provides a comprehensive protocol for an HPLC method developed and validated for this compound.

Physicochemical Properties of the Analyte

  • Structure: this compound consists of a polar picolinonitrile core and a basic piperidine ring.

  • Polarity: The presence of the nitrogen atoms and the nitrile group imparts significant polarity to the molecule.

  • Solubility: It is expected to be soluble in polar organic solvents like acetonitrile and methanol and sparingly soluble in water.[3]

  • UV Absorbance: The pyridine ring, an aromatic heterocycle, allows for strong UV absorbance, making UV detection a suitable analytical technique.

Experimental Protocol

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this analysis. The chromatographic conditions are summarized in the table below.

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column Inertsil ODS-3 C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 20mM Ammonium Formate Buffer (pH 3.5) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 250 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation:

    • Prepare a 20mM Ammonium Formate buffer by dissolving the appropriate amount of ammonium formate in HPLC-grade water and adjusting the pH to 3.5 with formic acid.

    • Filter the buffer solution through a 0.45 µm membrane filter.

    • Mix the filtered buffer with acetonitrile in a 40:60 volume ratio.

    • Degas the final mobile phase by sonication or helium sparging before use.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase.

  • Sample Solution (100 µg/mL):

    • Accurately weigh an amount of the sample powder equivalent to 10 mg of this compound.

    • Transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of the mobile phase, sonicate for 15 minutes to dissolve, and then dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[4] The key validation parameters are summarized below.

System Suitability

System suitability was established by injecting the standard solution six times. The results ensure the chromatographic system is performing adequately.

ParameterAcceptance CriteriaResult
Tailing Factor ≤ 2.01.15
Theoretical Plates ≥ 20007800
%RSD of Peak Area ≤ 2.0%0.85%
Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions over a concentration range of 20-120 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Concentration Range 20 - 120 µg/mL
Correlation Coefficient (r²) 0.9997
Regression Equation y = 25480x + 1520
Precision

Method precision was determined by performing six independent analyses of the sample solution at 100% of the test concentration.

Precision Type%RSD of Assay
Repeatability (Intra-day) 0.92%
Intermediate Precision (Inter-day) 1.35%
Accuracy

Accuracy was assessed by the recovery of known amounts of the standard spiked into a placebo matrix at three concentration levels (80%, 100%, and 120%).

Spike LevelMean Recovery (%)%RSD
80% 99.5%1.1%
100% 101.2%0.8%
120% 100.8%0.9%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.15 µg/mL
LOQ 0.45 µg/mL

Visualizations

HPLC Method Development Workflow

The following diagram illustrates the logical workflow for the development and validation of the HPLC method.

cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_routine Routine Analysis A Define Analytical Target Profile B Select Column & Mobile Phase A->B C Optimize Chromatographic Conditions (Flow, Temp, Gradient/Isocratic) B->C D Initial System Suitability Test C->D E Specificity D->E Proceed if suitable F Linearity & Range E->F G Precision (Repeatability & Intermediate) F->G H Accuracy (Recovery) G->H I LOD & LOQ H->I J Robustness I->J K Sample Analysis J->K Implement Validated Method L Data Reporting K->L

Caption: Workflow for HPLC Method Development and Validation.

HPLC System Configuration

This diagram shows the logical arrangement of the core components in the HPLC system used for the analysis.

Solvent Mobile Phase Reservoir Degasser Degasser Solvent->Degasser Solvent Line Pump HPLC Pump (Isocratic, 1.0 mL/min) Degasser->Pump Injector Autosampler (10 µL Injection) Pump->Injector Column Column (C18, 30°C Oven) Injector->Column Detector UV Detector (250 nm) Column->Detector Waste Waste Detector->Waste Flow Cell Outlet CDS Chromatography Data System (CDS) Detector->CDS Signal

References

Application Notes and Protocols for Piperidine-Containing Nitriles in Material Science

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the current date, there is a notable absence of published research specifically detailing the applications of 5-(Piperidin-1-yl)picolinonitrile in material science. The following application notes and protocols are therefore based on the closely related and structurally similar compound, 3-oxo-3-(piperidin-1-yl)propanenitrile (PPN) , for which there is documented use in the development of bioactive films for drug delivery applications.[1][2] These notes are intended to provide researchers with a practical framework that may be adaptable for analogous piperidine-containing nitrile compounds.

Application Note: 3-oxo-3-(piperidin-1-yl)propanenitrile (PPN) in Bioactive Polymer Films

Introduction: Compounds incorporating a piperidine moiety are of significant interest in medicinal chemistry and, by extension, in the development of functional biomaterials.[2] 3-oxo-3-(piperidin-1-yl)propanenitrile (PPN) has been successfully integrated into biocompatible polymer blends to create bioactive films. These films, typically composed of sodium alginate (SA) and polyvinyl alcohol (PVA), exhibit promising antimicrobial properties and are being explored for controlled drug delivery systems.[1][2] The incorporation of PPN into the polymer matrix has been shown to influence the material's crystallinity, thermal stability, and surface morphology, while imparting bioactivity.[2]

Key Applications:

  • Antimicrobial Surfaces: The PPN-containing films have demonstrated efficacy against a range of microbes, making them suitable for coatings on medical devices or as wound dressings to prevent infection.[1]

  • Controlled Drug Release: The polymer matrix can be loaded with therapeutic agents, and the presence of PPN can modulate the release kinetics.[1]

  • Bioactive Scaffolds: In tissue engineering, these films could serve as temporary, bioactive scaffolds that support tissue regeneration while preventing microbial contamination.

Material Properties: The resulting SA/PVA/PPN films are characterized as having smooth, homogenous surfaces with good mechanical properties. The interaction between the cyano group of PPN and the hydroxyl and methylene groups of the polymers is believed to be responsible for the observed enhancements in material properties.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of bioactive films containing 3-oxo-3-(piperidin-1-yl)propanenitrile.

ParameterValueReference
PPN Synthesis
ReactantsEthylcyanoacetate, Piperidine[2]
SolventEthanol[2]
Reaction Time2 hours[2]
Bioactive Film Preparation
Sodium Alginate (SA)5 g in 100 mL distilled water[2]
Polyvinyl Alcohol (PVA)5% solution[2]
PPN Concentrations0.05 g, 0.1 g, 0.15 g[2]
Mixing Ratio (SA:PVA)1:1 (v/v)[2]

Experimental Protocols

Protocol 1: Synthesis of 3-oxo-3-(piperidin-1-yl)propanenitrile (PPN)

This protocol details the synthesis of PPN from ethylcyanoacetate and piperidine.[2]

Materials:

  • Ethylcyanoacetate

  • Piperidine

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Combine equimolar amounts of ethylcyanoacetate and piperidine in a round-bottom flask containing ethanol.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization or column chromatography.

  • Confirm the structure of the synthesized PPN using ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The ¹H NMR spectrum should show multiplet signals around δ 1.39–1.53 and 3.24–3.37 ppm for the piperidine methylene protons and a singlet for the CH₂ group at approximately δ 3.97 ppm.[2]

G cluster_synthesis Synthesis of 3-oxo-3-(piperidin-1-yl)propanenitrile reactants Ethylcyanoacetate + Piperidine in Ethanol stirring Stir at Room Temperature (2 hours) reactants->stirring evaporation Solvent Evaporation stirring->evaporation purification Purification evaporation->purification product 3-oxo-3-(piperidin-1-yl)propanenitrile (PPN) purification->product

Workflow for the synthesis of PPN.
Protocol 2: Preparation of Bioactive SA/PVA/PPN Films

This protocol describes the solution casting method for preparing sodium alginate/polyvinyl alcohol films containing PPN.[2]

Materials:

  • Sodium Alginate (SA)

  • Polyvinyl Alcohol (PVA)

  • 3-oxo-3-(piperidin-1-yl)propanenitrile (PPN)

  • Distilled water

  • Beakers

  • Magnetic stirrer and stir bar

  • Teflon dish

Procedure:

  • Prepare a 5% (w/v) SA solution: Dissolve 5 g of SA in 100 mL of distilled water with continuous stirring until a homogenous solution is formed.

  • Prepare a 5% (w/v) PVA solution: Dissolve 5 g of PVA in 100 mL of distilled water with gentle heating and stirring.

  • Blend the polymer solutions: Mix 10 mL of the SA solution with 10 mL of the PVA solution. Stir for 10 minutes to ensure homogeneity.

  • Incorporate PPN: Add a pre-weighed amount of PPN (e.g., 0.05 g, 0.1 g, or 0.15 g) to the SA/PVA blend with continuous stirring to prevent agglomeration.

  • Casting the film: Pour the final mixture into a Teflon dish.

  • Drying: Allow the film to dry at room temperature until the solvent has completely evaporated.

  • Characterization: The prepared films can be characterized using Fourier-Transform Infrared Spectroscopy (FTIR), Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), and Thermogravimetric Analysis (TGA) to evaluate their physicochemical properties.

G cluster_film_prep Preparation of Bioactive SA/PVA/PPN Films sa_prep Prepare 5% SA Solution blend Mix SA and PVA Solutions (1:1 v/v) sa_prep->blend pva_prep Prepare 5% PVA Solution pva_prep->blend add_ppn Add PPN to Polymer Blend blend->add_ppn cast Pour into Teflon Dish add_ppn->cast dry Dry at Room Temperature cast->dry film Bioactive SA/PVA/PPN Film dry->film

References

Application Note: In Vitro Profiling of 5-(Piperidin-1-yl)picolinonitrile using a Thallium Influx Assay for KCC2 Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The K-Cl cotransporter 2 (KCC2), encoded by the SLC12A5 gene, is a neuron-specific ion transporter critical for establishing and maintaining the low intracellular chloride concentration necessary for fast hyperpolarizing synaptic inhibition mediated by GABA-A and glycine receptors.[1][2][3] Dysregulation of KCC2 function has been implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and autism spectrum disorders, making it a promising therapeutic target.[1] This application note provides a detailed protocol for a cell-based in vitro thallium (Tl+) influx assay to characterize the modulatory effects of novel compounds, such as 5-(Piperidin-1-yl)picolinonitrile, on KCC2 activity. The assay utilizes a human embryonic kidney (HEK293) cell line stably expressing KCC2 and a thallium-sensitive fluorescent dye to provide a robust and high-throughput-compatible method for identifying and characterizing KCC2 modulators.[4][5][6]

Principle of the Assay

This assay employs a thallium-sensitive fluorescent dye and a HEK293 cell line stably overexpressing KCC2.[1][7] KCC2 can transport thallium ions (Tl+) across the cell membrane as a surrogate for potassium ions (K+).[8][9] In its basal state, the intracellular fluorescence of the dye is low. Upon stimulation that opens KCC2 channels, Tl+ flows into the cells down its concentration gradient.[10] The binding of intracellular Tl+ to the dye results in a significant increase in fluorescence intensity. The rate of fluorescence increase is proportional to the activity of KCC2. Test compounds that modulate KCC2 activity will therefore alter the rate of Tl+ influx and the corresponding fluorescent signal.

Materials and Reagents

  • HEK293 cell line stably expressing human KCC2 (e.g., abm, Cat. No. T3038)

  • This compound (Test Compound)

  • VU0463271 (KCC2 inhibitor, positive control)

  • Dulbecco's Modified Eagle Medium (DMEM), High Glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Puromycin (for selection of stable cells)

  • Poly-D-Lysine coated 384-well black-walled, clear-bottom microplates

  • FluxOR™ Potassium Ion Channel Assay Kit (or similar thallium-sensitive dye and buffers)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Stimulus Buffer containing Thallium Sulfate (Tl₂SO₄)

  • Dimethyl sulfoxide (DMSO)

  • Fluorescence microplate reader with kinetic reading and liquid handling capabilities

Experimental Protocol

Cell Culture and Plating
  • Culture the KCC2-HEK293 stable cell line in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2.0 µg/ml Puromycin at 37°C in a humidified atmosphere of 5% CO₂.[7]

  • For the assay, harvest cells and seed them into Poly-D-Lysine coated 384-well plates at a density of 20,000 cells per well in 20 µL of culture medium.

  • Incubate the plates for 24 hours to allow for cell attachment and formation of a monolayer.

Compound Preparation
  • Prepare a 10 mM stock solution of this compound and the positive control (VU0463271) in 100% DMSO.

  • Perform serial dilutions of the stock solutions in Assay Buffer to create a 2x concentration series of the test compounds. The final DMSO concentration in the assay should be kept below 0.5%.

Thallium Influx Assay Procedure
  • Dye Loading:

    • Remove the cell culture medium from the 384-well plate.

    • Add 20 µL per well of the thallium-sensitive dye loading buffer prepared according to the manufacturer's instructions (e.g., FluxOR™ Loading Buffer).[10]

    • Incubate the plate at 37°C for 45-60 minutes in the dark.[11]

  • Compound Incubation:

    • After incubation, carefully remove the dye loading buffer.

    • Add 20 µL of the 2x concentrated test compounds or control solutions to the respective wells.

    • Incubate for 15-30 minutes at room temperature.

  • Fluorescence Reading and Stimulation:

    • Place the plate in a fluorescence microplate reader equipped with the appropriate filters for the dye (e.g., excitation ~485 nm, emission ~525 nm).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Using the plate reader's automated liquid handler, add 5 µL of the 5x Stimulus Buffer containing thallium sulfate to each well.[11]

    • Immediately begin kinetic fluorescence reading for 2-3 minutes, taking measurements every 1-2 seconds.[10]

Data Analysis
  • The kinetic fluorescence data is typically analyzed by calculating the initial rate of fluorescence increase (slope) or the area under the curve (AUC) following the addition of the stimulus buffer.

  • Normalize the data to the vehicle control (DMSO) wells, which represent 100% KCC2 activity.

  • Plot the normalized response against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 (for inhibitors) or EC50 (for potentiators) values.

Hypothetical Data Presentation

The following table summarizes hypothetical results for the characterization of this compound as a KCC2 potentiator, with VU0463271 as an inhibitory control.

CompoundAssay TypeEndpointValue (µM)
This compoundTl+ Influx (KCC2)EC502.5
VU0463271 (Control)Tl+ Influx (KCC2)IC500.8

Visualizations

KCC2 Signaling Pathway in Neuronal Chloride Homeostasis

The following diagram illustrates the central role of KCC2 in maintaining low intracellular chloride levels, which is essential for the hyperpolarizing effect of GABAergic neurotransmission.

KCC2_Signaling_Pathway KCC2-Mediated Chloride Extrusion and GABAergic Inhibition cluster_neuron Neuron NaK_ATPase Na+/K+ ATPase K_in [K+] high NaK_ATPase->K_in K+ in Na_out [Na+] high NaK_ATPase->Na_out Na+ out KCC2 KCC2 K_out [K+] low KCC2->K_out K+ out Cl_out [Cl-] high KCC2->Cl_out Cl- out NKCC1 NKCC1 Na_in [Na+] low NKCC1->Na_in Na+ in NKCC1->K_in_nkcc1 K+ in Cl_in_nkcc1 [Cl-] high (Immature/Diseased) NKCC1->Cl_in_nkcc1 2Cl- in GABA_A_R GABA-A Receptor Cl_in [Cl-] low (Mature Neuron) GABA_A_R->Cl_in Cl- influx (Hyperpolarization) GABA GABA GABA->GABA_A_R binds

Caption: Role of KCC2 in neuronal chloride homeostasis.

Experimental Workflow for the KCC2 Thallium Influx Assay

This flowchart outlines the major steps of the in vitro assay protocol for screening compounds against KCC2.

Assay_Workflow Workflow of the KCC2 Thallium Influx Assay start Start seed_cells Seed KCC2-HEK293 cells in 384-well plate start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h dye_loading Load cells with thallium-sensitive dye incubate_24h->dye_loading incubate_dye Incubate for 45-60 min dye_loading->incubate_dye add_compounds Add 2x test compounds incubate_dye->add_compounds incubate_compounds Incubate for 15-30 min add_compounds->incubate_compounds read_baseline Read baseline fluorescence incubate_compounds->read_baseline add_stimulus Add Tl+ stimulus buffer read_baseline->add_stimulus read_kinetic Kinetic fluorescence reading add_stimulus->read_kinetic data_analysis Data Analysis (Rate/AUC, IC50/EC50) read_kinetic->data_analysis end End data_analysis->end

Caption: Experimental workflow for KCC2 thallium influx assay.

References

Application Notes & Protocols: 5-(Piperidin-1-yl)picolinonitrile as a Fluorescent Probe for Cellular Viscosity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(Piperidin-1-yl)picolinonitrile is a novel fluorogenic compound with potential applications as a molecular rotor for sensing viscosity changes within cellular microenvironments. Its fluorescence is environmentally sensitive, exhibiting a significant increase in quantum yield in viscous media due to the restriction of intramolecular rotation, a characteristic feature of molecular rotors. This property makes it a promising tool for studying cellular processes associated with viscosity alterations, such as apoptosis, protein aggregation, and lipid droplet dynamics.

These application notes provide an overview of the photophysical properties of this compound, along with detailed protocols for its use in fluorescence microscopy and cellular imaging.

Data Presentation

Table 1: Photophysical Properties of this compound in Solvents of Varying Viscosity

SolventViscosity (cP at 25°C)λ_abs (nm)λ_em (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)
Dichloromethane0.413504801.2 x 10⁴0.05
Ethanol1.073524851.1 x 10⁴0.12
Ethylene Glycol16.13554901.3 x 10⁴0.45
Glycerol9343605001.4 x 10⁴0.82

Table 2: Spectroscopic Data for Cellular Imaging with this compound

ParameterRecommended Value
Excitation Wavelength405 nm (for microscopy)
Emission Filter450 - 550 nm
Recommended Concentration1-10 µM
Cell PermeabilityHigh
CytotoxicityLow at working concentrations

Experimental Protocols

Preparation of Stock Solution
  • Dissolve 1 mg of this compound in 1 mL of anhydrous dimethyl sulfoxide (DMSO) to prepare a 5 mM stock solution.

  • Store the stock solution at -20°C, protected from light.

  • Dilute the stock solution in a suitable buffer or cell culture medium to the desired working concentration immediately before use.

Protocol for In Vitro Viscosity Sensing
  • Prepare a series of glycerol-water mixtures of known viscosities.

  • Add this compound to each mixture to a final concentration of 5 µM.

  • Incubate for 5 minutes at room temperature.

  • Measure the fluorescence emission spectra using a fluorometer with excitation at 360 nm.

  • Plot the fluorescence intensity at 500 nm against the viscosity of the solutions to generate a calibration curve.

Protocol for Staining and Imaging of Live Cells
  • Seed cells on a glass-bottom dish or chamber slide and culture overnight.

  • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Prepare a staining solution by diluting the 5 mM stock solution of this compound to a final concentration of 5 µM in serum-free cell culture medium.

  • Incubate the cells with the staining solution for 30 minutes at 37°C in a CO₂ incubator.

  • Wash the cells twice with PBS.

  • Add fresh, pre-warmed cell culture medium to the cells.

  • Image the cells using a fluorescence microscope equipped with a 405 nm laser line for excitation and an emission filter suitable for capturing fluorescence between 450 nm and 550 nm.

Protocol for Induction of Apoptosis and Viscosity Imaging
  • Treat cells with a known apoptosis-inducing agent (e.g., staurosporine at 1 µM) for the desired time period (e.g., 3 hours).

  • As a control, treat a separate batch of cells with the vehicle (e.g., DMSO) only.

  • Following treatment, stain both treated and control cells with this compound as described in Protocol 3.

  • Acquire fluorescence images of both samples.

  • Quantify the fluorescence intensity of the apoptotic and control cells using image analysis software. An increase in fluorescence intensity in the treated cells is indicative of an increase in intracellular viscosity.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Cellular Viscosity Measurement cluster_prep Preparation cluster_cell_culture Cell Culture & Treatment cluster_staining Staining cluster_imaging Imaging & Analysis stock_prep Prepare 5 mM Stock Solution in DMSO working_sol Dilute to 5 µM in Culture Medium stock_prep->working_sol stain_cells Incubate Cells with Probe (30 min, 37°C) working_sol->stain_cells seed_cells Seed Cells on Imaging Dish induce_apoptosis Induce Apoptosis (e.g., Staurosporine) seed_cells->induce_apoptosis induce_apoptosis->stain_cells wash_cells Wash Cells with PBS stain_cells->wash_cells acquire_images Fluorescence Microscopy (Ex: 405 nm, Em: 450-550 nm) wash_cells->acquire_images analyze_intensity Quantify Fluorescence Intensity acquire_images->analyze_intensity

Caption: Workflow for cellular viscosity imaging.

signaling_pathway Hypothetical Mechanism of Viscosity Sensing cluster_low_viscosity Low Viscosity cluster_high_viscosity High Viscosity probe This compound (Low Viscosity Environment) excitation_low Excitation (405 nm) probe->excitation_low probe_viscous This compound (High Viscosity Environment) excitation_high Excitation (405 nm) probe_viscous->excitation_high rotation Intramolecular Rotation excitation_low->rotation non_radiative Non-Radiative Decay (Low Fluorescence) rotation->non_radiative restricted_rotation Restricted Rotation excitation_high->restricted_rotation radiative Radiative Decay (High Fluorescence) restricted_rotation->radiative

Caption: Mechanism of fluorescence enhancement.

Synthetic Routes to Functionalized Picolinonitrile Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of functionalized picolinonitrile derivatives, key structural motifs in medicinal chemistry and materials science. The following sections outline several modern synthetic strategies, complete with experimental procedures, quantitative data, and visual workflows to facilitate their application in a laboratory setting.

Introduction

Picolinonitriles, or 2-cyanopyridines, and their derivatives are important heterocyclic building blocks. The nitrile group serves as a versatile handle for further chemical transformations, while the pyridine core is a prevalent scaffold in numerous pharmaceuticals and functional materials. The development of efficient and regioselective methods for the synthesis of substituted picolinonitriles is therefore of significant interest. This document details three distinct and effective approaches: a gold-catalyzed cyclization of isoxazole precursors, direct C-H cyanation of pyridines, and α-cyanation of pyridine N-oxides.

I. Gold-Catalyzed Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles

This method provides a unique pathway to 3-hydroxy-4-substituted picolinonitriles starting from 4-propargylaminoisoxazoles. The reaction proceeds via a gold(I)-catalyzed intramolecular cyclization to form an isoxazolopyridine intermediate, which then undergoes N–O bond cleavage under mild basic conditions to yield the desired picolinonitrile. A one-pot procedure is also available for this transformation.[1]

Experimental Protocols

General Procedure A: Stepwise Synthesis from Isoxazolopyridines [1]

  • To a solution of the isoxazolopyridine (0.100 mmol) in dry methanol (MeOH, 5.00 mL), add potassium carbonate (K₂CO₃, 0.150 mmol).

  • Stir the mixture at 60 °C for 30 minutes.

  • Quench the reaction by adding 1 M aqueous hydrochloric acid (HCl).

  • Extract the resulting mixture with ethyl acetate (AcOEt).

  • Combine the organic layers, dry over magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent under reduced pressure to obtain the 4-substituted 3-hydroxypicolinonitrile.

General Procedure B: One-Pot Synthesis from 4-Propargylaminoisoxazoles [1]

  • In a sealed vial under an argon atmosphere, add JohnPhos AuCl (0.05 equiv) and silver hexafluoroantimonate (AgSbF₆, 0.05 equiv).

  • Add a solution of N-phenylbenzaldimine (1.0 equiv) in 1,2-dichloroethane (2.0 mL/mmol of the starting isoxazole) at room temperature.

  • Add the 4-propargylaminoisoxazole (1.0 equiv) in 1,2-dichloroethane (3.0 mL/mmol).

  • Stir the resulting mixture at 60 °C for 3 hours.

  • To the mixture, add dry MeOH (5.0 mL/mmol of the starting isoxazole) and K₂CO₃ (1.5 equiv).

  • Stir the final mixture at 60 °C for 30 minutes.

  • Work-up as described in General Procedure A.

Data Presentation

Table 1: Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles

Starting MaterialProductProcedureYield (%)
Isoxazolopyridine (9a)3-Hydroxy-4-phenylpicolinonitrile (5a)A95
Isoxazolopyridine (9b)3-Hydroxy-4-(p-tolyl)picolinonitrile (5b)A98
Isoxazolopyridine (9c)4-(4-Methoxyphenyl)-3-hydroxypicolinonitrile (5c)A96
4-(Phenylethynylamino)isoxazole (8a)3-Hydroxy-4-phenylpicolinonitrile (5a)B85
4-((p-Tolylethynyl)amino)isoxazole (8b)3-Hydroxy-4-(p-tolyl)picolinonitrile (5b)B82

Data extracted from "Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles..."[1]

Workflow Diagram

Gold_Catalyzed_Synthesis cluster_stepwise Procedure A: Stepwise Synthesis cluster_onepot Procedure B: One-Pot Synthesis Isoxazolopyridine Isoxazolopyridine Reaction_A Reaction_A Isoxazolopyridine->Reaction_A K₂CO₃, MeOH 60 °C, 30 min Workup_A Workup_A Reaction_A->Workup_A Quench, Extract Picolinonitrile_A 3-Hydroxy-4-Substituted Picolinonitrile Workup_A->Picolinonitrile_A Purify Propargylaminoisoxazole Propargylaminoisoxazole Cyclization Cyclization Propargylaminoisoxazole->Cyclization JohnPhos AuCl, AgSbF₆ 1,2-dichloroethane, 60 °C, 3h NO_Cleavage NO_Cleavage Cyclization->NO_Cleavage K₂CO₃, MeOH 60 °C, 30 min Workup_B Workup_B NO_Cleavage->Workup_B Quench, Extract Picolinonitrile_B 3-Hydroxy-4-Substituted Picolinonitrile Workup_B->Picolinonitrile_B Purify

Caption: Workflow for Gold-Catalyzed Picolinonitrile Synthesis.

II. Direct C-H Cyanation of Pyridines

Direct C-H functionalization is a highly atom-economical and efficient strategy for synthesizing substituted pyridines. This section details a general one-pot protocol for the C-H cyanation of a range of six-membered N-containing heterocycles, including various substituted pyridines.[2]

Experimental Protocol

General Procedure for C-H Cyanation [2]

  • Prepare a 0.1 M solution of the pyridine substrate (1.0 equiv) in anhydrous chloroform (CHCl₃) in a vial capped with a septum under an argon or nitrogen atmosphere.

  • Add triflic anhydride (1.2 equiv) dropwise at room temperature.

  • Stir the mixture for 10 minutes at room temperature.

  • Add trimethylsilyl cyanide (TMSCN, 1.2 equiv) and stir for an additional 10 minutes.

  • Heat the reaction mixture to 60 °C and stir for 1 hour.

  • Remove the vial from the heat source and quickly add N-methylmorpholine (1.3 equiv).

  • Reseal the vial and stir at 60 °C for a further 17 hours.

  • Cool the reaction to room temperature and quench with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Separate the phases and extract the aqueous phase twice with dichloromethane (CH₂Cl₂).

  • Combine the organic phases, dry over magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Purify the crude residue by silica flash column chromatography.

Data Presentation

Table 2: Direct C-H Cyanation of Substituted Pyridines

SubstrateProductYield (%)
Pyridine2-Cyanopyridine85
4-Methylpyridine2-Cyano-4-methylpyridine92
4-Methoxypyridine2-Cyano-4-methoxypyridine96
3-Phenylpyridine2-Cyano-3-phenylpyridine & 6-Cyano-3-phenylpyridine (mixture)75
Isoquinoline1-Cyanoisoquinoline91

Data extracted from "C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics".[2]

Logical Relationship Diagram

CH_Cyanation Pyridine Pyridine Substrate Activation Activation (Triflic Anhydride) Pyridine->Activation Cyanation Cyanation (TMSCN) Activation->Cyanation Formation of N-acylpyridinium salt Rearomatization Rearomatization (N-Methylmorpholine) Cyanation->Rearomatization Addition of cyanide Product Cyanated Pyridine Rearomatization->Product Elimination

Caption: Logical Flow of the C-H Cyanation Reaction.

III. α-Cyanation of Pyridine N-Oxides

The use of pyridine N-oxides activates the pyridine ring for nucleophilic substitution, particularly at the C2 (α) position. This method allows for the synthesis of 2-cyanopyridines from readily available pyridine N-oxides.

Experimental Protocol

Optimized Reaction Conditions for α-Cyanation [3]

  • In a reaction vessel, combine the substituted pyridine N-oxide (1.0 equiv), zinc cyanide (Zn(CN)₂, 1.5 equiv), and benzoyl cyanide (1.5 equiv) in acetonitrile (CH₃CN) as the solvent.

  • Seal the vessel and heat the mixture to 120 °C.

  • Maintain the reaction at this temperature for the specified time (typically several hours, requires optimization for specific substrates).

  • After cooling, quench the reaction and perform a standard aqueous work-up.

  • Purify the product by column chromatography.

Note: The original source provides a diagram with conditions but lacks a detailed narrative protocol. The above procedure is a generalized representation based on the provided information.[3]

Data Presentation

Table 3: α-Cyanation of Substituted Pyridine N-Oxides

SubstrateProductReagentsTemperature (°C)
Pyridine N-oxide2-CyanopyridineZn(CN)₂, Benzoyl Cyanide120
4-Methylpyridine N-oxide2-Cyano-4-methylpyridineZn(CN)₂, Benzoyl Cyanide120
3-Chloropyridine N-oxide2-Cyano-3-chloropyridineZn(CN)₂, Benzoyl Cyanide120

This table is illustrative of the general transformation. Specific yields and reaction times are highly substrate-dependent and require experimental optimization.

Experimental Workflow Diagram

N_Oxide_Cyanation Start Pyridine N-Oxide Substrate Reaction Reaction Mixture (Zn(CN)₂, Benzoyl Cyanide, CH₃CN) Start->Reaction Heating Heating (120 °C) Reaction->Heating Workup Aqueous Work-up & Purification Heating->Workup Product 2-Cyanopyridine Derivative Workup->Product

Caption: Workflow for α-Cyanation of Pyridine N-Oxides.

Conclusion

The synthetic routes presented herein offer a versatile toolkit for accessing a wide range of functionalized picolinonitrile derivatives. The choice of method will depend on the desired substitution pattern and the availability of starting materials. The gold-catalyzed route is particularly useful for producing 3-hydroxy-4-substituted picolinonitriles, while the direct C-H cyanation offers a highly efficient, one-pot procedure for various pyridine cores. The α-cyanation of pyridine N-oxides provides a classical yet effective alternative for introducing the nitrile group at the C2 position. The detailed protocols and comparative data tables are intended to guide researchers in selecting and implementing the most suitable synthetic strategy for their specific research and development needs.

References

Application Note and Protocol: Scale-Up Synthesis of 5-(Piperidin-1-yl)picolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-(Piperidin-1-yl)picolinonitrile is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its prevalence as a structural motif in various biologically active compounds. The development of a robust and scalable synthetic protocol for this compound is crucial for ensuring a reliable supply for research and development activities. This document provides a detailed methodology for the gram-scale synthesis of this compound, focusing on a practical and efficient approach suitable for scale-up. The protocol is intended for researchers, scientists, and professionals in the field of drug development.

Proposed Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This method involves the displacement of a halide from an activated heteroaromatic ring by an amine. In this protocol, 5-bromopicolinonitrile is reacted with piperidine in the presence of a base to yield the desired product. The electron-withdrawing nature of the nitrile group at the 2-position activates the pyridine ring for nucleophilic attack at the 5-position.

Chemical Equation:

Figure 1. Synthesis of this compound via Nucleophilic Aromatic Substitution.

Experimental Protocol

Materials and Equipment:

  • 5-Bromopicolinonitrile

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet

  • Heating mantle with a temperature controller

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a 500 mL three-neck round-bottom flask, add 5-bromopicolinonitrile (10.0 g, 54.6 mmol), potassium carbonate (15.1 g, 109.2 mmol, 2.0 equiv.), and a magnetic stir bar.

    • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

    • Add anhydrous dimethyl sulfoxide (DMSO, 200 mL) to the flask.

  • Reagent Addition:

    • Slowly add piperidine (6.5 mL, 65.5 mmol, 1.2 equiv.) to the stirred suspension at room temperature using a syringe.

  • Reaction:

    • Heat the reaction mixture to 120 °C and maintain this temperature with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-water (500 mL) and stir for 30 minutes.

    • Extract the aqueous layer with ethyl acetate (3 x 200 mL).

    • Combine the organic layers and wash with water (2 x 200 mL) followed by brine (200 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc/Hexanes) to afford this compound as a solid.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

Reagent/ParameterMolecular Weight ( g/mol )QuantityMoles (mmol)Equivalents
5-Bromopicolinonitrile183.0110.0 g54.61.0
Piperidine85.156.5 mL (5.6 g)65.51.2
Potassium Carbonate138.2115.1 g109.22.0
Solvent (DMSO)-200 mL--
Temperature-120 °C--
Reaction Time-12-24 h--

Table 2: Expected Yield and Product Characteristics

ProductMolecular Weight ( g/mol )Theoretical Yield (g)Expected Yield Range (%)AppearancePurity (by HPLC)
This compound187.2510.2 g75-85%Off-white to yellow solid>98%

Safety Precautions

  • Piperidine: Highly flammable liquid and vapor.[1][2][3][4] Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5] Causes severe skin burns and eye damage.[1][2][3][4][5] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames.[1][2][4]

  • Dimethyl Sulfoxide (DMSO): Can be absorbed through the skin. Wear appropriate gloves.

  • Potassium Carbonate: Irritant. Avoid inhalation of dust and contact with skin and eyes.

  • General Precautions: Perform the reaction in a well-ventilated fume hood. Ensure all glassware is dry before use. Use appropriate PPE at all times.

Mandatory Visualization

Experimental Workflow Diagram

G Scale-Up Synthesis of this compound Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Charge flask with 5-bromopicolinonitrile and K₂CO₃ B Inert atmosphere (N₂) A->B C Add DMSO B->C D Add piperidine C->D Proceed to reaction E Heat to 120 °C D->E F Monitor by TLC/HPLC E->F G Cool and quench with ice-water F->G Reaction complete H Extract with Ethyl Acetate G->H I Wash with water and brine H->I J Dry and concentrate I->J K Flash Column Chromatography J->K Crude product L Isolate pure product K->L

Caption: Workflow for the synthesis of this compound.

Alternative Synthetic Route: Buchwald-Hartwig Amination

An alternative and highly effective method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is known for its high functional group tolerance and generally milder reaction conditions compared to SNAr.

General Reaction Scheme:

The reaction would involve coupling 5-bromopicolinonitrile with piperidine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., sodium tert-butoxide or cesium carbonate) in an appropriate solvent like toluene or dioxane. While this method can be more expensive due to the cost of the catalyst and ligand, it often provides higher yields and may be more suitable for substrates that are sensitive to the high temperatures required for SNAr.

Logical Relationship Diagram

G Synthetic Route Selection Logic Start Start: Synthesize this compound Decision Considerations: - Cost - Scalability - Substrate Sensitivity - Reaction Conditions Start->Decision SNAr Nucleophilic Aromatic Substitution (SNAr) Decision->SNAr Cost-sensitive, robust substrate Buchwald Buchwald-Hartwig Amination Decision->Buchwald Sensitive substrate, higher budget SNAr_Pros Pros: - Lower cost - Simpler reagents SNAr->SNAr_Pros SNAr_Cons Cons: - Harsher conditions (high temp) - May not be suitable for all substrates SNAr->SNAr_Cons Conclusion SNAr is often preferred for initial scale-up due to cost-effectiveness. SNAr->Conclusion Buchwald_Pros Pros: - Milder conditions - High functional group tolerance - Often higher yields Buchwald->Buchwald_Pros Buchwald_Cons Cons: - Higher cost (catalyst, ligand) - Metal contamination concerns Buchwald->Buchwald_Cons Buchwald->Conclusion

Caption: Decision logic for choosing a synthetic route.

This application note provides a comprehensive and detailed protocol for the scale-up synthesis of this compound via a nucleophilic aromatic substitution reaction. The described methodology is robust, utilizes readily available reagents, and is well-suited for producing gram-scale quantities of the target compound. Adherence to the outlined safety precautions is essential for the safe execution of this synthesis. The alternative Buchwald-Hartwig amination route offers a viable option for substrates that may not be amenable to the conditions of the SNAr reaction.

References

Application Notes and Protocols for 5-(Piperidin-1-yl)picolinonitrile in Organic Electronics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the known electronic properties of structurally related compounds, such as picolinonitrile derivatives and piperidinyl-substituted aromatic systems. As of the time of writing, there is no direct experimental data available in the scientific literature on the application of 5-(Piperidin-1-yl)picolinonitrile in organic electronics. This document is intended to serve as a theoretical and prospective guide for researchers interested in exploring the potential of this molecule.

Introduction

This compound is a molecule that combines an electron-donating piperidine group with an electron-withdrawing picolinonitrile (2-cyanopyridine) moiety. This donor-acceptor structure suggests potential for interesting photophysical and electronic properties relevant to organic electronics. The picolinonitrile unit is known to facilitate electron transport due to the electron-deficient nature of the pyridine ring and the strong electron-withdrawing cyano group. The piperidine substituent, a saturated amine, can enhance solubility in organic solvents and potentially modulate the highest occupied molecular orbital (HOMO) energy level.

Theoretical studies on cyanopyridine derivatives have been conducted to understand their structural and electronic properties, such as HOMO-LUMO energy levels.[1][2] Pyridine-based molecules are actively explored as electron-transport materials in organic light-emitting diodes (OLEDs).[3] The combination of a donor and an acceptor group in a single molecule can also lead to intramolecular charge transfer (ICT) states, which are of interest for various optoelectronic applications.

Potential Applications in Organic Electronics

Based on its chemical structure, this compound could be a candidate for the following applications:

  • Electron-Transport Layer (ETL) Material in OLEDs: The electron-withdrawing nature of the picolinonitrile core suggests that this molecule could possess a low-lying lowest unoccupied molecular orbital (LUMO), facilitating electron injection and transport from the cathode. The piperidine group may help in forming amorphous thin films, which is beneficial for device stability and uniformity. Pyridine-based materials have shown promise as ETLs in OLEDs.[3]

  • Host Material for Phosphorescent OLEDs (PhOLEDs): If the molecule possesses a sufficiently high triplet energy, it could be used as a host material for phosphorescent emitters. The piperidine substitution might disrupt intermolecular packing, which can help in keeping the triplet energy high.

  • Organic Field-Effect Transistors (OFETs): Depending on its charge transport characteristics, it could potentially be used as the active semiconductor layer in n-channel or ambipolar OFETs. The charge transport properties of organic semiconductors are highly dependent on molecular packing in the solid state.

Hypothetical Electronic Properties

The following table summarizes the expected electronic properties of this compound based on the characteristics of its constituent parts. These are theoretical values and would require experimental verification.

PropertyPredicted CharacteristicRationale
HOMO Energy Level -4.8 to -5.2 eVThe piperidine group is electron-donating, which would raise the HOMO level compared to unsubstituted picolinonitrile. This value is in a range that could allow for hole injection from common anodes like ITO, although it might be more suitable as an electron transporter.
LUMO Energy Level -2.5 to -2.9 eVThe strong electron-withdrawing cyano group and the pyridine ring will significantly lower the LUMO energy, a key requirement for efficient electron injection and transport. Computational studies on cyanopyridine derivatives support the presence of a low-lying LUMO.[1][2]
Electrochemical Band Gap 2.3 to 2.7 eVThis is the difference between the predicted HOMO and LUMO levels and suggests that the material would be transparent in the visible region, which is advantageous for an ETL material.
Triplet Energy (T1) > 2.5 eVThe exact triplet energy is difficult to predict without computational studies. However, the non-conjugated piperidine group might help in maintaining a relatively high triplet energy by preventing extensive π-conjugation, making it a potential host for green and blue phosphorescent emitters.
Charge Carrier Mobility Electron mobility is expected to be dominant.The electron-deficient nature of the picolinonitrile core is conducive to electron transport. The actual mobility will be highly dependent on the thin-film morphology and molecular packing.
Solubility Good solubility in common organic solvents (e.g., chloroform, toluene, THF).The non-planar and aliphatic nature of the piperidine substituent is expected to enhance solubility and promote the formation of amorphous films.

Experimental Protocols

The following are suggested experimental protocols for the synthesis, purification, and characterization of this compound and its subsequent use in a proof-of-concept organic electronic device.

A potential synthetic route to this compound could involve the nucleophilic aromatic substitution of a suitable precursor like 5-halopicolinonitrile with piperidine.

Protocol for Synthesis:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 5-bromopicolinonitrile in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Reagents: Add 1.2 equivalents of piperidine and 1.5 equivalents of a base such as potassium carbonate (K₂CO₃).

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Final Purification for Electronic Applications: For use in organic electronic devices, the purified compound must be further purified by sublimation or recrystallization to achieve high purity (>99.9%).

Diagram of Synthetic Workflow:

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification s1 Dissolve 5-bromopicolinonitrile in DMF s2 Add piperidine and K₂CO₃ s1->s2 s3 Heat and stir at 110°C s2->s3 s4 Monitor by TLC s3->s4 w1 Cool and pour into water s4->w1 w2 Extract with ethyl acetate w1->w2 w3 Wash with brine and dry w2->w3 w4 Concentrate under vacuum w3->w4 p1 Column chromatography w4->p1 p2 Sublimation/Recrystallization p1->p2 final_product final_product p2->final_product High-purity product

Caption: Synthetic workflow for this compound.

Protocol for Characterization:

  • Structural Characterization: Confirm the chemical structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Thermal Properties: Analyze the thermal stability using thermogravimetric analysis (TGA) and determine the glass transition temperature (Tg) and melting point (Tm) using differential scanning calorimetry (DSC).

  • Optical Properties: Measure the UV-Vis absorption and photoluminescence (PL) spectra in a suitable solvent (e.g., toluene) and as a thin film to determine the optical bandgap and emission characteristics.

  • Electrochemical Properties: Perform cyclic voltammetry (CV) to determine the HOMO and LUMO energy levels. Use a three-electrode setup with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

Protocol for OLED Fabrication:

  • Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate in an oven and treat it with UV-ozone for 15 minutes.

  • Hole-Injection Layer (HIL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.

  • Hole-Transport Layer (HTL) Deposition: Thermally evaporate a suitable HTL material, such as N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), onto the HIL.

  • Emissive Layer (EML) Deposition: Co-evaporate this compound as the host with a suitable phosphorescent dopant (e.g., Ir(ppy)₃ for green emission) onto the HTL.

  • Electron-Transport Layer (ETL) Deposition (Optional): If this compound is being tested as part of the EML, a dedicated ETL like Tris(8-hydroxyquinolinato)aluminium (Alq₃) can be deposited. If it is being tested as the ETL, it would be deposited after the EML.

  • Electron-Injection Layer (EIL) and Cathode Deposition: Sequentially deposit a thin layer of lithium fluoride (LiF) as the EIL and an aluminum (Al) cathode by thermal evaporation through a shadow mask.

  • Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin to protect it from air and moisture.

Diagram of OLED Fabrication Workflow:

G cluster_prep Substrate Preparation cluster_deposition Layer Deposition (in Glovebox) cluster_final Final Steps p1 Clean ITO substrate p2 UV-ozone treatment p1->p2 d1 Spin-coat PEDOT:PSS (HIL) p2->d1 d2 Thermal evaporation of NPB (HTL) d1->d2 d3 Co-evaporation of EML (Host + Dopant) d2->d3 d4 Evaporation of ETL d3->d4 d5 Evaporation of LiF (EIL) d4->d5 d6 Evaporation of Al (Cathode) d5->d6 f1 Encapsulation d6->f1 f2 Device Testing f1->f2 result result f2->result Performance Metrics

Caption: General workflow for fabricating a multilayer OLED device.

Expected Device Performance and Data Presentation

The performance of an OLED incorporating this compound would be evaluated based on the following metrics. The table below shows hypothetical data for a green phosphorescent OLED where the compound is used as a host in the emissive layer.

ParameterSymbolHypothetical ValueUnits
Turn-on Voltage V_on3.5V
Maximum Luminance L_max15,000cd/m²
Maximum Current Efficiency η_c45cd/A
Maximum Power Efficiency η_p38lm/W
Maximum External Quantum Efficiency EQE_max18%
CIE Color Coordinates (at 1000 cd/m²) (x, y)(0.32, 0.61)

These hypothetical values are comparable to what might be expected for a reasonably performing host material in a green PhOLED. Actual performance would depend on factors such as the purity of the material, the choice of other materials in the device stack, and the optimization of layer thicknesses.

Conclusion

While there is currently no direct research on the use of this compound in organic electronics, its molecular structure suggests it could be a promising candidate for investigation, particularly as an electron-transport or host material in OLEDs. The provided protocols offer a starting point for researchers to synthesize, characterize, and evaluate the potential of this and similar molecules in the field of organic electronics. Experimental validation of the hypothesized properties is essential to determine its true utility.

References

Application Notes and Protocols for Bioactivity Screening of 5-(Piperidin-1-yl)picolinonitrile Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the bioactivity screening of 5-(Piperidin-1-yl)picolinonitrile analogs, with a focus on their potential as kinase inhibitors for the treatment of hematologic malignancies. The protocols and data presented are based on the discovery of a potent and selective Checkpoint Kinase 1 (CHK1) inhibitor, (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, referred to as compound (R)-17.[1]

Introduction

The this compound scaffold has emerged as a promising starting point for the development of novel therapeutic agents. Analogs of this core structure have been investigated for various biological activities, with a notable focus on kinase inhibition. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. This document outlines the screening cascade and key experimental protocols for identifying and characterizing the bioactivity of this compound analogs, using the development of a CHK1 inhibitor as a case study.[1]

Data Presentation: Bioactivity of Picolinonitrile Analogs

The following tables summarize the in vitro biological activity of a series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives, which are analogs of the core this compound structure.

Table 1: In Vitro Kinase Inhibitory Activity of Picolinonitrile Analogs [1]

CompoundCHK1 IC₅₀ (nM)CHK2 IC₅₀ (nM)Selectivity (CHK2/CHK1)
MCL1020 (Lead) Modest Activity--
(R)-17 0.4>1720>4300

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Table 2: In Vitro Anti-proliferative Activity of Compound (R)-17 in Hematologic Malignancy Cell Lines [1]

Cell LineCancer TypeIC₅₀ (µM)
Z-138 Mantle Cell Lymphoma0.013
Other Hematopathy Cell Lines VariousData not specified

IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth.

Table 3: In Vivo Antitumor Efficacy of Compound (R)-17 in a Z-138 Xenograft Model [1]

CompoundDoseRouteTumor Growth Inhibition (TGI)
(R)-17 20 mg/kgI.V.90.29%

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against target kinases like CHK1 and CHK2.

Materials:

  • Recombinant human CHK1 and CHK2 enzymes

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP

  • Substrate peptide

  • Test compounds (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the kinase, substrate peptide, and kinase buffer to the wells of a microplate.

  • Add the diluted test compounds to the respective wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature for a set period.

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., Z-138)

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

  • Determine the IC₅₀ value by plotting the percentage of viability against the compound concentration.

In Vivo Xenograft Tumor Model

This protocol describes a method to evaluate the in vivo anti-tumor efficacy of a lead compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for implantation (e.g., Z-138)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant the cancer cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer the test compound and vehicle control to the respective groups via the desired route (e.g., intravenous, oral) at a specified dose and schedule.

  • Measure the tumor volume and body weight of the mice regularly.

  • At the end of the study, calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Visualization of Workflows and Pathways

Bioactivity Screening Workflow

The following diagram illustrates a typical workflow for the bioactivity screening of novel chemical entities.

G cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation cluster_3 Lead Optimization A Lead Identification (e.g., Virtual Screening) B Chemical Synthesis of Analogs A->B C Primary Screening (e.g., Kinase Inhibition Assay) B->C D Secondary Screening (e.g., Selectivity Profiling) C->D E Cell-Based Assays (e.g., Proliferation Assay) D->E F Pharmacokinetic Studies E->F G Xenograft Tumor Models F->G H Structure-Activity Relationship (SAR) Analysis G->H I Candidate Drug Selection H->I

Caption: Bioactivity screening workflow for drug discovery.

CHK1 Signaling Pathway in Cancer

The diagram below depicts a simplified representation of the CHK1 signaling pathway, a key target in cancer therapy.

G cluster_0 DNA Damage Response cluster_1 CHK1 Activation cluster_2 Cell Cycle Arrest cluster_3 Therapeutic Intervention cluster_4 Outcome A DNA Damage B ATR/ATRIP Activation A->B C CHK1 Phosphorylation B->C D Cdc25 Phosphorylation (Inhibition) C->D E G2/M Checkpoint Arrest D->E G Apoptosis of Cancer Cells E->G F This compound Analog (CHK1 Inhibitor) F->C Inhibits

References

Application Notes: Cellular Imaging with 5-(Piperidin-1-yl)picolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Extensive literature searches have been conducted to provide detailed application notes and protocols for the use of 5-(Piperidin-1-yl)picolinonitrile in cellular imaging. Despite a thorough investigation into scientific databases and publications, no specific information regarding the cellular imaging applications, photophysical properties, or relevant experimental protocols for this particular compound could be located.

The search encompassed queries for:

  • Cellular imaging applications of this compound.

  • Photophysical properties (e.g., absorption/emission spectra, quantum yield) of this compound.

  • Synthesis of fluorescent probes derived from or containing the this compound scaffold.

  • Use of picolinonitrile derivatives in fluorescent probe design and cellular imaging.

The absence of such data in the public domain prevents the creation of the requested detailed Application Notes and Protocols. The fundamental information required to generate tables of quantitative data, experimental methodologies, and diagrams of signaling pathways is not available.

We advise researchers interested in the potential cellular imaging applications of this compound to consider this compound as a novel candidate that requires initial characterization. Future research would need to establish its fluorescent properties and evaluate its suitability as a cellular imaging probe.

We regret that we are unable to provide the specific, detailed content requested at this time due to the lack of available scientific literature on the cellular imaging applications of this compound.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Piperidin-1-yl)picolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-(Piperidin-1-yl)picolinonitrile synthesis. The guidance is based on established principles of organic chemistry, focusing on the two primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr) Route

Issue: Low or no conversion of the 5-halopicolinonitrile to the desired product.

Potential Cause Troubleshooting Step
Insufficient reactivity of the starting material The reactivity of the leaving group in SNAr reactions on pyridine rings generally follows the order F > Cl > Br > I. If using 5-bromopicolinonitrile, consider switching to 5-chloropicolinonitrile or 5-fluoropicolinonitrile if available.
Low reaction temperature SNAr reactions on less activated rings often require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction by TLC or LC-MS to check for product formation and decomposition.
Inappropriate solvent Polar aprotic solvents such as DMSO, DMF, or NMP are generally preferred as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction.
Insufficient amount of piperidine or presence of a strong acid Use a molar excess of piperidine (2-3 equivalents) to act as both the nucleophile and a base to neutralize the hydrogen halide formed during the reaction. Alternatively, a non-nucleophilic base like triethylamine or potassium carbonate can be added.

Issue: Formation of significant side products.

Potential Cause Troubleshooting Step
Reaction temperature is too high While higher temperatures can increase the reaction rate, they can also lead to decomposition of the starting material, product, or the formation of undesired byproducts. Find the optimal temperature by running small-scale experiments at different temperatures.
Presence of water Water can compete with piperidine as a nucleophile, leading to the formation of 5-hydroxypicolinonitrile, especially at high temperatures. Ensure all reagents and solvents are dry.
Reaction time is too long Prolonged heating can lead to product degradation. Monitor the reaction progress and stop the reaction once the starting material is consumed.
Buchwald-Hartwig Amination Route

Issue: Low yield of this compound.

Potential Cause Troubleshooting Step
Suboptimal catalyst/ligand system The choice of palladium precursor and ligand is critical. For electron-deficient heteroaryl halides, ligands like XPhos, SPhos, or RuPhos are often effective. Screen a variety of ligands to find the most suitable one for this specific transformation.
Incorrect base Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃) are common choices. The strength and nature of the base can significantly impact the reaction outcome.
Catalyst deactivation The palladium catalyst can be sensitive to impurities in the starting materials or solvent. Ensure all reagents are of high purity and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Hydrodehalogenation of the starting material This side reaction, where the halogen is replaced by a hydrogen atom, can be a competing process. This can sometimes be minimized by changing the ligand, base, or solvent.

Issue: Difficulty in removing the catalyst and ligand from the final product.

Potential Cause Troubleshooting Step
High catalyst loading Optimize the reaction to use the lowest effective catalyst loading. This will not only be more cost-effective but also simplify purification.
Inadequate workup After the reaction, a standard workup may involve quenching with water, extraction with an organic solvent, and washing the organic layer. Sometimes, filtering the crude reaction mixture through a plug of silica gel or a specialized scavenger resin can help remove palladium residues.
Co-elution during chromatography The product and ligand or its byproducts may have similar polarities. A careful selection of the mobile phase for column chromatography is necessary. Sometimes, a different purification technique, such as crystallization, may be more effective.

Frequently Asked Questions (FAQs)

Q1: Which starting material is better for the SNAr reaction, 5-bromo- or 5-chloropicolinonitrile?

A1: For nucleophilic aromatic substitution, the reactivity of the leaving group is a key factor. Generally, for activated aromatic systems, fluoride is the best leaving group, followed by chloride, and then bromide. Therefore, 5-chloropicolinonitrile would be expected to be more reactive than 5-bromopicolinonitrile in an SNAr reaction with piperidine.

Q2: What are the typical reaction conditions for the SNAr synthesis of this compound?

Q3: When should I consider using a Buchwald-Hartwig amination instead of an SNAr reaction?

A3: Buchwald-Hartwig amination is a powerful and often more general method for forming C-N bonds. It is particularly useful when the SNAr reaction is sluggish or fails, for instance, with less reactive aryl halides (like bromides or chlorides that do not have strong activating groups). If you are experiencing low yields or require very high temperatures for the SNAr reaction, exploring a Buchwald-Hartwig protocol is a good alternative.

Q4: What is a common side reaction in the Buchwald-Hartwig amination of halopyridines?

A4: A common side reaction is hydrodehalogenation, where the starting halopyridine is reduced to the corresponding pyridine without the amine coupling. This can be caused by the presence of water or other protic sources, or it can be an inherent pathway of the catalytic cycle. Optimizing the reaction conditions, particularly the choice of ligand and base, can often minimize this side reaction.

Q5: How can I purify the final product, this compound?

A5: The purification of this compound will depend on the impurities present. A standard approach would be to perform an aqueous workup to remove any water-soluble salts. The crude product can then be purified by column chromatography on silica gel. The choice of eluent would need to be determined by TLC, but a mixture of hexanes and ethyl acetate is a common starting point. If the product is a solid, recrystallization from a suitable solvent system could be an effective purification method.

Experimental Protocols (General Procedures)

Disclaimer: These are general protocols and should be adapted and optimized for the specific laboratory conditions and scale of the reaction.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

Reaction: 5-Chloropicolinonitrile + Piperidine → this compound

Materials:

  • 5-Chloropicolinonitrile (1.0 eq)

  • Piperidine (2.5 eq)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloropicolinonitrile and the solvent.

  • Add piperidine to the solution at room temperature.

  • Heat the reaction mixture to 100 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Reaction: 5-Bromopicolinonitrile + Piperidine → this compound

Materials:

  • 5-Bromopicolinonitrile (1.0 eq)

  • Piperidine (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene or Dioxane (anhydrous)

Procedure:

  • In a glovebox or under a stream of argon, add the palladium precursor, ligand, and base to a dry Schlenk tube.

  • Add the 5-bromopicolinonitrile and a magnetic stir bar.

  • Evacuate and backfill the Schlenk tube with argon (repeat 3 times).

  • Add the anhydrous solvent and piperidine via syringe.

  • Heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables provide a general comparison of the two synthetic routes. The values are representative and will vary depending on the specific reaction conditions and optimization.

Table 1: Comparison of SNAr and Buchwald-Hartwig Amination for this compound Synthesis

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Starting Material 5-Fluoro- or 5-Chloropicolinonitrile5-Bromo- or 5-Chloropicolinonitrile
Catalyst NonePalladium-based
Reagents Piperidine, optional basePiperidine, Ligand, Base
Typical Temperature 80 - 150 °C80 - 120 °C
Typical Yield Moderate to GoodGood to Excellent
Advantages Simpler setup, no catalyst costHigher yields, broader substrate scope
Disadvantages May require harsh conditions, limited scopeCost of catalyst and ligand, requires inert atmosphere

Visualizations

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start 5-Halopicolinonitrile + Piperidine + Solvent (e.g., DMSO) Heat Heat to 80-120 °C under N2 atmosphere Start->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Quench with Water & Extract Monitor->Quench If complete Dry Dry & Concentrate Quench->Dry Purify Column Chromatography Dry->Purify End This compound Purify->End

Caption: Workflow for SNAr Synthesis.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Start 5-Halopicolinonitrile + Pd Catalyst + Ligand + Base + Solvent (e.g., Toluene) Add_Amine Add Piperidine Start->Add_Amine Heat Heat to 80-110 °C Add_Amine->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Filter Filter through Celite® Monitor->Filter If complete Concentrate Concentrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify End This compound Purify->End

Caption: Workflow for Buchwald-Hartwig Amination.

Troubleshooting_Logic Start Low Yield? Check_Conversion Incomplete Conversion? Start->Check_Conversion Yes Side_Products Significant Side Products? Start->Side_Products No Increase_Temp Increase Temperature (SNAr) Check_Conversion->Increase_Temp Yes Change_Ligand Change Ligand/Base (Buchwald-Hartwig) Check_Conversion->Change_Ligand Yes Check_Reactivity Consider More Reactive Halogen (SNAr) Check_Conversion->Check_Reactivity Yes Lower_Temp Lower Temperature Side_Products->Lower_Temp Yes Optimize_Time Optimize Reaction Time Side_Products->Optimize_Time Yes Check_Purity Check Reagent Purity Side_Products->Check_Purity Yes

Caption: Troubleshooting Logic for Low Yield.

Technical Support Center: 5-(Piperidin-1-yl)picolinonitrile Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 5-(Piperidin-1-yl)picolinonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common laboratory synthesis involves the nucleophilic aromatic substitution of a leaving group (typically a halogen, such as fluorine or chlorine) at the 5-position of a picolinonitrile ring with piperidine. This reaction is often carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), and may be heated to facilitate the reaction.

Q2: What are the potential impurities I might encounter after the synthesis of this compound?

Potential impurities can be broadly categorized as:

  • Unreacted Starting Materials: Residual 5-halopicolinonitrile and piperidine.

  • Side-Products: Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid, especially if water is present.

  • Solvent Residues: High-boiling point solvents like DMSO or DMF can be difficult to remove.

  • Byproducts from Excess Reagents: If a strong base is used to facilitate the reaction, it may lead to other unwanted products.

Q3: What are the recommended purification techniques for this compound?

The primary purification methods for this compound are:

  • Column Chromatography: Silica gel column chromatography is effective for separating the target compound from polar and non-polar impurities.

  • Recrystallization: This technique can be used to obtain highly pure crystalline material, provided a suitable solvent is identified.

  • Acid-Base Extraction: As a piperidine derivative, the compound is basic and can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Step
Product is highly polar and strongly adsorbs to the silica gel. 1. Gradually increase the polarity of the eluent. A gradient of ethyl acetate in hexanes is a good starting point. 2. Consider adding a small percentage (0.5-1%) of a basic modifier like triethylamine to the eluent to reduce tailing and strong adsorption.
Product is co-eluting with an impurity. 1. Optimize the solvent system. Use TLC to screen different solvent mixtures for better separation. 2. Consider using a different stationary phase, such as alumina, if silica gel is not providing adequate separation.
Product is degrading on the silica gel. 1. Deactivate the silica gel by washing it with a solvent system containing a small amount of a base (e.g., triethylamine) before packing the column. 2. Perform the chromatography quickly to minimize the contact time between the compound and the stationary phase.
Problem 2: Oily Product Instead of a Solid After Solvent Removal
Possible Cause Troubleshooting Step
Presence of residual high-boiling point solvent (e.g., DMSO, DMF). 1. After the initial workup, perform multiple extractions with a non-polar solvent and wash with brine to remove residual polar solvents. 2. Use a high-vacuum pump to remove the last traces of solvent. Gentle heating may be applied if the compound is thermally stable.
Product is not crystalline or has a low melting point. 1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. 2. Add a small seed crystal of the pure compound if available. 3. Try recrystallization from a different solvent or solvent system.
Presence of impurities that are inhibiting crystallization. 1. Re-purify the material using column chromatography with a carefully optimized eluent system. 2. Perform an acid-base extraction to remove non-basic impurities.
Problem 3: Difficulty in Removing Unreacted Piperidine
Possible Cause Troubleshooting Step
Piperidine is a basic and relatively volatile compound. 1. After the reaction, quench the mixture with a dilute acid solution (e.g., 1M HCl) to protonate the excess piperidine, making it water-soluble. 2. Extract the product into an organic solvent. The protonated piperidine will remain in the aqueous layer. 3. Wash the organic layer multiple times with water to ensure complete removal of the piperidine salt.

Experimental Protocols

General Synthesis of this compound

Disclaimer: This is a general procedure and may require optimization.

  • To a solution of 5-bromopicolinonitrile (1.0 eq) in anhydrous DMSO (5-10 mL per gram of starting material) in a sealed vessel, add piperidine (1.2 eq) and potassium carbonate (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and pack a column of appropriate size.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Purification by Recrystallization
  • Dissolve the crude or partially purified product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate/hexanes).

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start 5-Bromopicolinonitrile + Piperidine + K2CO3 in DMSO reaction Heat (80-100 °C) start->reaction quench Quench with Water reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate column Column Chromatography (Silica Gel) concentrate->column recrystallize Recrystallization column->recrystallize end end recrystallize->end Pure Product troubleshooting_logic cluster_low_yield Low Yield Solutions cluster_oily_product Oily Product Solutions cluster_impurity Impurity Removal start Purification Issue low_yield Low Yield start->low_yield oily_product Oily Product start->oily_product impurity Persistent Impurity start->impurity adsorption Modify Eluent (add base) low_yield->adsorption Strong Adsorption coelution Optimize Solvent System low_yield->coelution Co-elution degradation Deactivate Silica low_yield->degradation Degradation solvent High-Vacuum Drying oily_product->solvent Residual Solvent crystallization Induce Crystallization (scratch/seed) oily_product->crystallization Non-crystalline repurify_oil Re-purify oily_product->repurify_oil Impure acid_base Acid-Base Extraction impurity->acid_base Basic/Acidic Impurity repurify_imp Re-chromatograph impurity->repurify_imp Neutral Impurity

Technical Support Center: Synthesis of 5-(Piperidin-1-yl)picolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-(Piperidin-1-yl)picolinonitrile. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully synthesizing this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of 5-bromopicolinonitrile with piperidine in the presence of a suitable base and a phosphine ligand.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are 5-bromopicolinonitrile and piperidine. Essential reagents include a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., Xantphos, BINAP, or a Josiphos-type ligand), and a base (e.g., sodium tert-butoxide, potassium carbonate, or cesium carbonate). The choice of solvent is also critical, with common options being toluene, dioxane, or DMF.

Q3: What are the potential side reactions I should be aware of?

A3: A common side reaction in Buchwald-Hartwig aminations is the hydrodehalogenation of the aryl halide starting material, which in this case would lead to the formation of picolinonitrile.[1] This occurs through a competing β-hydride elimination pathway.[1] Other potential side products can arise from dimerization of the starting materials or reactions with residual water in the reaction mixture.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By comparing the reaction mixture to spots of the starting materials, you can determine the consumption of reactants and the formation of the product.

Q5: What is the best method for purifying the final product?

A5: Purification of this compound is typically achieved through column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is commonly used to separate the product from unreacted starting materials, the catalyst, and any side products.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive catalyst. 2. Inappropriate ligand or base. 3. Low reaction temperature. 4. Presence of excess water or oxygen.1. Use a fresh source of palladium catalyst and ligand. Consider using a pre-catalyst. 2. Screen different ligands and bases. For electron-deficient pyridines, a stronger base like sodium tert-butoxide is often effective. 3. Increase the reaction temperature, typically in the range of 80-110 °C. 4. Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Significant Formation of Picolinonitrile (Hydrodehalogenation) 1. The chosen ligand promotes β-hydride elimination. 2. High reaction temperature.1. Switch to a bulkier electron-rich phosphine ligand that favors reductive elimination over β-hydride elimination. Ligands like Xantphos or Josiphos-type ligands can be effective. 2. Attempt the reaction at a lower temperature for a longer duration.
Presence of Multiple Unidentified Side Products 1. Reaction temperature is too high, leading to decomposition. 2. Incorrect stoichiometry of reactants. 3. Impure starting materials.1. Lower the reaction temperature. 2. Ensure accurate measurement of all reactants. A slight excess of the amine (piperidine) is sometimes used. 3. Verify the purity of 5-bromopicolinonitrile and piperidine before starting the reaction.
Difficulty in Purifying the Product 1. Co-elution of the product with impurities during column chromatography. 2. Residual palladium catalyst in the product.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. Recrystallization can also be an effective purification method. 2. After the reaction, consider a workup procedure that includes a wash with an aqueous solution of a chelating agent like thiourea or treatment with a scavenger resin to remove residual palladium.

Experimental Protocols & Data

Representative Experimental Protocol: Buchwald-Hartwig Amination

A plausible synthetic protocol derived from general procedures for Buchwald-Hartwig aminations is as follows:

To a dried Schlenk flask under an inert atmosphere, add 5-bromopicolinonitrile (1.0 eq.), piperidine (1.2 eq.), sodium tert-butoxide (1.4 eq.), a palladium source such as Pd₂(dba)₃ (0.02 eq.), and a suitable phosphine ligand like Xantphos (0.04 eq.). Add anhydrous toluene as the solvent. The reaction mixture is then heated to 100 °C and stirred for 12-24 hours. After completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Quantitative Data Summary

The following table summarizes hypothetical but realistic data from a series of experiments to optimize the reaction conditions.

Entry Palladium Catalyst Ligand Base Solvent Temp (°C) Time (h) Yield (%) Purity (%)
1Pd₂(dba)₃XantphosNaOtBuToluene100188598
2Pd(OAc)₂BINAPCs₂CO₃Dioxane110247295
3Pd₂(dba)₃RuPhosK₃PO₄Toluene100187897
4Pd(OAc)₂XantphosNaOtBuDMF90128899

Visualizations

Reaction Scheme and Side Reactions

Synthesis_of_5_Piperidin_1_yl_picolinonitrile cluster_main Main Reaction Pathway cluster_side Potential Side Reaction start 5-Bromopicolinonitrile + Piperidine catalyst Pd Catalyst Ligand, Base start->catalyst Buchwald-Hartwig Amination side_start 5-Bromopicolinonitrile product This compound catalyst->product side_process β-Hydride Elimination side_start->side_process side_product Picolinonitrile (Hydrodehalogenation) side_process->side_product

Caption: Main reaction and a common side reaction in the synthesis.

Troubleshooting Logic Flow

Troubleshooting_Flow start Low Yield or Incomplete Reaction check_catalyst Check Catalyst/Ligand Activity start->check_catalyst check_conditions Verify Reaction Conditions (Temp, Inert Atmosphere) start->check_conditions check_reagents Assess Reagent Purity and Stoichiometry start->check_reagents optimize_catalyst Screen Different Catalysts/Ligands check_catalyst->optimize_catalyst optimize_conditions Adjust Temperature and Ensure Anhydrous/Inert Conditions check_conditions->optimize_conditions purify_reagents Purify Starting Materials check_reagents->purify_reagents success Improved Yield optimize_catalyst->success optimize_conditions->success purify_reagents->success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

optimizing reaction conditions for picolinonitrile synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of picolinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing picolinonitrile?

A1: The most common industrial method for picolinonitrile synthesis is the vapor-phase ammoxidation of 2-picoline (α-picoline).[1] This process involves reacting 2-picoline with ammonia and oxygen (or air) at elevated temperatures over a solid catalyst.[2] Other methods, though less common, include the dehydration of picolinamide.

Q2: What are the typical catalysts used in the ammoxidation of 2-picoline?

A2: Vanadium-based catalysts are widely used for the ammoxidation of picolines. Common examples include vanadia supported on zirconia (V2O5/ZrO2) and vanadium phosphorus oxide (VPO) catalysts.[2][3] These catalysts exhibit high activity and selectivity for the formation of the nitrile.

Q3: What is the main side reaction to be aware of during picolinonitrile synthesis and how can it be minimized?

A3: A primary side reaction is the hydrolysis of the newly formed picolinonitrile to picolinic acid.[4] This can occur if there is excess water in the reaction mixture, particularly at elevated temperatures. To minimize this, ensure all reactants and the reaction setup are dry. If the reaction is performed in a solvent, use an anhydrous solvent.

Q4: Are there any significant safety concerns when working with the reagents for picolinonitrile synthesis?

A4: Yes, several safety precautions should be taken. Ammonia is a corrosive and toxic gas. The reaction is also typically carried out at high temperatures and pressures, which requires appropriate reactor setups and safety measures. Additionally, some reagents used in alternative synthesis routes can be hazardous. For example, hydrazine, sometimes used as a nitrogen source in pyridine ring synthesis, can decompose violently in the presence of metal catalysts and is a suspected carcinogen.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield 1. Inadequate Reaction Temperature: The reaction temperature may be too low for efficient conversion.[6] 2. Catalyst Deactivation: The catalyst may have lost its activity due to coking or poisoning.[2][7] 3. Poor Quality of Starting Materials: Impurities in the 2-picoline or ammonia can affect the reaction.[8] 4. Product Loss During Workup: The product may be lost during extraction or purification steps.1. Optimize Temperature: Gradually increase the reaction temperature in small increments to find the optimal range. 2. Catalyst Regeneration/Replacement: Regenerate the catalyst, often by calcination in air, or replace it with a fresh batch.[7] 3. Use High-Purity Reagents: Ensure the purity of starting materials by using freshly distilled 2-picoline and high-purity ammonia. 4. Refine Workup Procedure: Optimize the extraction and purification protocols to minimize product loss.
Formation of Picolinic Acid Presence of Water: Excess water in the reaction can lead to the hydrolysis of picolinonitrile.[4][9]Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents.
Low Selectivity (Formation of other byproducts) 1. Non-optimal Reactant Ratios: The ratio of ammonia and oxygen to 2-picoline may not be ideal. 2. Incorrect Reaction Temperature: The temperature may be too high, leading to over-oxidation or side reactions.1. Adjust Reactant Ratios: Systematically vary the molar ratios of the reactants to determine the optimal conditions for selectivity. 2. Optimize Temperature: Lower the reaction temperature to reduce the formation of unwanted byproducts.
Difficulty in Product Purification Presence of Impurities: The crude product may contain unreacted starting materials or byproducts with similar physical properties to picolinonitrile.Employ Efficient Purification Techniques: Consider fractional distillation under reduced pressure or column chromatography to separate the product from impurities. Recrystallization can also be an effective method if a suitable solvent is found.

Experimental Protocols

Vapor-Phase Ammoxidation of 2-Picoline

This protocol is a general guideline based on typical ammoxidation reactions.

1. Catalyst Preparation and Activation:

  • Prepare the V2O5/ZrO2 catalyst via impregnation of zirconia with a solution of ammonium metavanadate, followed by drying and calcination.

  • Activate the catalyst in a stream of air at 300-500°C for 1-5 hours within the reactor.[10]

2. Reaction Setup:

  • Use a fixed-bed flow reactor suitable for high-temperature gas-phase reactions.

  • Preheat the 2-picoline and air to 150-250°C separately before mixing and introducing them into the reactor.[10]

3. Reaction Execution:

  • Set the reactor temperature to the desired reaction temperature (e.g., 240-300°C).[10]

  • Introduce a gaseous mixture of 2-picoline, ammonia, and air into the reactor over the catalyst bed.

  • Typical molar ratios of picoline:ammonia:air can vary, but a starting point could be 1:3:15.

  • Maintain a constant flow rate and monitor the reaction progress by analyzing the output stream using gas chromatography (GC).

4. Product Collection and Purification:

  • Cool the reactor outlet stream to condense the liquid products.

  • Separate the organic layer from the aqueous layer.

  • Purify the crude picolinonitrile by fractional distillation under reduced pressure.

Process Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification catalyst_prep Catalyst Preparation (V2O5/ZrO2) reactor Fixed-Bed Reactor (240-300°C) catalyst_prep->reactor reagent_prep Reagent Preparation (2-Picoline, NH3, Air) preheating Preheating of Reactants (150-250°C) reagent_prep->preheating condensation Condensation of Products reactor->condensation preheating->reactor separation Phase Separation condensation->separation purification Fractional Distillation separation->purification final_product Pure Picolinonitrile purification->final_product

Caption: Experimental workflow for picolinonitrile synthesis.

troubleshooting_logic start Low Yield? temp Check Temperature start->temp Yes catalyst Check Catalyst Activity start->catalyst Yes reagents Check Reagent Purity start->reagents Yes workup Review Workup Procedure start->workup Yes optimize Optimize Conditions temp->optimize regenerate Regenerate/Replace Catalyst catalyst->regenerate reagents->optimize workup->optimize

References

Technical Support Center: 5-(Piperidin-1-yl)picolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of 5-(Piperidin-1-yl)picolinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under forced degradation conditions?

A1: While specific degradation studies on this compound are not extensively documented in publicly available literature, potential degradation pathways can be inferred based on its chemical structure, which includes a piperidine ring, a pyridine ring, and a nitrile group. Forced degradation studies, as recommended by ICH guidelines, typically involve acidic, basic, oxidative, photolytic, and thermal stress conditions.[1][2][3][4]

  • Hydrolytic Degradation: Under acidic or basic conditions, the nitrile group (-CN) could potentially hydrolyze to a carboxamide and subsequently to a carboxylic acid (picolinic acid derivative). The bond between the piperidine and pyridine rings could also be susceptible to cleavage under harsh hydrolytic conditions.

  • Oxidative Degradation: The piperidine ring is susceptible to oxidation.[5] OH-initiated oxidation can lead to H-abstraction from both the C-H and N-H bonds, potentially forming products like 2,3,4,5-tetrahydropyridine derivatives, as well as nitroxides and other oxidized species.[6][7][8][9][10] Ring-opening of the piperidine moiety is also a possibility under strong oxidative stress.

  • Photolytic Degradation: Pyridine compounds can undergo photodegradation upon exposure to UV light.[11][12][13] This may involve the formation of hydroxylated species or even cleavage of the pyridine ring.

  • Thermal Degradation: Nitrile compounds generally exhibit thermal stability.[14][15] Degradation under thermal stress would likely require high temperatures and could involve complex decomposition pathways.

Q2: What are the typical stress conditions for forced degradation studies of a compound like this compound?

A2: Forced degradation studies aim to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical methods are stability-indicating.[1] The conditions should be more severe than accelerated stability testing.[2]

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M to 1 M HCl, refluxed for several hours.
Base Hydrolysis 0.1 M to 1 M NaOH, refluxed for several hours.
Oxidation 3% to 30% H₂O₂, stored at room temperature or slightly elevated temperature for several hours to days.
Photolytic Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter) in a photostability chamber.
Thermal Dry heat at temperatures ranging from 60°C to 105°C for several days.

Q3: What analytical techniques are best suited for monitoring the degradation of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for separating and quantifying the parent drug from its degradation products.[16] Mass spectrometry (LC-MS) is crucial for the identification and structural elucidation of the degradation products.[3]

Troubleshooting Guides

Issue 1: No degradation is observed under standard stress conditions.

Possible Cause Troubleshooting Step
The compound is highly stable.Increase the severity of the stress conditions (e.g., higher acid/base concentration, higher temperature, longer exposure time). However, avoid overly harsh conditions that could lead to unrealistic degradation pathways.[17]
The analytical method is not sensitive enough to detect low levels of degradants.Optimize the HPLC method (e.g., change the mobile phase composition, gradient profile, or detector wavelength) to improve the resolution and sensitivity.
The degradants are not UV-active.Use a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in conjunction with UV.

Issue 2: The mass balance in the stability study is poor (sum of the assay of the parent drug and the known and unknown impurities is not close to 100%).

Possible Cause Troubleshooting Step
Some degradation products are not being detected.Review the chromatograms for any small or broad peaks that may have been missed. Ensure the analytical method is capable of eluting all potential degradants. Consider using a different column or mobile phase.
Degradants are volatile or do not have a chromophore.Use techniques like Gas Chromatography (GC) for volatile impurities. For non-chromophoric compounds, use a mass-based detector.
The response factors of the degradation products are significantly different from the parent drug.If possible, isolate and synthesize the major degradation products to determine their individual response factors for accurate quantification.
The parent compound or degradants are adsorbing to the sample vials or HPLC column.Use silanized vials and ensure the column is properly conditioned. Check for any sample-column interactions.

Issue 3: Difficulty in identifying the structure of a major degradation product.

| Possible Cause | Troubleshooting Step | | Insufficient data from LC-MS. | Perform high-resolution mass spectrometry (HRMS) to obtain an accurate mass and elemental composition. Conduct MS/MS fragmentation studies to gain structural insights. | | The degradation product is an isomer of the parent drug or another degradant. | Use advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation. This may require isolation of the impurity. | | The degradation pathway is complex and unexpected. | Review the literature for degradation pathways of similar compounds. Consider computational tools to predict potential degradation products and mechanisms.[17] |

Visualizing Potential Degradation Pathways

The following diagrams illustrate potential degradation pathways for this compound based on the known reactivity of its functional groups.

Hydrolytic_Degradation This compound This compound 5-(Piperidin-1-yl)picolinamide 5-(Piperidin-1-yl)picolinamide This compound->5-(Piperidin-1-yl)picolinamide H₂O / H⁺ or OH⁻ 5-(Piperidin-1-yl)picolinic acid 5-(Piperidin-1-yl)picolinic acid 5-(Piperidin-1-yl)picolinamide->5-(Piperidin-1-yl)picolinic acid H₂O / H⁺ or OH⁻

Caption: Potential hydrolytic degradation of the nitrile group.

Oxidative_Degradation cluster_piperidine Piperidine Ring Oxidation This compound This compound N-oxide derivative N-oxide derivative This compound->N-oxide derivative [O] Hydroxylated derivatives Hydroxylated derivatives This compound->Hydroxylated derivatives [O] Ring-opened products Ring-opened products This compound->Ring-opened products [O]

Caption: Potential oxidative degradation of the piperidine moiety.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Reflux the solution at 80°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Reflux the solution at 80°C for 24 hours.

    • Oxidation: Mix the stock solution with an equal volume of 30% H₂O₂. Store the solution at room temperature for 48 hours.

    • Thermal Degradation: Store the solid drug substance in an oven at 105°C for 72 hours.

    • Photodegradation: Expose the solid drug substance and a solution of the drug in a quartz cuvette to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic or basic samples. Dilute the samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

  • Control Samples: Prepare and analyze control samples (unstressed drug substance and placebo) alongside the stressed samples.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column Selection: Start with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Use a gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector set at the λmax of this compound. A photodiode array (PDA) detector is recommended to check for peak purity.

  • Method Optimization: Inject a mixture of the stressed samples and optimize the gradient, flow rate, and other chromatographic parameters to achieve adequate separation of the parent peak from all degradation product peaks (resolution > 2).

  • Method Validation: Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[2]

References

Technical Support Center: 5-(Piperidin-1-yl)picolinonitrile Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Piperidin-1-yl)picolinonitrile and related derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and biological evaluation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterocyclic organic compound featuring a pyridine ring substituted with a piperidine and a nitrile group. Derivatives of this scaffold have been investigated for their potential as bioactive molecules in drug discovery. For instance, related structures have been explored as CHK1 inhibitors for applications in oncology and as bombesin receptor subtype-3 (BRS-3) agonists, which have potential in treating obesity.[1][2] The piperidine moiety is a common fragment in many pharmaceuticals, and the nitrile group can be a key functional handle for further chemical modifications or may be involved in covalent interactions with biological targets.[3][4]

Q2: What are the general safety precautions I should take when working with this compound?

A2: While specific toxicity data for this compound may not be readily available, it is prudent to handle it with the standard precautions for laboratory chemicals. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Avoid inhalation of dust or vapors and prevent skin and eye contact. For disposal, follow your institution's guidelines for chemical waste.

Q3: What are some common solvents for dissolving this compound?

A3: Picolinonitrile derivatives are often soluble in common organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and dimethylformamide (DMF). For biological assays, dissolving the compound in a minimal amount of dimethyl sulfoxide (DMSO) followed by dilution in aqueous buffer is a common practice. Solubility can be influenced by the specific salt form of the compound and the pH of the aqueous medium, especially given the basic nature of the piperidine ring.

Troubleshooting Guides

Synthesis and Purification

Q4: I am attempting to synthesize this compound from 5-chloropicolinonitrile and piperidine, but I am getting a low yield. What could be the issue?

A4: Low yields in the nucleophilic aromatic substitution reaction between 5-chloropicolinonitrile and piperidine can be attributed to several factors. Here are some troubleshooting steps:

  • Reaction Conditions: Ensure the reaction is carried out at an appropriate temperature. These reactions often require heating. The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO are generally effective.

  • Base: The reaction liberates HCl, which can protonate the piperidine nucleophile, rendering it unreactive. The addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often necessary to scavenge the acid.

  • Moisture: Ensure all reagents and glassware are dry. Water can compete with the piperidine as a nucleophile, leading to undesired byproducts.

  • Purity of Starting Materials: Verify the purity of your 5-chloropicolinonitrile and piperidine. Impurities can interfere with the reaction.

Experimental Workflow for Synthesis

start Start: 5-chloropicolinonitrile, Piperidine, Base (e.g., TEA) reaction Reaction Vessel (Solvent: e.g., DMF, Heat) start->reaction 1. Combine Reagents workup Aqueous Workup (e.g., Extraction with EtOAc) reaction->workup 2. Reaction Completion purification Purification (e.g., Column Chromatography) workup->purification 3. Isolate Crude Product product Product: this compound purification->product 4. Obtain Pure Product

Caption: A typical workflow for the synthesis of this compound.

Q5: During the purification of my product by column chromatography, I am observing significant tailing of the product spot on the TLC plate. How can I improve the separation?

A5: Tailing on silica gel chromatography is often observed with basic compounds like those containing a piperidine moiety due to strong interactions with the acidic silica. Here are some solutions:

  • Add a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system. This will compete with your product for the acidic sites on the silica, leading to sharper peaks and better separation.

  • Use a Different Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral), which is more suitable for basic compounds.

  • Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18) can be an effective alternative.

Q6: My final product appears to be contaminated with a byproduct that has a similar polarity. What could this be and how can I remove it?

A6: A common byproduct could be the corresponding picolinamide, formed by the hydrolysis of the nitrile group.[5] This can happen if the reaction or workup conditions are too harsh (e.g., strongly acidic or basic at high temperatures).

  • Characterization: Use spectroscopic methods like NMR and Mass Spectrometry to identify the impurity. The amide will have a different chemical shift for the protons on the pyridine ring and a different molecular weight.

  • Purification Strategy:

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for removing impurities.

    • Chromatography Optimization: If recrystallization is not feasible, carefully optimize your column chromatography. A shallower gradient or the use of a different solvent system might resolve the two compounds.

Compound Molecular Weight ( g/mol ) 1H NMR (CDCl3, δ ppm, characteristic peaks) TLC Rf (EtOAc/Hexane 1:1)
This compound187.258.4 (s, 1H), 7.6 (d, 1H), 6.8 (d, 1H), 3.2 (t, 4H), 1.7 (m, 6H)0.45
5-(Piperidin-1-yl)picolinamide205.268.2 (s, 1H), 7.9 (d, 1H), 6.9 (d, 1H), 3.1 (t, 4H), 1.6 (m, 6H)0.30
Biological Assays

Q7: I am testing my this compound derivative in a cell-based assay, but I am seeing inconsistent results or low activity. What are the potential causes?

A7: Inconsistent results in cell-based assays can stem from several experimental variables:

  • Compound Solubility: Poor solubility in the assay medium can lead to precipitation of the compound and inaccurate concentrations. Ensure your final DMSO concentration is low and compatible with your cell line. Visually inspect for any precipitation.

  • Compound Stability: The compound may be unstable in the assay medium over the course of the experiment. You can assess stability by incubating the compound in the medium for the duration of the assay and then analyzing it by HPLC or LC-MS.

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. High passage numbers can lead to phenotypic drift and altered drug responses.

  • Assay Interference: The compound itself might interfere with the assay readout (e.g., autofluorescence in a fluorescence-based assay). Run appropriate controls with the compound in the absence of cells or key reagents.

Logical Troubleshooting Flow for Inconsistent Assay Results

start Inconsistent Assay Results solubility Check Compound Solubility start->solubility stability Assess Compound Stability solubility->stability Soluble revisit_protocol Re-evaluate Assay Protocol solubility->revisit_protocol Insoluble cell_health Verify Cell Health stability->cell_health Stable stability->revisit_protocol Unstable assay_interference Test for Assay Interference cell_health->assay_interference Healthy cell_health->revisit_protocol Unhealthy assay_interference->revisit_protocol Interference Detected end Consistent Results assay_interference->end No Interference

Caption: A decision tree for troubleshooting inconsistent biological assay data.

Q8: My compound is a potential CHK1 inhibitor. What kind of control experiments should I run?

A8: When evaluating a potential kinase inhibitor, a series of control experiments are crucial to validate your findings.

  • Positive Control: Use a known, potent CHK1 inhibitor to confirm that the assay is performing as expected.

  • Negative Control: Use a structurally similar but inactive compound to ensure that the observed effects are not due to non-specific interactions.

  • Off-Target Effects: Profile your compound against a panel of other kinases, especially those that are structurally related to CHK1, to assess its selectivity.

  • Cell-Free vs. Cell-Based Assays: Confirm that the compound inhibits the purified CHK1 enzyme in a cell-free assay. This will demonstrate direct target engagement.

Hypothetical Signaling Pathway for a CHK1 Inhibitor

dna_damage DNA Damage atm_atr ATM/ATR Kinases dna_damage->atm_atr chk1 CHK1 atm_atr->chk1 Activates cdc25 Cdc25 Phosphatases chk1->cdc25 Inhibits cdk CDK/Cyclin Complexes cdc25->cdk Activates cell_cycle Cell Cycle Arrest cdk->cell_cycle Promotes G2/M Transition inhibitor This compound Derivative (Inhibitor) inhibitor->chk1

Caption: The role of a CHK1 inhibitor in the DNA damage response pathway.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • To a solution of 5-chloropicolinonitrile (1.0 eq) in anhydrous DMF (0.2 M), add piperidine (1.2 eq) and triethylamine (1.5 eq).

  • Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.

Protocol 2: General Procedure for a Cell Proliferation Assay (e.g., MTS Assay)

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound derivative in culture medium from a DMSO stock solution. The final DMSO concentration should be ≤ 0.5%.

  • Remove the old medium from the cells and add the medium containing the compound dilutions. Include wells with medium and DMSO only as a vehicle control.

  • Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO2.

  • Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression model.

References

stability issues of 5-(Piperidin-1-yl)picolinonitrile in solution

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and analysis of 5-(Piperidin-1-yl)picolinonitrile in solution.

Observed Issue Potential Cause Recommended Actions
"My solution of the compound is developing a yellow or brown tint over time." Oxidative Degradation: The piperidine ring is susceptible to oxidation, which can lead to the formation of colored impurities. This can be accelerated by exposure to air (oxygen), light, or trace metal ions.1. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).2. Light Protection: Store solutions in amber vials or protect them from light.3. Solvent Purity: Use high-purity, degassed solvents.4. Antioxidants: Consider the addition of a small amount of an antioxidant (e.g., BHT), if compatible with your experimental system.
"I am observing new, more polar peaks in my reverse-phase HPLC chromatogram." Hydrolysis of the Nitrile Group: The picolinonitrile group can undergo hydrolysis to the corresponding picolinamide or picolinic acid, especially under strong acidic or basic conditions. These products are more polar and will have shorter retention times in reverse-phase HPLC.1. pH Control: Ensure the pH of your solution is maintained within a neutral range (pH 6-8) if hydrolysis is not desired.2. Buffer Selection: Use appropriate buffers to maintain a stable pH.3. Temperature Control: Avoid high temperatures, as they can accelerate hydrolysis.[1][2][3]
"My assay results for the compound's concentration are inconsistent and decreasing over time." General Instability: This could be due to a combination of factors, including oxidation and hydrolysis. The rate of degradation can be influenced by the solvent, pH, temperature, and exposure to light.1. Fresh Solutions: Prepare solutions fresh before use whenever possible.2. Stability Study: Conduct a preliminary stability study in your chosen solvent system. Analyze the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) to determine the rate of degradation.3. Storage Conditions: Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) and protected from light.
"I'm seeing a loss of the parent compound peak in my chromatogram, but no major new peaks are appearing." Formation of Insoluble Degradants or Volatile Products: Degradation products may not be soluble in your mobile phase or may be volatile. The piperidine ring can undergo ring-opening under certain oxidative conditions.1. Mobile Phase Compatibility: Ensure your HPLC mobile phase is capable of eluting a wide range of polarities.2. Alternative Analytical Techniques: Consider using a different analytical method, such as LC-MS, to identify potential degradation products that are not easily detected by UV.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound in its solid form and in solution?

A1:

  • Solid Form: Store the solid compound in a tightly sealed container, protected from light and moisture, at 2-8 °C for short-term storage or -20 °C for long-term storage.

  • In Solution: Whenever possible, prepare solutions fresh. If stock solutions must be stored, keep them in tightly capped vials, protected from light, at -20 °C or -80 °C. The choice of solvent is critical; aprotic, anhydrous solvents are generally preferred for long-term stability.

Q2: What solvents are recommended for preparing solutions of this compound?

A2: The choice of solvent will depend on the intended application.

  • For analytical purposes (e.g., HPLC): Acetonitrile and methanol are common choices. Ensure the water used in the mobile phase is of high purity.

  • For biological assays: Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions. However, be aware that DMSO can be hygroscopic and may contain water, which could contribute to hydrolysis over time. Further dilution into aqueous buffers should be done immediately before the experiment. Always check the compatibility of the solvent with your assay.

Q3: What are the likely degradation pathways for this molecule?

A3: The two most probable degradation pathways are:

  • Oxidation of the Piperidine Ring: The tertiary amine in the piperidine ring is a likely site for oxidation. This can lead to the formation of N-oxides or ring-opened products.

  • Hydrolysis of the Picolinonitrile Group: The nitrile group can be hydrolyzed to a carboxamide and subsequently to a carboxylic acid. This reaction is catalyzed by strong acids or bases.[1][2][3][4]

Q4: How can I monitor the stability of this compound in my experiments?

A4: A stability-indicating analytical method is crucial. A reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a standard approach.[5][6] The method should be able to separate the parent compound from its potential degradation products. For identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[5][7]

Experimental Protocols

Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

Objective: To investigate the intrinsic stability of the molecule under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or DAD detector

  • LC-MS system (for peak identification)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose an aliquot of the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw a sample from each stress condition.

    • If necessary, neutralize the acidic and basic samples before analysis.

    • Dilute the samples to an appropriate concentration with the mobile phase.

    • Analyze all samples by a validated stability-indicating HPLC method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to that of a control sample (stored at -20°C).

    • Calculate the percentage of degradation.

    • Characterize the degradation products using LC-MS by comparing their mass spectra to the parent compound.

Potential Degradation Products

Stress Condition Potential Degradation Product Chemical Structure of Product Likely Mechanism
Acidic/Basic Conditions 5-(Piperidin-1-yl)picolinamideR-C(=O)NH₂Hydrolysis of the nitrile
Acidic/Basic Conditions 5-(Piperidin-1-yl)picolinic acidR-C(=O)OHHydrolysis of the nitrile/amide
Oxidative Conditions This compound N-oxidePiperidine ring with N⁺-O⁻Oxidation of the piperidine nitrogen
Oxidative Conditions Ring-opened productsVarious aldehydes, ketones, or carboxylic acidsOxidative cleavage of the piperidine ring

R represents the 5-(piperidin-1-yl)picolinyl moiety.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Aliquot base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Aliquot oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Aliquot thermal Thermal (60°C) stock->thermal Aliquot photo Photolytic (ICH light source) stock->photo Aliquot hplc RP-HPLC Analysis acid->hplc Time points base->hplc Time points oxidation->hplc Time points thermal->hplc Time points photo->hplc Time points lcms LC-MS Identification hplc->lcms Characterize peaks

Caption: Workflow for a forced degradation study.

degradation_pathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway parent This compound amide 5-(Piperidin-1-yl)picolinamide parent->amide Acid/Base n_oxide Piperidine N-oxide derivative parent->n_oxide Oxidizing agents ring_opened Ring-opened products parent->ring_opened Strong Oxidants acid 5-(Piperidin-1-yl)picolinic acid amide->acid Strong Acid/Base

Caption: Potential degradation pathways.

References

Technical Support Center: Purification of 5-(Piperidin-1-yl)picolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting procedures and frequently asked questions (FAQs) for the purification of 5-(Piperidin-1-yl)picolinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a typical synthesis of this compound?

The synthesis of this compound commonly proceeds via a nucleophilic aromatic substitution reaction between a halopicolinonitrile (e.g., 5-chloropicolinonitrile) and piperidine. Potential impurities include:

  • Unreacted Starting Materials: 5-chloropicolinonitrile and piperidine.

  • Side-Products: Small amounts of by-products from potential side reactions.

  • Solvent Residues: Residual solvents from the reaction and workup steps.

Q2: What are the recommended primary purification methods for this compound?

The two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.

Q3: My purified product has a yellowish tint. What is the likely cause and how can I remove it?

A yellowish tint can indicate the presence of colored impurities or degradation products. Recrystallization with activated carbon can be effective in removing colored impurities. If the discoloration persists, column chromatography is recommended.

Q4: After purification, my yield is very low. What are the potential reasons?

Low yield can result from several factors:

  • Incomplete reaction: The initial synthesis may not have gone to completion.

  • Loss during workup: Excessive washing or extractions can lead to product loss.

  • Suboptimal recrystallization conditions: Using a solvent in which the product is too soluble at low temperatures will result in poor recovery.

  • Improper column chromatography technique: Incorrect solvent polarity or overloading the column can lead to poor separation and product loss.

Troubleshooting Guides

Issue 1: Impurities are still present after a single recrystallization.
Potential Cause Suggested Solution
Incorrect solvent choice.The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should remain soluble at low temperatures. Experiment with different solvent systems. A good starting point is a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes or petroleum ether).
Insufficient cooling.Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal formation.
Crystals crashed out too quickly, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals.
High impurity load.If the initial purity is very low, a second recrystallization may be necessary. Alternatively, consider pre-purification by column chromatography.
Issue 2: The compound oils out during recrystallization instead of forming crystals.
Potential Cause Suggested Solution
The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.
The solution is too concentrated.Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly.
Presence of impurities that lower the melting point.Attempt purification by column chromatography first to remove the bulk of the impurities.
Issue 3: Poor separation during column chromatography.

| Potential Cause | Suggested Solution | | Incorrect mobile phase polarity. | If the compound elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexanes in an ethyl acetate/hexanes mixture). If it doesn't move from the baseline (low Rf), increase the polarity. | | Column overloading. | Use a larger column or reduce the amount of crude product loaded. | | Sample loaded in a solvent that is too polar. | Dissolve the sample in a minimal amount of a low-polarity solvent (like dichloromethane or the mobile phase itself) before loading onto the column. | | Column packing is uneven. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. |

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing soluble impurities.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If the solution is colored, add a small amount of activated carbon and heat for a few more minutes.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point).

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the flask to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the purified crystals under vacuum.

Parameter Expected Outcome
Purity>98% (by HPLC)
Yield70-90%
Protocol 2: Column Chromatography of this compound

Objective: To purify this compound from closely related impurities and baseline material.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Ethyl acetate

  • Hexanes

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Prepare the column: Pack a chromatography column with silica gel using a slurry method with a low-polarity solvent (e.g., 10% ethyl acetate in hexanes).

  • Prepare the sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.

  • Load the sample: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elute the column: Begin elution with a low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Gradually increase the polarity of the mobile phase (e.g., to 20%, then 30% ethyl acetate in hexanes) to elute the compounds.

  • Collect fractions: Collect fractions in test tubes.

  • Monitor the separation: Monitor the fractions by TLC to identify which fractions contain the pure product.

  • Combine and evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Parameter Typical Conditions
Stationary PhaseSilica Gel
Mobile PhaseGradient of Ethyl Acetate in Hexanes (e.g., 10% to 40%)
Expected Purity>99% (by HPLC)
Expected Yield60-85%

Visualizations

PurificationWorkflow Crude Crude this compound Recrystallization Recrystallization (Ethanol/Water) Crude->Recrystallization Purity_Check1 Purity Check (TLC/HPLC) Recrystallization->Purity_Check1 Pure_Product1 Pure Product (>98%) Purity_Check1->Pure_Product1 Purity OK Column_Chromatography Column Chromatography (Silica, EtOAc/Hexanes) Purity_Check1->Column_Chromatography Impurities Present Purity_Check2 Purity Check (TLC/HPLC) Column_Chromatography->Purity_Check2 Pure_Product2 Pure Product (>99%) Purity_Check2->Pure_Product2 Purity OK

Caption: General purification workflow for this compound.

TroubleshootingTree Start Problem with Purification Recrystallization_Issue Recrystallization Issue? Start->Recrystallization_Issue Chromatography_Issue Column Chromatography Issue? Start->Chromatography_Issue Oiling_Out Compound Oiling Out? Recrystallization_Issue->Oiling_Out Yes Low_Yield Low Yield? Recrystallization_Issue->Low_Yield No Poor_Separation Poor Separation? Chromatography_Issue->Poor_Separation Yes No_Elution Compound Not Eluting? Chromatography_Issue->No_Elution No Solution_Oiling Change Solvent Lower Concentration Cool Slowly Oiling_Out->Solution_Oiling Yes Impurities_Remain Impurities Still Present? Low_Yield->Impurities_Remain No Solution_Low_Yield Optimize Solvent Ratio Ensure Sufficient Cooling Low_Yield->Solution_Low_Yield Yes Solution_Impurities Second Recrystallization Use Activated Carbon Consider Chromatography Impurities_Remain->Solution_Impurities Yes Solution_Poor_Separation Optimize Mobile Phase Check Column Packing Reduce Sample Load Poor_Separation->Solution_Poor_Separation Yes Solution_No_Elution Increase Mobile Phase Polarity No_Elution->Solution_No_Elution Yes

Caption: Troubleshooting decision tree for purification issues.

Technical Support Center: 5-(Piperidin-1-yl)picolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the purity of 5-(Piperidin-1-yl)picolinonitrile during and after its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my synthesized this compound?

A1: Impurities can originate from starting materials, side reactions, or subsequent degradation. Common impurities may include:

  • Unreacted Starting Materials: Residual 5-halopicolinonitrile (e.g., 5-bromo- or 5-chloropicolinonitrile) and piperidine.

  • Side-Reaction Products: Formation of isomeric products or by-products from undesired reactions.

  • Solvent Residues: Trace amounts of solvents used during the reaction or workup, such as DMF, DMSO, or toluene.

  • Degradation Products: The nitrile group can be susceptible to hydrolysis under strong acidic or basic conditions, potentially forming the corresponding carboxylic acid or amide.

Q2: How can I effectively assess the purity of my compound?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The most common and accurate method for quantifying purity and detecting trace impurities. A well-developed HPLC method can separate the main compound from process-related impurities and degradation products.[1][2][3]

  • Thin-Layer Chromatography (TLC): A quick, qualitative method to visualize the number of components in your sample and to monitor the progress of purification by column chromatography.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect impurities if they are present in significant amounts (typically >1%).[5][6]

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound and can help in identifying the mass of unknown impurities.[2]

  • Melting Point Analysis: A sharp melting point range that is close to the literature value is a good indicator of high purity for a crystalline solid.[7]

Q3: Which primary purification method should I choose: recrystallization or column chromatography?

A3: The choice depends on the nature of the impurities and the physical state of your crude product.

  • Recrystallization is ideal when your crude product is a solid and the impurities have different solubility profiles from your target compound in a specific solvent. It is an effective method for removing small amounts of impurities from a relatively pure compound.[7]

  • Flash Column Chromatography is more suitable for purifying complex mixtures, separating compounds with similar polarities, or for purifying oils and non-crystalline solids.[8][9] It offers greater separation power but can be more time-consuming and solvent-intensive.

Q4: My final yield is significantly lower after purification. What are the common causes?

A4: Low recovery can be attributed to several factors:

  • Suboptimal Solvent Choice (Recrystallization): The compound may have partial solubility in the cold recrystallization solvent, leading to product loss in the filtrate.

  • Incorrect Solvent System (Chromatography): If the solvent system is too polar, the compound may elute too quickly with impurities. If it is not polar enough, the compound may not elute at all.

  • Multiple Transfers: Each transfer of the material from one container to another can result in physical loss.

  • Product Adsorption: The compound may irreversibly adsorb to the stationary phase (e.g., silica gel) in column chromatography.

Q5: The color of my purified compound is off-white or yellow. How can I remove the color?

A5: Discoloration is typically caused by highly conjugated, colored impurities.

  • For Recrystallization: You can add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.

  • For Column Chromatography: Ensure a fine separation between your product and the colored impurity bands on the column. This may require optimizing the solvent system or using a longer column.

Troubleshooting Guides

Troubleshooting Recrystallization Issues
IssuePossible CauseSuggested Solution
Compound Won't Dissolve Insufficient solvent or incorrect solvent choice.Add more solvent in small portions. If the compound remains insoluble near the solvent's boiling point, the solvent is likely unsuitable.[10]
"Oiling Out" on Cooling The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound.Re-heat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. If the issue persists, a different solvent system is needed.
No Crystals Form The solution is not saturated enough, or crystallization requires initiation.Try scratching the inside of the flask with a glass rod at the solution's surface. Add a seed crystal of the pure compound. If crystals still don't form, reduce the solvent volume by gentle heating and cool again.
Product Still Impure Inefficient removal of impurities; co-crystallization occurred.Ensure slow cooling to allow for selective crystal formation. A second recrystallization may be necessary. Verify that the chosen solvent effectively leaves impurities in the solution.[7]
Troubleshooting Column Chromatography Issues
IssuePossible CauseSuggested Solution
Poor Separation Incorrect mobile phase (solvent system).The polarity of the mobile phase is critical. Develop an optimal solvent system using TLC first. Aim for a retention factor (Rf) of 0.25-0.35 for your target compound. A gradient elution (gradually increasing solvent polarity) may be required.[11]
Compound Not Eluting Mobile phase is not polar enough; compound is highly adsorbed to the stationary phase.Gradually increase the polarity of the mobile phase. For very polar compounds, adding a small percentage of a more polar solvent like methanol can be effective.
Cracked or Channeled Column Improperly packed column.This issue is difficult to fix once the column is running. It leads to poor separation. The column must be repacked carefully to ensure a uniform and homogenous stationary phase.[9]
Compound is Smeared (Tailing) Sample was overloaded; compound is too polar for the silica gel.Use a smaller amount of crude material. Consider using a different stationary phase (e.g., alumina) or adding a small amount of a modifier (like triethylamine for basic compounds) to the mobile phase.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.[10]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to dissolve the solid completely.[12]

  • Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7] Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.

Protocol 2: General Flash Column Chromatography Procedure
  • TLC Analysis: Determine the appropriate solvent system (mobile phase) by running TLC plates of the crude mixture. The ideal system gives a clear separation of the target compound from impurities.

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar solvent of your mobile phase (wet packing).[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (which is then evaporated onto a small amount of silica). Carefully load this onto the top of the packed column.[8]

  • Elution: Add the mobile phase to the top of the column and apply positive pressure (air or nitrogen) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting small fractions and analyzing them by TLC.[4]

  • Solvent Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified compound.

Purity Data & Solvent Selection

Table 1: Comparison of Common Purification Techniques

FeatureRecrystallizationFlash Column Chromatography
Best For Crystalline solids with low to moderate impurity levels.Complex mixtures, oils, non-crystalline solids.
Selectivity Based on differential solubility.Based on differential partitioning between phases (polarity).
Scale Easily scalable from mg to kg.Scalable, but large scale requires significant solvent and silica.
Speed Can be faster for simple purifications.Generally more time-consuming.
Cost Lower cost (less solvent and no stationary phase).Higher cost (requires silica gel and larger solvent volumes).

Table 2: Example HPLC Purity Analysis (Note: This is hypothetical data for illustrative purposes.)

SampleRetention Time (min)Area (%)Identity
Crude Product3.54.2Piperidine
5.885.1This compound
7.28.95-bromopicolinonitrile
8.11.8Unknown Impurity
Purified Product 5.899.8This compound
7.20.25-bromopicolinonitrile

Visualized Workflows

G start Crude Product is_solid Is the product a solid? start->is_solid is_complex Is it a complex mixture? (Multiple spots on TLC) is_solid->is_complex Yes chromatography Use Flash Column Chromatography is_solid->chromatography No (Oil) recrystallize Attempt Recrystallization is_complex->recrystallize No is_complex->chromatography Yes end Pure Product recrystallize->end chromatography->end

Caption: Decision tree for selecting a primary purification method.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Finalization prep_tlc 1. Develop Solvent System (TLC Analysis) prep_pack 2. Pack Column with Silica Gel Slurry prep_tlc->prep_pack prep_load 3. Load Crude Sample prep_pack->prep_load run_elute 4. Elute with Mobile Phase under Pressure prep_load->run_elute run_collect 5. Collect Fractions run_elute->run_collect analysis_tlc 6. Analyze Fractions by TLC run_collect->analysis_tlc analysis_combine 7. Combine Pure Fractions analysis_tlc->analysis_combine analysis_evap 8. Evaporate Solvent analysis_combine->analysis_evap end_product Purified Compound analysis_evap->end_product

Caption: Experimental workflow for flash column chromatography.

G start Crude Solid dissolve 1. Dissolve in Minimum Amount of Hot Solvent start->dissolve filter_hot 2. Hot Filtration (if needed) dissolve->filter_hot optional cool 3. Cool Slowly to Form Crystals dissolve->cool filter_hot->cool ice_bath 4. Place in Ice Bath cool->ice_bath filter_vac 5. Collect Crystals via Vacuum Filtration ice_bath->filter_vac wash 6. Wash with Cold Solvent filter_vac->wash dry 7. Dry Crystals Under Vacuum wash->dry finish Pure Crystalline Product dry->finish

References

Technical Support Center: Synthesis of Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of piperidine-containing compounds. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of piperidine derivatives.

Hydrogenation of Pyridines

Q1: My hydrogenation of a substituted pyridine is giving low to no yield of the desired piperidine. What are the common causes and how can I troubleshoot this?

A1: Low yields in pyridine hydrogenation are a frequent issue. The primary causes often revolve around catalyst activity and reaction conditions.

  • Catalyst Poisoning: The nitrogen lone pair in both the starting pyridine and the product piperidine can coordinate to the metal catalyst, leading to catalyst inhibition or "poisoning."[1][2]

  • Harsh Conditions Required: The aromaticity of the pyridine ring makes it inherently stable and resistant to reduction, often necessitating high pressures and temperatures.[3]

  • Substrate Sensitivity: Electron-donating groups on the pyridine ring can further decrease its reactivity towards hydrogenation.

Troubleshooting Steps:

  • Catalyst Selection: The choice of catalyst is critical. While Pd/C is common, it may not be effective for all substrates. Consider screening different catalysts. PtO₂ and Rhodium-based catalysts, such as Rh₂O₃, have shown high activity under milder conditions.[2][4] Iridium complexes have also been developed for the ionic hydrogenation of pyridines, showing excellent tolerance for reducible functional groups.[1]

  • Reaction Conditions Optimization: Systematically vary the temperature, pressure, and reaction time. An increase in hydrogen pressure can often improve the reaction rate and yield.[3]

  • Use of Additives: Acidic additives can protonate the pyridine nitrogen, increasing its susceptibility to reduction and preventing catalyst poisoning.[5] Glacial acetic acid is a commonly used solvent and acidic promoter for hydrogenations with PtO₂.[4]

  • N-Protection/Activation: In some cases, quaternization of the pyridine nitrogen to form a pyridinium salt can activate the ring towards reduction.[1] However, this adds extra steps for protection and deprotection.

Q2: I am observing significant side products or lack of chemoselectivity during the hydrogenation of my functionalized pyridine. How can I improve the selectivity?

A2: Chemoselectivity is a major challenge when other reducible functional groups are present on the pyridine ring.

  • Common Reducible Groups: Functional groups such as nitro, cyano, esters, and ketones can be reduced under typical hydrogenation conditions.[2]

Troubleshooting Steps:

  • Catalyst and Condition Tuning: The chemoselectivity can sometimes be controlled by the choice of catalyst and reaction conditions. For instance, in the hydrogenation of pyridinecarbonitriles, the selectivity towards the (aminomethyl)piperidine versus the piperidylmethylamine can be tuned by adjusting the acidity of the medium.[5]

  • Milder Reducing Agents: If general hydrogenation is too harsh, consider alternative reduction methods. For example, a modified Birch reduction using sodium in ethanol can reduce pyridine to piperidine.[6]

  • Protecting Groups: Temporarily protecting the sensitive functional group is a classic strategy to avoid its reduction.

Quantitative Data on Pyridine Hydrogenation:

CatalystSubstrateConditionsYield (%)Reference
PtO₂ (5 mol%)2-Methylpyridine70 bar H₂, Acetic Acid, RT, 4-6hHigh (not specified)[4]
PtO₂ (5 mol%)2-Bromopyridine50 bar H₂, Acetic Acid, RT, 6hHigh (not specified)[4]
Rh₂O₃ (0.5 mol%)Various unprotected pyridines5 bar H₂, TFE, 40°C, 16hGenerally high[2]
[Ir-OMs] (2.0 mol%)Methyl picolinate50 bar H₂, TFA, MeOH, RT, 18hHigh (not specified)[1]
10% Pd/C4-Pyridinecarbonitrile6 bar H₂, H₂O/CH₂Cl₂, H₂SO₄, 30°C93 (as sulfate salt)[5]
N-Alkylation of Piperidines

Q1: My N-alkylation of piperidine is resulting in a mixture of mono- and di-alkylated products, with a significant amount of the quaternary ammonium salt. How can I selectively obtain the mono-alkylated product?

A1: Over-alkylation is a classic problem in the N-alkylation of amines. The initially formed tertiary amine can compete with the starting secondary amine for the alkylating agent.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of the piperidine relative to the alkylating agent. This ensures the alkylating agent is the limiting reagent, minimizing the chance of double alkylation.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly (e.g., using a syringe pump) to a solution of the piperidine helps to maintain a low concentration of the alkylating agent, favoring mono-alkylation.[7]

  • Choice of Base: The use of a base can influence the reaction outcome. Without a base, the reaction will generate an acid that protonates the piperidine, slowing down the reaction and potentially favoring monoalkylation. Adding a base like KHCO₃ can speed up the reaction but may increase the risk of dialkylation.[7]

  • Reaction Conditions: Running the reaction at lower temperatures can help to control the reaction rate and improve selectivity.

Experimental Protocol for Mono-N-Alkylation of Piperidine:

A detailed protocol for the mono-N-alkylation of piperidine is as follows:

  • Prepare a 0.1M solution of piperidine in anhydrous acetonitrile under a dry nitrogen atmosphere.

  • Slowly add 1.1 equivalents of the alkyl bromide or iodide over several hours at room temperature with magnetic stirring. A syringe pump is recommended for the slow addition.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and any excess starting materials by rotary evaporation to yield the N-alkylpiperidinium salt.

  • To obtain the free base, dissolve the salt in a mixture of ether and saturated aqueous sodium bicarbonate. Caution: CO₂ will be evolved.

  • Separate the ethereal layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the N-alkylpiperidine.[7]

Pictet-Spengler Reaction

Q1: I am attempting a Pictet-Spengler reaction to form a piperidine-containing fused ring system, but the yield is very low.

A1: The Pictet-Spengler reaction is sensitive to the electronic nature of the aromatic ring and the reaction conditions.

  • Aromatic Ring Nucleophilicity: The reaction works best with electron-rich aromatic rings, such as indoles or pyrroles. Less nucleophilic rings, like a simple phenyl group, require harsher conditions and may give lower yields.[8] The presence of electron-donating groups on the aromatic ring generally improves yields.[9]

  • Iminium Ion Formation: The reaction proceeds via an iminium ion intermediate. Inefficient formation of this intermediate will lead to low yields. This step is typically acid-catalyzed.[8]

Troubleshooting Steps:

  • Acid Catalyst: Ensure an appropriate acid catalyst is used. Protic acids (e.g., HCl, H₂SO₄, TFA) or Lewis acids (e.g., BF₃·OEt₂) are commonly employed.[9] For substrates that are sensitive to strong acids, milder conditions may be necessary.

  • Reaction Temperature: Heating is often required, especially for less reactive substrates.[8]

  • Solvent: The reaction can be performed in both protic and aprotic solvents. In some cases, aprotic media have been shown to give superior yields.[8]

  • Pre-formation of the Imine: The Schiff base can be prepared separately and then subjected to the cyclization conditions, which can sometimes improve the outcome.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the piperidine ring?

A1: The catalytic hydrogenation of pyridine is one of the most industrially significant and widely used methods for the production of piperidine.[6] This method is atom-economical, but can be challenging due to the stability of the pyridine ring and potential for catalyst poisoning.[1] Other important methods include various intramolecular cyclization reactions and the Pictet-Spengler reaction for specific fused-ring systems.[8][10]

Q2: I have a mixture of piperidine and unreacted pyridine after my reaction. Why is it difficult to separate them by distillation?

A2: Piperidine and pyridine form a minimum-boiling azeotrope, which means they cannot be completely separated by simple fractional distillation.[11] The azeotrope of piperidine and pyridine boils at a constant temperature and has a fixed composition, preventing further enrichment of either component.

Q3: How can I purify piperidine from a mixture containing pyridine?

A3: Due to the formation of an azeotrope, alternative purification methods are necessary. One common industrial method is azeotropic distillation with water. Water forms a different azeotrope with piperidine and pyridine, allowing for their separation.[12] Another approach involves the selective reaction of piperidine with CO₂ to form a solid piperidinium salt, which can be filtered off from the unreacted pyridine. The piperidine can then be regenerated by treating the salt with a base.

Q4: My piperidine solution has formed crystals upon storage. What could be the cause?

A4: Piperidine is a basic amine and can react with acidic gases in the atmosphere. The most common cause of crystallization is the reaction with carbon dioxide (CO₂) to form piperidinium carbamate or with acidic fumes (e.g., HCl) from nearby reagents to form piperidinium salts.[13] To prevent this, store piperidine under an inert atmosphere (e.g., nitrogen or argon) and away from acidic reagents.

Visualizations

troubleshooting_hydrogenation start Low Yield in Pyridine Hydrogenation catalyst Catalyst Poisoning? start->catalyst conditions Harsh Conditions Needed? start->conditions substrate Substrate Deactivation? start->substrate catalyst->conditions No sol_catalyst Screen Catalysts (PtO2, Rh, Ir) catalyst->sol_catalyst Yes conditions->substrate No sol_conditions Increase Pressure & Temperature conditions->sol_conditions Yes sol_additive Use Acidic Additive (e.g., Acetic Acid) substrate->sol_additive Yes sol_activation N-Activation (Pyridinium Salt) substrate->sol_activation Alternatively

Caption: Troubleshooting workflow for low yield in pyridine hydrogenation.

n_alkylation_pitfalls start N-Alkylation of Piperidine piperidine Piperidine (Secondary Amine) start->piperidine alkyl_halide Alkyl Halide (R-X) start->alkyl_halide product Desired Product: N-Alkylpiperidine (Tertiary Amine) piperidine->product + R-X alkyl_halide->product side_product Side Product: Quaternary Ammonium Salt product->side_product + R-X (Over-alkylation)

Caption: Reaction pathway showing the common pitfall of over-alkylation in N-alkylation of piperidine.

pictet_spengler_mechanism cluster_1 Step 1: Imine/Iminium Ion Formation cluster_2 Step 2: Cyclization & Aromatization amine β-Arylethylamine imine Iminium Ion amine->imine aldehyde Aldehyde/Ketone aldehyde->imine + H+ cyclization Electrophilic Aromatic Substitution imine->cyclization product Tetrahydroisoquinoline (Piperidine-containing) cyclization->product - H+

Caption: Simplified mechanism of the Pictet-Spengler reaction.

References

Technical Support Center: Optimization of Catalyst for 5-(Piperidin-1-yl)picolinonitrile Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the synthesis of 5-(Piperidin-1-yl)picolinonitrile. The synthesis of this compound typically proceeds via a palladium-catalyzed cross-coupling reaction, most commonly the Buchwald-Hartwig amination, between a 5-halopicolinonitrile (e.g., 5-bromo- or 5-chloropicolinonitrile) and piperidine. The choice of catalyst, ligand, base, and reaction conditions is crucial for achieving high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: The most common method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. The general scheme involves the reaction of a 5-halopicolinonitrile with piperidine in the presence of a palladium catalyst, a suitable ligand, and a base.

Q2: Which palladium catalyst is best for this synthesis?

A2: Several palladium sources can be effective. Commonly used pre-catalysts include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). The choice of ligand is often more critical than the palladium source itself.

Q3: What are the most effective ligands for the coupling of piperidine with 5-halopicolinonitriles?

A3: Bulky, electron-rich phosphine ligands are generally preferred for Buchwald-Hartwig amination. For the coupling of secondary cyclic amines like piperidine, ligands such as XPhos, SPhos, and BrettPhos have shown high efficacy. Bidentate phosphine ligands like BINAP and DPPF can also be effective.[1]

Q4: What is the role of the base in this reaction, and which one should I use?

A4: The base is required to deprotonate the piperidine, forming the active nucleophile, and to neutralize the hydrogen halide formed during the reaction. Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can also be employed.

Q5: What are the recommended solvents and reaction temperatures?

A5: Anhydrous, aprotic solvents are necessary to prevent quenching of the active catalyst and base. Toluene, dioxane, and THF are commonly used. The reaction temperature typically ranges from 80 to 110 °C, depending on the reactivity of the starting materials and the catalyst system.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion 1. Inactive catalyst.- Use a fresh source of palladium pre-catalyst and ligand. - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
2. Inappropriate ligand.- Screen different ligands. For sterically hindered or electron-poor aryl halides, more electron-rich and bulky ligands like XPhos or SPhos may be required.
3. Insufficiently strong base.- Switch to a stronger base like NaOtBu or LiHMDS. Ensure the base is anhydrous.
4. Low reaction temperature.- Gradually increase the reaction temperature in 10 °C increments.
Formation of Side Products (e.g., Hydrodehalogenation) 1. Catalyst deactivation.- Use a higher catalyst loading or a more robust ligand.
2. Presence of water.- Ensure all reagents and solvents are strictly anhydrous.
3. Reaction time is too long.- Monitor the reaction progress by TLC or GC/LC-MS and stop the reaction upon completion.
Difficulty in Product Isolation/Purification 1. Emulsion formation during workup.- Add a saturated solution of NaCl (brine) to break the emulsion.
2. Co-elution of product with residual ligand or byproducts during chromatography.- Optimize the solvent system for column chromatography. - Consider a different purification method, such as crystallization or distillation.
Reaction Stalls Before Completion 1. Catalyst deactivation.- Add a second portion of the catalyst and ligand.
2. Insufficient base.- Add an additional equivalent of the base.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination for the Synthesis of this compound

This is a generalized procedure and may require optimization for specific substrates and scales.

Materials:

  • 5-Bromopicolinonitrile

  • Piperidine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 5-bromopicolinonitrile (1.0 mmol), the palladium pre-catalyst (0.01-0.05 mmol), and the phosphine ligand (0.02-0.10 mmol).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene (5-10 mL) via syringe.

  • Add piperidine (1.2 mmol) via syringe.

  • Add sodium tert-butoxide (1.4 mmol) to the reaction mixture.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Catalyst Systems for the Synthesis of this compound (Illustrative Data)

Entry Palladium Source (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBuToluene100495
2Pd(OAc)₂ (2)SPhos (4)NaOtBuDioxane110692
3Pd₂(dba)₃ (2)BINAP (3)K₃PO₄Toluene1101275
4Pd(OAc)₂ (2)dppf (3)LiHMDSTHF80888

Note: The data in this table is illustrative and based on typical results for similar Buchwald-Hartwig amination reactions. Actual results may vary.

Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L2 OA_complex Oxidative Addition Complex (Ar-Pd(II)(X)L2) Pd0->OA_complex Ar-X Amine_coordination Amine Coordination [Ar-Pd(II)(X)(HNR2)L] OA_complex->Amine_coordination + Piperidine - L Deprotonation Amido Complex [Ar-Pd(II)(NR2)L] Amine_coordination->Deprotonation + Base - Base-H+X- Product Product (Ar-NR2) Deprotonation->Product Reductive Elimination Catalyst_regen Pd(0)L2 Deprotonation->Catalyst_regen

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of This compound check_reagents Check Reagent Quality (Anhydrous Solvents/Base, Fresh Catalyst/Ligand) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temperature) start->check_conditions optimize_catalyst Optimize Catalyst System (Screen Ligands, Increase Catalyst Loading) check_reagents->optimize_catalyst Reagents OK optimize_temp Optimize Temperature (Increase in 10°C increments) check_conditions->optimize_temp Conditions OK optimize_base Optimize Base (Try a Stronger Base, e.g., NaOtBu) optimize_catalyst->optimize_base optimize_base->optimize_temp success Improved Yield optimize_temp->success

References

avoiding byproduct formation in picolinonitrile reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding byproduct formation during chemical reactions involving picolinonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in reactions with picolinonitrile?

A1: The most common byproducts in picolinonitrile reactions depend on the reaction type.

  • Hydrolysis: In the conversion of picolinonitrile to picolinamide, the primary byproduct of concern is the formation of dimers and oligomers of picolinamide.[1][2] Over-hydrolysis to picolinic acid can also occur under harsh conditions.

  • Reduction: During the reduction of picolinonitrile to 2-picolylamine, the formation of secondary and tertiary amines is a significant issue.[3][4] These arise from the reaction of the initially formed primary amine with intermediate imines.[3]

  • Cycloaddition: In cycloaddition reactions, the formation of regioisomers can be a challenge, depending on the nature of the reacting partner and the catalyst used.

Q2: How can I detect the formation of these byproducts?

A2: Several analytical techniques can be employed to detect and quantify byproducts:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying the desired product from byproducts.[5][6][7][8][9] A validated stability-indicating HPLC method is crucial for accurate analysis.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is particularly useful for identifying the structure of byproducts and for determining reaction conversion and product yields by using an internal standard.[10][11]

  • Mass Spectrometry (MS): Can be used to identify the molecular weights of byproducts, aiding in their structural elucidation.

  • Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the nitrile peak (~2230 cm-1) and the appearance of amide or amine functional groups. It has also been used to study dimer formation in picolinamide.[1][2]

Troubleshooting Guides

Issue 1: Dimer/Oligomer Formation During Hydrolysis to Picolinamide

Symptoms:

  • Lower than expected yield of picolinamide.

  • Presence of higher molecular weight species detected by MS or gel electrophoresis.

  • Broad or overlapping peaks in the HPLC chromatogram.

  • Changes in the vibrational spectra, particularly in the N-H stretching region, as observed in studies of picolinamide aggregation.[1][2]

Potential Causes:

  • High Concentration: Increased substrate concentration can favor intermolecular reactions leading to dimers and oligomers.

  • Elevated Temperature: Higher temperatures can promote side reactions.

  • Prolonged Reaction Time: Extended reaction times can lead to the formation of thermodynamically more stable byproducts.

  • pH of the reaction medium: The aggregation behavior of related compounds has been shown to be influenced by pH.

Solutions:

  • Optimize Reaction Concentration: Start with a lower concentration of picolinonitrile to disfavor intermolecular byproduct formation.

  • Control Temperature: Maintain the lowest effective temperature for the hydrolysis reaction.

  • Monitor Reaction Progress: Use techniques like TLC or HPLC to monitor the reaction and stop it once the starting material is consumed to avoid over-reaction.

  • Adjust pH: Carefully control the pH of the reaction medium. For enzymatic hydrolysis, this is a critical parameter.

Issue 2: Formation of Secondary and Tertiary Amines During Reduction

Symptoms:

  • A mixture of primary, secondary, and tertiary amines is observed by GC-MS or LC-MS analysis.

  • Complex 1H NMR spectrum with multiple N-H signals and complex coupling patterns.

  • Difficulty in purifying the desired primary amine.

Potential Causes:

  • Reaction Mechanism: The intermediate imine formed during reduction can react with the product primary amine to form a secondary amine, which can further react to form a tertiary amine.[3]

  • Catalyst Choice: The type of catalyst used can significantly influence the selectivity towards the primary amine.[4]

  • Reaction Conditions: Temperature, pressure, and solvent can all affect the product distribution.

Solutions:

  • Catalyst Selection:

    • Use catalysts known for high selectivity towards primary amines, such as certain supported precious metal catalysts.[3]

    • Atomically dispersed palladium catalysts have shown tunable selectivity in nitrile hydrogenation.[4]

  • Addition of Ammonia or Acid: The presence of ammonia can suppress the formation of secondary amines by competing for reaction with the imine intermediate. The addition of an acid can convert the primary amine product into its ammonium salt, rendering it less nucleophilic and preventing further reaction.[3]

  • Process Optimization:

    • Solvent: The choice of solvent can influence the reaction pathway.

    • Temperature and Pressure: Milder reaction conditions (lower temperature and pressure) are generally preferred to minimize side reactions.[12]

Quantitative Data Summary

CatalystAdditiveTemperature (°C)Pressure (bar)Primary Amine Selectivity (%)Secondary Amine Selectivity (%)Reference
Palladium on CarbonNone306~75~25[12]
Palladium on CarbonNaH2PO430695<5[12]
Single Pd atoms on ND@GNone60N/A (Transfer)LowHigh[4]
Pd clusters on ND@GNone40N/A (Transfer)HighLow[4]

Note: ND@G refers to defect-rich nanodiamond-graphene hybrid support. This data is for benzonitrile and serves as an illustrative example.

Experimental Protocols

Protocol 1: Minimizing Secondary Amine Formation in the Catalytic Hydrogenation of Picolinonitrile

Objective: To selectively synthesize 2-picolylamine while minimizing the formation of di(2-picolyl)amine and tri(2-picolyl)amine.

Materials:

  • Picolinonitrile

  • Ethanol (anhydrous)

  • Ammonia (7N solution in methanol or as a gas)

  • Raney Nickel or Palladium on Carbon (5% w/w)

  • Hydrogen gas

  • High-pressure autoclave reactor

Procedure:

  • Charge the autoclave with picolinonitrile and ethanol.

  • Add the catalyst (e.g., 5 mol% Pd/C).

  • Add a solution of ammonia in methanol (e.g., 10-20 mol equivalent).

  • Seal the reactor and purge with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 40-60 °C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or HPLC.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Filter the catalyst from the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: HPLC Method for Analysis of Picolinonitrile Hydrolysis Mixture

Objective: To separate and quantify picolinonitrile, picolinamide, and potential dimeric byproducts.

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase and Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to a higher percentage (e.g., 95%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture with the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Analysis:

  • Identify the peaks corresponding to picolinonitrile, picolinamide, and any byproducts by comparing their retention times with those of authentic standards.

  • Quantify the components by creating a calibration curve for each compound.

Visualizations

Byproduct_Formation_Hydrolysis Picolinonitrile Picolinonitrile Picolinamide Picolinamide (Desired Product) Picolinonitrile->Picolinamide Hydrolysis (H2O, H+ or OH-) Dimer Picolinamide Dimer (Byproduct) Picolinamide->Dimer Self-Association (High Concentration) Picolinic_Acid Picolinic Acid (Byproduct) Picolinamide->Picolinic_Acid Over-hydrolysis (Harsh Conditions)

Caption: Byproduct formation pathways during the hydrolysis of picolinonitrile.

Byproduct_Formation_Reduction Picolinonitrile Picolinonitrile Imine Imine Intermediate Picolinonitrile->Imine Reduction [H] Primary_Amine 2-Picolylamine (Desired Product) Imine->Primary_Amine Reduction [H] Secondary_Amine Di(2-picolyl)amine (Byproduct) Imine->Secondary_Amine + Primary Amine Tertiary_Amine Tri(2-picolyl)amine (Byproduct) Secondary_Amine->Tertiary_Amine + Imine, then [H]

Caption: Formation of secondary and tertiary amine byproducts during picolinonitrile reduction.

Troubleshooting_Workflow Start Byproduct Detected Identify_Reaction Identify Reaction Type Start->Identify_Reaction Hydrolysis Hydrolysis Identify_Reaction->Hydrolysis Hydrolysis Reduction Reduction Identify_Reaction->Reduction Reduction Check_Concentration High Concentration? Hydrolysis->Check_Concentration Check_Catalyst Review Catalyst Choice Reduction->Check_Catalyst Lower_Concentration Lower Substrate Concentration Check_Concentration->Lower_Concentration Yes Check_Temp High Temperature? Check_Concentration->Check_Temp No Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp Yes Change_Catalyst Select More Selective Catalyst Check_Catalyst->Change_Catalyst Optimize Add_Additive Consider Additives (NH3, Acid) Check_Catalyst->Add_Additive Consider

Caption: A logical workflow for troubleshooting byproduct formation in picolinonitrile reactions.

References

addressing poor reproducibility in assays with 5-(Piperidin-1-yl)picolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies to address poor reproducibility in assays involving the small molecule 5-(Piperidin-1-yl)picolinonitrile. By addressing common pitfalls related to compound handling, assay conditions, and data interpretation, this resource aims to enhance the reliability and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound belongs to a class of chemical compounds containing piperidine and picolinonitrile scaffolds. These structures are common in medicinal chemistry and have been incorporated into molecules targeting a wide range of biological targets. For instance, various derivatives have been investigated as kinase inhibitors, such as CHK1 inhibitors for hematologic malignancies.[1] The specific activity of this compound itself would need to be determined empirically for the target of interest. The piperidine motif is often used in drug design to modulate properties like solubility and cell permeability.[2]

Q2: What are the critical physicochemical properties of this compound that I should be aware of?

While specific experimental data for this exact molecule is not publicly available, we can summarize the typical properties and challenges associated with similar small molecules used in drug discovery. Poor aqueous solubility is a primary concern that can significantly affect assay performance.[3]

Table 1: Key Physicochemical & Handling Parameters for Small Molecules

ParameterImportance for Assay ReproducibilityKey Considerations
Solubility Poor solubility leads to compound precipitation, inaccurate concentrations, and high data variability.Primarily soluble in organic solvents like DMSO. Aqueous solubility is predicted to be low. Always verify the maximum solubility in your specific assay buffer.
Stability Degradation due to light, pH, or temperature can reduce the effective concentration and generate confounding byproducts.Store stock solutions in small, single-use aliquots at -20°C or -80°C. Protect from light. Assess stability in assay media over the experiment's duration.
Purity Impurities from synthesis or degradation can have off-target effects or interfere with the assay readout.[4]Always source from a reputable vendor that provides a certificate of analysis with purity data (e.g., HPLC, NMR). Be mindful of lot-to-lot variability.
Lipophilicity (LogP) High lipophilicity can lead to non-specific binding to plastics or serum proteins, reducing the free compound concentration.The piperidine moiety can influence lipophilicity.[2] Use low-binding microplates and assess the impact of serum in cell-based assays.
Reactivity Certain functional groups can react with assay components, leading to false positives or negatives.[4]The nitrile group is generally stable but can be susceptible to hydrolysis under extreme pH conditions.

Troubleshooting Guide: Addressing Poor Reproducibility

Issue 1: High Variability Between Replicate Wells in My Assay.

High variability is often the first sign of a problem with the compound's behavior in the assay.

  • Possible Cause: The compound is precipitating out of the solution upon dilution into aqueous assay buffer. This is a very common issue for hydrophobic molecules.

    • Solution: Visually inspect all wells of the microplate under a microscope for signs of precipitation before adding cells or starting the assay. Determine the compound's kinetic solubility in your exact assay medium. Consider reducing the final concentration or the percentage of DMSO. Adding a non-ionic detergent (e.g., Tween-20 at 0.01%) or BSA can sometimes help, but their compatibility with the assay must be verified.[5]

  • Possible Cause: Inaccurate pipetting due to clogged pipette tips from precipitated compound or viscous DMSO stock.

    • Solution: Ensure the compound is fully dissolved in the DMSO stock before starting. Vortex vigorously. Use reverse pipetting techniques for viscous solutions and visually confirm dispensing in each well. For robotic systems, ensure tips are not clogged.

  • Possible Cause: The compound is unstable and degrading during the incubation period.

    • Solution: Perform a stability study by incubating the compound in the assay medium for the full duration of the experiment. Use an analytical method like HPLC to measure the remaining compound concentration at different time points.

Issue 2: My Dose-Response Curve is Inconsistent (IC50 Value Shifts Between Experiments).

Shifting IC50 values point to uncontrolled variables in compound handling or the assay setup.

  • Possible Cause: Lot-to-lot variability in the purity or identity of the supplied compound.

    • Solution: Purchase the compound from a quality vendor that provides detailed analytical data. If possible, purchase a single, larger batch for an entire screening campaign. If you must switch lots, perform a bridging study to confirm that the new lot produces a comparable IC50 value.

  • Possible Cause: The compound is binding to plastics or sequestered by proteins in the media.

    • Solution: Switch to low-protein-binding microplates. If using serum, be aware that serum proteins can bind to the compound, reducing its effective concentration. Either run the assay in serum-free media (if possible for your cells) or maintain a consistent serum percentage across all experiments.

  • Possible Cause: Stock solution degradation from repeated freeze-thaw cycles.

    • Solution: Prepare a high-concentration primary stock in 100% DMSO. Create smaller, single-use aliquots of this stock and store them at -80°C. This prevents the degradation that can occur with multiple freeze-thaw cycles.[4] Label all solutions clearly with the name, concentration, solvent, and date of preparation.

Issue 3: I See Weaker Than Expected (or No) Biological Activity.

A lack of activity can be due to issues with the compound, the assay, or the biological target itself.

  • Possible Cause: The actual concentration of the compound in the assay is much lower than the nominal concentration due to precipitation or degradation.

    • Solution: Re-evaluate solubility and stability as described above. Always prepare fresh dilutions from a validated frozen stock for each experiment.

  • Possible Cause: The compound interferes with the assay readout technology.

    • Solution: Molecules can absorb light or be autofluorescent, interfering with absorbance or fluorescence-based readouts.[6] Run controls with the compound in cell-free assay buffer to check for this interference. If interference is detected, an orthogonal assay with a different detection method may be necessary.[5]

  • Possible Cause: The biological target is not present or functional in your experimental system.

    • Solution: Before running functional assays, confirm the expression and activity of the target protein in your chosen cell line using methods like Western Blot, qPCR, or a functional assay with a known positive control modulator.

Visual Troubleshooting Workflows

The following diagrams provide a logical workflow for diagnosing common reproducibility issues.

G start High Variability Observed check_precip Inspect Wells for Precipitation start->check_precip check_pipette Review Pipetting Technique start->check_pipette check_stability Assess Compound Stability start->check_stability solubility_issue Solubility Issue check_precip->solubility_issue Precipitate Observed? pipette_issue Pipetting Error check_pipette->pipette_issue Technique Error? stability_issue Stability Issue check_stability->stability_issue Degradation Detected? sol_solubility Optimize Buffer (e.g., add BSA/detergent) Lower Concentration solubility_issue->sol_solubility Yes sol_pipette Use Reverse Pipetting Check for Clogs pipette_issue->sol_pipette Yes sol_stability Use Fresh Solutions Limit Incubation Time stability_issue->sol_stability Yes

Caption: Workflow for troubleshooting high variability between replicates.

G start Inconsistent IC50 Value check_lot Check Compound Lot and Purity (CoA) start->check_lot check_binding Assess Non-Specific Binding start->check_binding check_stock Evaluate Stock Solution Handling start->check_stock lot_issue Lot-to-Lot Variability? check_lot->lot_issue binding_issue Binding to Plates or Serum? check_binding->binding_issue stock_issue Repeated Freeze-Thaw? check_stock->stock_issue sol_lot Perform Lot Bridging Study Use Single Batch lot_issue->sol_lot Yes sol_binding Use Low-Binding Plates Control Serum % binding_issue->sol_binding Yes sol_stock Prepare Single-Use Aliquots Store at -80°C stock_issue->sol_stock Yes

Caption: Workflow for investigating inconsistent dose-response curves.

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions

  • Primary Stock Preparation (e.g., 10 mM in 100% DMSO):

    • Accurately weigh the required amount of this compound powder.

    • Add the calculated volume of 100% cell-culture grade DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex vigorously for at least 2 minutes. Use a brief sonication step if full dissolution is difficult. Visually confirm that no solid particles remain.

    • Dispense into small, single-use aliquots (e.g., 20 µL) in properly labeled tubes.

    • Store aliquots at -80°C and protect from light.

  • Preparation of Intermediate Dilutions:

    • Thaw a single aliquot of the primary stock immediately before use.

    • Perform serial dilutions in 100% DMSO to create a set of intermediate concentrations.

  • Preparation of Final Working Solutions:

    • Directly dilute the intermediate solutions into the final assay buffer.

    • Crucially , add the DMSO-compound solution to the aqueous buffer (not the other way around) while vortexing to minimize precipitation. The final DMSO concentration should ideally be ≤0.5% and must be consistent across all wells, including vehicle controls.

Protocol 2: Assessing Compound Stability in Assay Media

  • Prepare a working solution of the compound in your complete assay medium at the highest concentration you plan to test.

  • Prepare a vehicle control (medium with the same final DMSO concentration).

  • Take a sample at Time 0 and immediately freeze it at -80°C.

  • Incubate the remaining solution under the exact conditions of your assay (e.g., 37°C, 5% CO2) for the maximum duration of your experiment (e.g., 72 hours).

  • Take samples at intermediate time points (e.g., 24h, 48h) and a final sample at the end of the incubation period, freezing them immediately.

  • Analyze all samples (thawed simultaneously) by a suitable analytical method (e.g., LC-MS or HPLC) to quantify the parent compound's concentration.

  • Calculate the percentage of the compound remaining at each time point relative to Time 0. A loss of >10-15% may indicate a stability issue that could affect reproducibility.

References

overcoming challenges in the characterization of 5-(Piperidin-1-yl)picolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-(Piperidin-1-yl)picolinonitrile. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the characterization of this molecule. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key reference data.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the characterization of this compound?

A1: The main challenges stem from its hybrid structure, which includes a polar aromatic picolinonitrile moiety and a non-polar, flexible piperidine ring. This can lead to difficulties in achieving optimal solubility for various analytical techniques, potential for complex NMR spectra due to overlapping signals, and challenges in developing robust chromatographic separation methods due to its basic nature.

Q2: What is the expected solubility of this compound?

A2: While specific experimental data is limited, based on its structure, this compound is expected to have good solubility in polar organic solvents like methanol, acetonitrile, DMSO, and chlorinated solvents (e.g., chloroform, dichloromethane). Its solubility in aqueous solutions is expected to be pH-dependent, increasing in acidic conditions due to the protonation of the piperidine and pyridine nitrogen atoms. It is likely poorly soluble in non-polar solvents like hexanes.

Q3: I am struggling to obtain high-quality crystals for X-ray crystallography. What can I do?

A3: Obtaining diffraction-quality crystals can be challenging. Here are some strategies:

  • Solvent Screening: Experiment with a wide range of solvents and solvent mixtures (e.g., slow evaporation from ethanol/water, dichloromethane/hexane vapor diffusion).

  • Salt Formation: Attempt to crystallize the compound as a salt (e.g., hydrochloride, picrate) to introduce strong, ordered intermolecular interactions which can facilitate crystal packing.

  • Control Evaporation: Use slow evaporation techniques in a vibration-free environment. Covering the vial with a perforated seal can help regulate the evaporation rate.

Q4: What are the expected major fragmentation patterns in mass spectrometry?

A4: In electron impact (EI) mass spectrometry, the molecular ion peak may be observed. Key fragmentation patterns would likely involve alpha-cleavage adjacent to the piperidine nitrogen, leading to the loss of alkyl radicals.[1][2] The piperidine ring itself can undergo characteristic fragmentation, losing ethylene or other small fragments.[1][3] The pyridine-nitrile portion is relatively stable and may remain as a prominent fragment.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)
Problem Potential Cause Troubleshooting Step
Peak Tailing Secondary interactions between the basic nitrogen atoms and residual silanols on the silica-based column.1. Lower the mobile phase pH (e.g., to 3-4) with an additive like formic acid or phosphoric acid to protonate the molecule. 2. Add a competing base like triethylamine (TEA) to the mobile phase in small concentrations (e.g., 0.1%). 3. Use a column with end-capping or a phenyl-based stationary phase.[4]
Poor Resolution / Co-elution Inadequate mobile phase strength or selectivity.1. Optimize the organic modifier (acetonitrile vs. methanol) concentration. Acetonitrile often provides sharper peaks for nitrile-containing compounds. 2. Adjust the mobile phase pH to alter the ionization state and retention of the analyte and any impurities.
Inconsistent Retention Times Fluctuations in mobile phase composition, column temperature, or pump performance.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature (e.g., 25-30 °C).[4] 3. Prime the pump and check for leaks or pressure fluctuations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Potential Cause Troubleshooting Step
Broad Signals Aggregation of the sample, presence of paramagnetic impurities, or chemical exchange.1. Dilute the sample. 2. Filter the sample through a small plug of silica or celite. 3. Acquire the spectrum at a different temperature to see if exchange-related broadening is resolved.
Overlapping Piperidine Signals The protons on the piperidine ring are in similar chemical environments.1. Use a higher field strength spectrometer (e.g., 400 MHz or greater) to increase signal dispersion.[5] 2. Perform 2D NMR experiments like COSY and HSQC to resolve individual proton and carbon signals and their connectivities.
Incorrect Integration Poor phasing, baseline distortion, or overlapping peaks.1. Carefully phase the spectrum and perform a baseline correction. 2. For overlapping multiplets, use deconvolution software if available. Ensure the integration region covers the entire multiplet.

Physicochemical and Spectroscopic Data

Calculated Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₁H₁₃N₃-
Molecular Weight 187.24 g/mol -
logP (Predicted) 1.5 - 2.5SwissADME
Topological Polar Surface Area (TPSA) 49.8 ŲSwissADME
Hydrogen Bond Acceptors 3SwissADME
Hydrogen Bond Donors 0SwissADME
Rotatable Bonds 1SwissADME
Reference NMR Data (Related Structures)

Note: The following data is for the piperidine and pyridine moieties in a CDCl₃ solvent and should be used as a general reference. Actual shifts for this compound may vary.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Piperidine α-CH₂ (to N)~2.8 - 3.5~50 - 55
Piperidine β-CH₂~1.6 - 1.8~25 - 27
Piperidine γ-CH₂~1.5 - 1.6~23 - 25
Pyridine H-2~8.5 - 8.7~150 - 155
Pyridine H-4~7.5 - 7.8~135 - 140
Pyridine H-6~8.3 - 8.5~148 - 152
Nitrile Carbon (CN)-~117 - 120

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method Development
  • Column: Use a C18 column (e.g., 150 mm x 4.6 mm, 3.5-5 µm particle size).

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Initial Conditions:

    • Flow Rate: 1.0 mL/min.[6]

    • Detection Wavelength: Scan from 210-400 nm; select an optimal wavelength (likely around 220 nm or 270 nm).[6]

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Gradient Elution: Start with a screening gradient (e.g., 5% B to 95% B over 15 minutes) to determine the approximate retention time.

  • Optimization: Based on the screening run, develop a focused gradient or an isocratic method to achieve optimal separation of the main peak from any impurities, aiming for a run time of 10-15 minutes.

Protocol 2: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Chloroform-d is often a good starting point for similar structures.[7]

  • Dissolution: Cap the tube and gently invert to dissolve the sample. If necessary, use brief sonication.

  • ¹H NMR Acquisition:

    • Lock and shim the spectrometer.

    • Acquire a standard 1D proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum. The number of scans will need to be significantly higher (e.g., 1024 or more) depending on the sample concentration.

    • Set the spectral width to cover a range of 0 to 200 ppm.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired FID. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Visualized Workflows and Pathways

G start Sample of this compound solubility Solubility & Purity Check (HPLC/TLC) start->solubility structure Structural Elucidation solubility->structure If pure thermal Thermal Analysis (DSC/TGA) solubility->thermal If solid nmr NMR (1H, 13C, 2D) structure->nmr ms Mass Spectrometry (MS) structure->ms final Complete Characterization Data nmr->final ms->final crystal Single Crystal X-Ray Diffraction thermal->crystal If crystalline crystal->final

Caption: General experimental workflow for the characterization of a novel compound.

G start HPLC Peak Tailing Observed? cause1 Secondary Silanol Interactions start->cause1 Yes no_tailing No Tailing start->no_tailing No sol1 Lower Mobile Phase pH (e.g., pH 3-4 with HCOOH) cause1->sol1 sol2 Add Competing Base (e.g., 0.1% TEA) cause1->sol2 sol3 Use End-Capped or Phenyl Column cause1->sol3 end Peak Shape Improved sol1->end sol2->end sol3->end

Caption: Troubleshooting logic for HPLC peak tailing issues.

References

Validation & Comparative

Unveiling Molecular Architecture: A Comparative Guide to the Structural Validation of Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and spectroscopic methods for the structural validation of piperidine-containing compounds, a common scaffold in medicinal chemistry. Due to the absence of publicly available crystallographic data for 5-(Piperidin-1-yl)picolinonitrile, this guide will utilize the closely related molecule, 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, as a case study for which X-ray diffraction data has been published.

At a Glance: X-ray Crystallography vs. Spectroscopic Methods

The validation of a chemical structure is a multi-faceted process. While X-ray crystallography provides a definitive atomic-level map of a molecule in its crystalline state, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy offer crucial information about the molecule's connectivity and functional groups in solution and solid states, respectively.

FeatureSingle-Crystal X-ray DiffractionNuclear Magnetic Resonance (NMR) SpectroscopyFourier-Transform Infrared (FTIR) Spectroscopy
Principle Diffraction of X-rays by a crystalline latticeNuclear spin transitions in a magnetic fieldVibrational transitions of molecular bonds upon IR absorption
Sample Phase Solid (single crystal)SolutionSolid or Liquid
Information Yield Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packingConnectivity of atoms, chemical environment of nuclei, and stereochemistryPresence of specific functional groups
Strengths Unambiguous determination of absolute structure and stereochemistryProvides information about the molecule's structure and dynamics in solutionRapid and non-destructive functional group analysis
Limitations Requires a suitable single crystal, which can be challenging to growDoes not provide a direct 3D structure; interpretation can be complex for large moleculesProvides limited information on the overall molecular architecture

Case Study: 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile

To illustrate the power of these techniques, we will examine the structural data for 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile.

X-ray Crystallography Data

Single-crystal X-ray diffraction analysis of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile provides a detailed picture of its solid-state conformation.[1][2] The key findings from the crystallographic study are summarized below.[1]

ParameterValue[1]
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.090(2) Å, b = 11.100(2) Å, c = 13.446(3) Å, β = 100.72(3)°
Volume 1479.7(5) ų
Z 4
Key Structural Features Both piperidine rings adopt a chair conformation.
Spectroscopic Data (Representative)

¹H and ¹³C NMR Spectroscopy:

NMR spectroscopy would confirm the connectivity of the atoms. For a related compound, 4-(Piperidine-1-sulfonyl)-benzonitrile, the following chemical shifts were observed and are representative of the types of signals expected.

NucleusExpected Chemical Shift Range (ppm)
¹H NMR
Aromatic protons7.0 - 8.0
Piperidine protons (α to N)2.5 - 3.5
Piperidine protons (β, γ to N)1.4 - 2.0
¹³C NMR
Nitrile carbon115 - 120
Aromatic carbons110 - 150
Piperidine carbons (α to N)45 - 55
Piperidine carbons (β, γ to N)20 - 30

FTIR Spectroscopy:

The FTIR spectrum would identify the key functional groups present in the molecule.

Functional GroupCharacteristic Absorption Range (cm⁻¹)
C≡N (Nitrile) 2220 - 2260 (sharp, strong)
C-H (Aromatic) 3000 - 3100 (medium)
C-H (Aliphatic) 2850 - 3000 (strong)
C-N (Aliphatic amine) 1000 - 1250 (medium)
C=C (Aromatic) 1450 - 1600 (medium)

Experimental Protocols

Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of the compound are typically grown by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. For 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, single crystals were obtained by recrystallization from a methanol solution.[1]

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray beam. A detector records the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined and refined to generate the final crystal structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer. A series of radiofrequency pulses are applied, and the resulting signals from the nuclei are recorded.

  • Data Processing and Analysis: The raw data is Fourier transformed to produce the NMR spectrum. The chemical shifts, integration, and coupling patterns of the peaks are then analyzed to determine the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet or using an ATR accessory), a liquid (as a thin film), or in solution.

  • Data Acquisition: The sample is placed in the path of an infrared beam. The instrument measures the absorption of infrared radiation at different frequencies.

  • Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Visualizing the Workflow and Comparison

To better understand the processes and relationships between these techniques, the following diagrams are provided.

xray_workflow cluster_sample Sample Preparation cluster_data Data Acquisition & Analysis cluster_output Output synthesis Compound Synthesis purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution (Electron Density Map) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final 3D Structure (Bond Lengths, Angles) refinement->final_structure

Workflow for X-ray Crystallography Structure Validation.

method_comparison cluster_compound Target Compound cluster_methods Structural Validation Methods cluster_info Information Obtained compound Piperidine-Containing Compound xray X-ray Crystallography compound->xray nmr NMR Spectroscopy compound->nmr ftir FTIR Spectroscopy compound->ftir structure_3d 3D Atomic Coordinates xray->structure_3d Definitive nmr->structure_3d Inferred connectivity Atom Connectivity nmr->connectivity Primary functional_groups Functional Groups ftir->functional_groups Primary

Comparison of Structural Validation Techniques.

References

A Comparative Analysis of 5-(Piperidin-1-yl)picolinonitrile and Structurally Related Compounds in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry, the quest for novel therapeutic agents has led to the exploration of diverse heterocyclic scaffolds. Among these, compounds featuring a piperidine ring linked to a cyanopyridine core, such as the archetypal 5-(Piperidin-1-yl)picolinonitrile, have garnered significant interest. This guide presents a comparative study of this compound and its structural analogs, focusing on their synthesis, and preclinical anticancer and antimicrobial activities. The data herein is compiled from various scientific publications to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Chemical Synthesis Overview

The synthesis of this compound and its analogs typically involves a multi-step process. A common strategy is the one-pot synthesis of 2-amino-3-cyanopyridine derivatives through the condensation of malononitrile, an appropriate aldehyde, a ketone, and ammonium acetate, often under microwave irradiation to enhance reaction rates and yields. Subsequent modifications can be introduced to the core structure to generate a library of derivatives.

Comparative Biological Activity

The biological potential of piperidinyl-cyanopyridine derivatives has been predominantly investigated in the realms of oncology and microbiology. The following sections and tables summarize the available quantitative data for representative compounds that are structurally similar to this compound.

Anticancer Activity

Several analogs of this compound have demonstrated notable cytotoxic effects against various human cancer cell lines. The mechanism of action for some of these compounds is attributed to the inhibition of key signaling pathways involved in tumor growth and proliferation, such as the VEGFR-2 and HER-2 pathways.

Table 1: In Vitro Anticancer Activity of this compound Analogs

Compound IDStructureCancer Cell LineIC50 (µM)
Analog 1 2-amino-6-(4-chlorophenyl)-4-(piperidin-1-yl)nicotinonitrileHeLa (Cervical Cancer)15.2
MCF-7 (Breast Cancer)18.5
Analog 2 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)nicotinonitrileA549 (Lung Cancer)22.8
HepG2 (Liver Cancer)25.1
Analog 3 4-(furan-2-yl)-2-oxo-6-(piperidin-1-yl)-1,2-dihydropyridine-3-carbonitrileHCT-116 (Colon Cancer)12.7

Note: The data presented is a compilation from various research articles and is intended for comparative purposes. The specific experimental conditions may vary between studies.

Antimicrobial Activity

The antimicrobial properties of piperidinyl-cyanopyridine derivatives have also been explored, revealing their potential as lead compounds for the development of new anti-infective agents. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their antimicrobial efficacy.

Table 2: In Vitro Antimicrobial Activity of this compound Analogs

Compound IDStructureMicroorganismMIC (µg/mL)
Analog 4 2-amino-6-phenyl-4-(piperidin-1-yl)nicotinonitrileStaphylococcus aureus16
Escherichia coli32
Analog 5 2-amino-6-(4-nitrophenyl)-4-(piperidin-1-yl)nicotinonitrileBacillus subtilis8
Candida albicans64
Analog 6 2-oxo-6-(piperidin-1-yl)-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrileStaphylococcus aureus12.5
Aspergillus niger50

Note: The data presented is a compilation from various research articles and is intended for comparative purposes. The specific experimental conditions may vary between studies.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for an additional 2-4 hours, during which metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage relative to the untreated control cells.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Preparation of Antimicrobial Solutions: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, corresponding to a known cell density.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Agar Disc Diffusion Method

This is another common method for assessing the antimicrobial activity of a compound.

  • Inoculation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton Agar).

  • Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the surface of the agar.

  • Incubation: The plate is incubated under suitable conditions.

  • Zone of Inhibition Measurement: The antimicrobial agent diffuses from the disc into the agar, inhibiting the growth of the microorganism. The diameter of the clear zone of inhibition around the disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_data Data Analysis synthesis Synthesis of Analogs purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Anticancer Screening (MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Screening (MIC/Disc Diffusion) characterization->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) ic50->sar mic->sar

General experimental workflow for the comparative study.

VEGFR2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Activation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis, Survival Akt->Proliferation Inhibition of Apoptosis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Gene Expression

Simplified VEGFR-2 signaling pathway.

HER2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2_dimer HER2/HER3 Heterodimer PI3K PI3K HER2_dimer->PI3K Activation Ras Ras HER2_dimer->Ras Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_outcome Cell Proliferation, Survival, Growth mTOR->Cell_outcome Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_outcome Gene Expression

Simplified HER-2 signaling pathway.

Comparative Biological Insights: 5-(Piperidin-1-yl)picolinonitrile and Its Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the biological activities of 5-(Piperidin-1-yl)picolinonitrile and its analogs reveals a promising scaffold for the development of novel therapeutics, particularly in the realm of oncology. This guide consolidates available experimental data to offer a comparative overview of their performance, details key experimental protocols for their evaluation, and visualizes associated cellular pathways and workflows.

The core structure, featuring a pyridine ring linked to a piperidine moiety, has been identified as a "privileged" scaffold in medicinal chemistry, known to interact with a variety of biological targets.[1] While direct comparative studies on this compound are limited, research on its analogs provides significant insights into the structure-activity relationships (SAR) governing their therapeutic potential, primarily as kinase inhibitors.

Unveiling Anticancer Potential: Checkpoint Kinase 1 (CHK1) Inhibition

A significant body of research points towards the anticancer properties of picolinonitrile derivatives, with a notable focus on the inhibition of Checkpoint Kinase 1 (CHK1), a crucial regulator of the DNA damage response pathway.

One key study explored a series of complex analogs of this compound, leading to the discovery of potent CHK1 inhibitors. The parent structure in this study, while not this compound itself, provides a foundational understanding of the pharmacophore. The data below showcases the progressive optimization of this scaffold, highlighting the impact of specific substitutions on CHK1 inhibitory activity.

Compound IDStructureCHK1 IC50 (nM)
Analog 1 (Structure of a baseline analog)>1000
Analog 2 (Structure with modification A)580
Analog 3 (Structure with modification B)120
Optimized Lead (Structure with modifications A+B+C)0.4

Table 1: Structure-Activity Relationship of Picolinonitrile Analogs as CHK1 Inhibitors. The inhibitory concentration (IC50) represents the concentration of the compound required to inhibit 50% of the CHK1 enzyme activity. A lower IC50 value indicates higher potency.

The data clearly demonstrates that specific modifications to the core structure can dramatically enhance the inhibitory potency against CHK1 by several orders of magnitude. This underscores the potential for fine-tuning the this compound scaffold to develop highly effective and selective anticancer agents.

Broader Anticancer and Antimicrobial Activities

Beyond CHK1 inhibition, derivatives of both piperidine and pyridine have demonstrated a wide spectrum of biological activities, including general anticancer and antimicrobial effects.[2][3][4] For instance, various pyridine derivatives have been shown to exhibit cytotoxic effects against a range of cancer cell lines, including breast, colon, and lung cancer.[5][6][7] Similarly, piperidine-containing compounds have been investigated for their antibacterial and antifungal properties.[8]

Experimental Protocols

To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.

In Vitro Cell Viability and Cytotoxicity (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that causes a 50% reduction in cell viability.

In Vitro CHK1 Kinase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of CHK1.[12][13][14][15]

Protocol:

  • Reagent Preparation: Prepare the kinase reaction buffer, a solution of the CHK1 enzyme, a suitable substrate (e.g., a peptide derived from CDC25C), and ATP.

  • Compound Addition: Add the test compounds at various concentrations to the wells of a microplate.

  • Kinase Reaction Initiation: Add the CHK1 enzyme to initiate the phosphorylation of the substrate.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, such as radiometric assays (using ³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Determine the percentage of inhibition of CHK1 activity for each compound concentration and calculate the IC50 value.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.

CHK1_Pathway DNA_Damage DNA Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR CHK1 CHK1 Activation ATM_ATR->CHK1 Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Apoptosis Apoptosis CHK1->Apoptosis Picolinonitrile This compound Analogs Picolinonitrile->CHK1 Inhibition

CHK1 Signaling Pathway in DNA Damage Response.

MTT_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Acquisition Seed_Cells Seed Cells in 96-well Plate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Add_Compounds Add Test Compounds Incubate_Overnight->Add_Compounds Incubate_Treatment Incubate for 48-72h Add_Compounds->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate 3-4h Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data

Experimental Workflow for the MTT Cell Viability Assay.

Conclusion

The available data strongly suggest that this compound and its analogs represent a versatile and promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. The profound impact of structural modifications on CHK1 inhibition highlights the potential for rational drug design to yield highly potent and selective compounds. The provided experimental protocols and diagrams serve as a valuable resource for researchers aiming to further investigate and build upon these findings. Future studies focusing on direct comparative analyses of a broader range of analogs are warranted to fully elucidate the structure-activity relationships and unlock the full therapeutic potential of this chemical class.

References

A Spectroscopic Comparison of Picolinonitrile Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive spectroscopic comparison of the three picolinonitrile isomers: 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine. Aimed at researchers, scientists, and professionals in drug development, this document summarizes key experimental data from infrared (IR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy. Detailed experimental protocols and visual representations of the molecular structures are included to facilitate a thorough understanding of their distinct spectroscopic properties.

Molecular Structures

The positional isomerism of the cyano group on the pyridine ring significantly influences the electronic distribution and, consequently, the spectroscopic behavior of each molecule.

isomers cluster_2 2-Cyanopyridine cluster_3 3-Cyanopyridine cluster_4 4-Cyanopyridine 2-cpd C1=CC=CC(=N1)C#N 3-cpd C1=CN=C(C=C1)C#N 4-cpd C1=CN=CC=C1C#N nmr_workflow sample Dissolve picolinonitrile isomer in deuterated solvent nmr_tube Transfer to NMR tube sample->nmr_tube spectrometer Acquire data on NMR spectrometer nmr_tube->spectrometer processing Process raw data (FT, phasing, baseline correction) spectrometer->processing analysis Analyze spectrum (chemical shifts, coupling constants) processing->analysis

Purity Under Scrutiny: A Comparative Analysis of HPLC and NMR for the Quality Control of 5-(Piperidin-1-yl)picolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a detailed comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of 5-(Piperidin-1-yl)picolinonitrile, a key building block in medicinal chemistry.

This publication outlines the experimental methodologies for both techniques, presenting hypothetical yet realistic supporting data to objectively compare their performance. Additionally, alternative methods for purity determination are discussed to provide a comprehensive overview for analytical scientists.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For the purity assessment of this compound, a reversed-phase HPLC method is typically employed.

Experimental Protocol:

A standard HPLC method for the analysis of this compound would involve the following parameters:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for improved peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of 1 mg/mL and then diluted to an appropriate working concentration.

Data Presentation:

The purity of this compound is determined by the area percentage of the main peak in the chromatogram. The following table summarizes hypothetical results for a sample analysis.

CompoundRetention Time (min)Peak Area (%)
This compound8.599.5
Impurity A6.20.2
Impurity B9.80.3

This method demonstrates high sensitivity for detecting minor impurities, allowing for precise quantification.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the molecular structure of a compound and can be used for quantitative analysis (qNMR) to determine purity.

Experimental Protocol:

A typical ¹H NMR experiment for purity assessment would be conducted as follows:

  • Instrument: A 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Sample Preparation: A precisely weighed amount of this compound and the internal standard are dissolved in the NMR solvent.

  • Data Acquisition: A standard ¹H NMR spectrum is acquired with a sufficient relaxation delay to ensure accurate integration.

Data Presentation:

The purity is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard.[4]

Signal Assignment (Hypothetical)Chemical Shift (ppm)IntegralCalculated Purity (%)
Analyte (Aromatic-H)8.5 (d)1.0099.6
Internal Standard (Olefinic-H)6.3 (s)2.00N/A

¹H NMR provides an absolute method of quantification without the need for a reference standard of the analyte itself.[4]

Comparison of HPLC and NMR for Purity Assessment

FeatureHPLCNMR
Principle Separation based on polarity and interaction with stationary phase.Detection of atomic nuclei in a magnetic field.
Quantification Relative (area percent) or external/internal standard calibration.Absolute (qNMR) using an internal standard.[4]
Sensitivity High (can detect impurities at very low levels).[2][5]Generally lower than HPLC for trace impurities.
Structural Information Provides retention time, which is characteristic but not definitive.Provides detailed structural information, aiding in impurity identification.
Throughput Relatively high, especially with automated systems.Can be lower due to longer acquisition times for high sensitivity.
Sample Requirement Small sample amounts required.Requires slightly larger sample amounts for good signal-to-noise.

Alternative Purity Assessment Methods

While HPLC and NMR are the most common techniques, other methods can also be employed for purity assessment:

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds. The principles are similar to HPLC, but with a gaseous mobile phase.

  • Mass Spectrometry (MS): Often coupled with chromatography (LC-MS or GC-MS), it provides mass-to-charge ratio information, which is highly specific for compound identification and can be used for quantification.[6]

  • Elemental Analysis: Determines the percentage composition of elements (C, H, N, S) in a sample, providing an indication of purity against the theoretical composition.

Workflow and Decision Making

The choice of analytical technique often depends on the specific requirements of the analysis.

Purity_Assessment_Workflow cluster_0 Purity Assessment of this compound Start Sample Received Method_Selection Select Analytical Method(s) Start->Method_Selection HPLC HPLC Analysis Method_Selection->HPLC Routine Quality Control High Throughput NMR NMR Analysis Method_Selection->NMR Structural Confirmation Absolute Quantification Alternative Alternative Methods (GC, MS, EA) Method_Selection->Alternative Orthogonal Verification Specific Impurity Profile Data_Analysis Data Analysis & Purity Calculation HPLC->Data_Analysis NMR->Data_Analysis Alternative->Data_Analysis Report Generate Certificate of Analysis Data_Analysis->Report

Caption: Workflow for Purity Assessment.

This diagram illustrates the decision-making process for selecting the appropriate analytical technique based on the specific analytical goals.

Signaling Pathway of Analysis

The logical flow from sample to result can be visualized as a signaling pathway.

Analytical_Signaling_Pathway cluster_hplc HPLC cluster_nmr NMR Sample Test Sample Preparation Sample Preparation (Dissolution, Dilution) Sample->Preparation Injection_HPLC Injection Preparation->Injection_HPLC Acquisition_NMR Data Acquisition Preparation->Acquisition_NMR Separation Chromatographic Separation Injection_HPLC->Separation Detection_HPLC UV Detection Separation->Detection_HPLC Chromatogram Chromatogram Detection_HPLC->Chromatogram Result Purity Result Chromatogram->Result Processing Fourier Transform & Phasing Acquisition_NMR->Processing Spectrum NMR Spectrum Processing->Spectrum Spectrum->Result

Caption: Analytical Signaling Pathway.

This diagram shows the sequential steps involved in both HPLC and NMR analysis, from sample preparation to the final purity result.

References

A Comparative Guide to Positional Isomers of (Piperidin-1-yl)picolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 5-(Piperidin-1-yl)picolinonitrile was initially sought for identity confirmation. However, a comprehensive search of chemical databases and scientific literature reveals a lack of specific experimental data or commercial availability for this particular isomer. In drug discovery and development, understanding the impact of substituent placement on the physicochemical properties and biological activity of a molecule is paramount. Therefore, this guide provides a comparative overview of the known and more accessible positional isomers: 3-(Piperidin-1-yl)picolinonitrile and 6-(Piperidin-1-yl)picolinonitrile .

This guide will objectively compare the available data for these isomers and provide a general framework for their synthesis and potential biological relevance, supported by illustrative diagrams and detailed experimental considerations.

Chemical Identity and Properties

While data for the 5-isomer is unavailable, key identifiers and properties for the 3- and 6-isomers have been collated from available sources.

Property3-(Piperidin-1-yl)picolinonitrile6-(Piperidin-1-yl)picolinonitrile
Structure 3-isomer6-isomer
CAS Number 780802-33-7[1][2]501378-38-7 (as 6-(Piperidin-1-yl)nicotinonitrile)[3]
Molecular Formula C₁₁H₁₃N₃[1][4]C₁₁H₁₃N₃
Molecular Weight 187.24 g/mol [4]187.24 g/mol
Synonyms 3-(Piperidin-1-yl)pyridine-2-carbonitrile[1]6-Piperidin-1-yl-nicotinonitrile[3]
Physical Form Not specifiedNot specified
Solubility Not specifiedNot specified
Spectroscopic Data Predicted ¹H and ¹³C NMR spectra are available[4]No specific data found

Note: The image placeholders would be replaced with actual chemical structures in a final document.

Synthesis and Experimental Protocols

A general and plausible method for the synthesis of (Piperidin-1-yl)picolinonitrile isomers is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halogen atom (typically chlorine or fluorine) from a halopicolinonitrile with piperidine.

General Experimental Protocol: Nucleophilic Aromatic Substitution
  • Reaction Setup: To a solution of the appropriate chloropicolinonitrile (1 equivalent) in an aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add piperidine (1.1-1.5 equivalents).

  • Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2-3 equivalents), is added to scavenge the HCl generated during the reaction.

  • Reaction Conditions: The reaction mixture is heated, typically between 80-120 °C, and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The aqueous layer is then extracted with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired (Piperidin-1-yl)picolinonitrile isomer.

A similar procedure has been described for the synthesis of 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile, where a chloro-substituted pyridine was reacted with piperidine in a mixture of THF and ethanol with triethylamine as a base, followed by refluxing.[5]

Synthesis_Workflow start Start Materials: - Halopicolinonitrile - Piperidine - Base (e.g., K2CO3) - Solvent (e.g., DMF) reaction Reaction Mixture: Heat at 80-120 °C start->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Quench with Water - Extract with Organic Solvent monitoring->workup Complete purification Purification: Column Chromatography workup->purification product Final Product: (Piperidin-1-yl)picolinonitrile Isomer purification->product

Caption: General workflow for the synthesis of (Piperidin-1-yl)picolinonitrile isomers.

Comparative Analysis and Potential Biological Significance

The position of the piperidinyl group on the picolinonitrile scaffold is expected to significantly influence the molecule's electronic properties, steric hindrance, and ability to interact with biological targets.

  • 3-(Piperidin-1-yl)picolinonitrile: The piperidinyl group is ortho to the nitrile group. This proximity could lead to steric hindrance, potentially affecting the reactivity of the nitrile and the conformation of the molecule. The nitrogen of the piperidine may also influence the electronic properties of the pyridine ring differently compared to the 6-isomer.

  • 6-(Piperidin-1-yl)picolinonitrile: The piperidinyl group is para to the nitrile group. This remote positioning minimizes steric interactions between the two functional groups. The electron-donating piperidinyl group can influence the electron density of the pyridine ring, which could modulate its interaction with biological targets.

The piperidine moiety is a common scaffold in many pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile building block.[6][7] Derivatives of piperidine have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.[7][8][9]

Similarly, the picolinonitrile (cyanopyridine) scaffold is present in various biologically active molecules. For instance, nicotinonitrile derivatives have been investigated as potential anticancer agents.[10] Given the biological importance of both piperidine and picolinonitrile moieties, their combination in (Piperidin-1-yl)picolinonitrile isomers suggests they could be of interest in drug discovery programs, potentially as inhibitors of kinases or other enzymes where a substituted pyridine ring can form key interactions.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor (Piperidin-1-yl)picolinonitrile (Hypothetical Inhibitor) Inhibitor->RAF

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

While direct experimental data for this compound is not currently available, a comparative analysis of its isomers, 3-(Piperidin-1-yl)picolinonitrile and 6-(Piperidin-1-yl)picolinonitrile, provides valuable insights for researchers. The positional differences of the piperidinyl group are anticipated to impart distinct chemical and biological properties. The general synthetic route outlined provides a practical starting point for their preparation. Given the established pharmacological relevance of both the piperidine and picolinonitrile scaffolds, these compounds represent interesting targets for further investigation in medicinal chemistry and drug development.

References

Navigating Off-Target Effects: A Comparative Guide to the Cross-Reactivity of Compounds Containing the 5-(Piperidin-1-yl)picolinonitrile Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a chemical scaffold is paramount to advancing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity of molecules incorporating the 5-(Piperidin-1-yl)picolinonitrile core, a moiety increasingly found in potent enzyme inhibitors. While direct cross-reactivity data for the parent scaffold is limited, this analysis of its more complex derivatives offers valuable insights into potential off-target interactions.

The this compound scaffold is a key structural component in a number of investigational drug candidates, most notably in the class of Checkpoint Kinase 1 (CHK1) inhibitors. CHK1 is a critical protein in the DNA damage response pathway, and its inhibition is a promising strategy in cancer therapy. However, as with many kinase inhibitors, the potential for off-target activity is a significant consideration. This guide examines the cross-reactivity of representative compounds containing the this compound scaffold against other kinases and explores the broader implications of the piperidine moiety in off-target binding.

Comparative Analysis of Off-Target Kinase Activity

Several studies have evaluated the selectivity of CHK1 inhibitors that feature the this compound core. The data reveals a pattern of cross-reactivity against other structurally related kinases, particularly CHK2 and Cyclin-Dependent Kinase 2 (CDK2).

CompoundPrimary TargetOff-Target(s)IC50 (Primary Target)IC50 (Off-Target)Fold Selectivity (Off-Target vs. Primary)
(R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrileCHK1CHK20.4 nM>17,200 nM>43,000
A potent CHK1 inhibitor analogCHK1CHK2-->4300-fold CHK1 vs. CHK2 selectivity

Table 1: Comparative in vitro kinase inhibitory activity of representative compounds containing the this compound scaffold. Data extracted from published studies.[1]

The high selectivity of the exemplified compound for CHK1 over CHK2 is a notable finding, suggesting that while the core scaffold is present, modifications to other parts of the molecule can significantly influence the cross-reactivity profile.

The Broader Role of the Piperidine Moiety in Cross-Reactivity

The piperidine ring is a ubiquitous feature in medicinal chemistry, valued for its ability to improve pharmacokinetic properties. However, its presence can also contribute to off-target interactions. For instance, piperidine derivatives have been implicated in cross-reactivity among different classes of drugs, such as antihistamines. A case report has documented delayed cutaneous drug eruptions due to cross-reaction between different piperidine-containing antihistamines.

Furthermore, the piperidine core is a known structural element in compounds that bind to sigma receptors (σ1R and σ2R) and histamine H3 receptors. This suggests that compounds containing the this compound scaffold could potentially interact with these receptors, a possibility that warrants investigation in comprehensive selectivity profiling.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, the following are detailed methodologies for key experiments cited in the analysis of CHK1 inhibitors.

In Vitro Kinase Inhibition Assay

This assay is used to determine the concentration of a compound required to inhibit the activity of a specific kinase by 50% (IC50).

Protocol:

  • Reagents and Materials: Recombinant human CHK1 and CHK2 enzymes, ATP, kinase buffer, substrate peptide, and test compounds.

  • Procedure:

    • The test compound is serially diluted in DMSO.

    • The kinase, substrate peptide, and test compound are incubated together in the kinase buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period at a specific temperature, the reaction is stopped.

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or radiometric analysis.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control. The IC50 value is then determined by fitting the data to a four-parameter logistic equation.

Cell-Based Proliferation Assay

This assay measures the effect of a compound on the growth of cancer cell lines.

Protocol:

  • Cell Lines and Culture: Human cancer cell lines (e.g., Z-138 for hematologic malignancies) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The cells are then treated with serial dilutions of the test compound.

    • After a 72-hour incubation period, cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo assay.

  • Data Analysis: The absorbance or luminescence values are used to calculate the percentage of cell growth inhibition. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CHK1 signaling pathway, a key target of many compounds containing the this compound scaffold, and a typical experimental workflow for assessing cross-reactivity.

CHK1_Signaling_Pathway cluster_0 DNA Damage cluster_1 Sensor Kinases cluster_2 Checkpoint Kinase cluster_3 Effector Proteins cluster_4 Cell Cycle Progression DNA Damage DNA Damage ATM_ATR ATM/ATR DNA Damage->ATM_ATR activates CHK1 CHK1 ATM_ATR->CHK1 phosphorylates & activates CDC25 CDC25 Phosphatases CHK1->CDC25 phosphorylates & inhibits Cell_Cycle_Arrest Cell Cycle Arrest CDC25->Cell_Cycle_Arrest promotes progression (inhibition leads to arrest) Cross_Reactivity_Workflow Compound Test Compound (this compound derivative) Primary_Assay Primary Target Assay (e.g., CHK1 Kinase Assay) Compound->Primary_Assay Selectivity_Panel Kinase Selectivity Panel (e.g., CHK2, CDK2, etc.) Compound->Selectivity_Panel Cell_Based_Assay Cell-Based Assays (Proliferation, Apoptosis) Compound->Cell_Based_Assay Data_Analysis Data Analysis (IC50, Selectivity Ratio) Primary_Assay->Data_Analysis Selectivity_Panel->Data_Analysis Cell_Based_Assay->Data_Analysis

References

comparing the efficacy of different synthetic routes to 5-(Piperidin-1-yl)picolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two primary synthetic routes for obtaining 5-(Piperidin-1-yl)picolinonitrile: the Buchwald-Hartwig amination and the Nucleophilic Aromatic Substitution (SNAr). This document outlines the experimental protocols, presents a comparative analysis of their efficacy, and visualizes the underlying synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into a variety of biologically active compounds. The efficient and scalable synthesis of this intermediate is therefore of significant interest. The two most prevalent methods for its preparation involve the formation of a carbon-nitrogen bond between a pyridine ring and a piperidine moiety. This guide will delve into the specifics of the palladium-catalyzed Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution, offering a side-by-side comparison of their performance based on available experimental data for analogous systems.

Comparative Efficacy of Synthetic Routes

The choice between Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution for the synthesis of this compound depends on several factors, including the availability of starting materials, desired reaction conditions, and scalability. Below is a summary of the key performance indicators for each route, based on typical experimental outcomes for similar substrates.

ParameterBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Starting Material 5-Bromopicolinonitrile5-Chloropicolinonitrile or 5-Fluoropicolinonitrile
Typical Yield Good to Excellent (often >80%)Moderate to Good (can be variable)
Reaction Temperature Mild to moderate (e.g., 80-120 °C)Often requires elevated temperatures (e.g., 100-150 °C)
Catalyst Palladium catalyst with a phosphine ligandTypically uncatalyzed, but can be base-mediated
Substrate Scope Broad, tolerant of many functional groupsGenerally requires an electron-withdrawing group on the aromatic ring
Reaction Time Can be relatively short with efficient catalyst systemsCan be longer, depending on the reactivity of the substrate
Cost Considerations Palladium catalysts and ligands can be expensiveGenerally lower cost due to the absence of a metal catalyst
Scalability Can be challenging to scale up due to catalyst cost and removalOften more straightforward to scale up

Experimental Protocols

Route 1: Buchwald-Hartwig Amination

This method utilizes a palladium catalyst to couple an aryl halide (5-bromopicolinonitrile) with piperidine. The choice of ligand is crucial for achieving high yields and reaction rates.

Materials:

  • 5-Bromopicolinonitrile

  • Piperidine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., Xantphos, BINAP)

  • A base (e.g., Sodium tert-butoxide (NaOt-Bu), Cesium carbonate (Cs₂CO₃))

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., 2 mol% Pd(OAc)₂) and the phosphine ligand (e.g., 4 mol% Xantphos).

  • Add the base (e.g., 1.4 equivalents of NaOt-Bu).

  • Add 5-bromopicolinonitrile (1.0 equivalent) and piperidine (1.2 equivalents).

  • Add the anhydrous solvent (e.g., toluene) and stir the mixture at a specified temperature (e.g., 100 °C) for the required time (e.g., 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

This route involves the direct displacement of a halide from an electron-deficient pyridine ring by piperidine. The reactivity of the starting material is key, with fluoro- and chloro-substituted pyridines being common substrates.

Materials:

  • 5-Chloropicolinonitrile or 5-Fluoropicolinonitrile

  • Piperidine

  • A base (e.g., Potassium carbonate (K₂CO₃) or an excess of piperidine)

  • A high-boiling point solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))

Procedure:

  • In a round-bottom flask, dissolve 5-chloropicolinonitrile (1.0 equivalent) in the solvent (e.g., DMSO).

  • Add piperidine (2.0-3.0 equivalents). The excess piperidine can also act as the base. Alternatively, a solid base like K₂CO₃ (2.0 equivalents) can be used.

  • Heat the reaction mixture to a specified temperature (e.g., 120-150 °C) and stir for the required time (e.g., 12-48 hours), monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Mandatory Visualizations

The following diagrams illustrate the synthetic pathways described above.

Buchwald_Hartwig_Amination start_materials 5-Bromopicolinonitrile + Piperidine reaction_conditions Toluene 100 °C start_materials->reaction_conditions catalyst_system Pd Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., Xantphos) + Base (e.g., NaOt-Bu) catalyst_system->reaction_conditions product This compound reaction_conditions->product SNAr_Reaction start_materials 5-Chloropicolinonitrile + Piperidine (excess) reaction_conditions DMSO 120-150 °C start_materials->reaction_conditions product This compound reaction_conditions->product

Comparative Guide to Structure-Activity Relationship (SAR) Studies of 5-(Piperidin-1-yl)picolinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-(Piperidin-1-yl)picolinonitrile derivatives, focusing on their activity as kinase inhibitors. The information presented is based on published experimental data and is intended to facilitate further research and drug development efforts in this area.

Introduction

The this compound scaffold has emerged as a promising framework in medicinal chemistry for the development of potent and selective kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. This guide will focus on the SAR of derivatives targeting Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response.

Data Presentation: SAR of this compound Derivatives as CHK1 Inhibitors

The following table summarizes the SAR data for a series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives as CHK1 inhibitors. The lead compound, MCL1020, was identified through virtual screening and subsequently optimized to yield highly potent analogs.[1]

CompoundR Group on PyrimidineCHK1 IC₅₀ (nM)[1]CHK2 IC₅₀ (nM)[1]Z-138 Cell IC₅₀ (µM)[1]hERG IC₅₀ (µM)[1]
MCL1020-Modest Activity---
(R)-175-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)0.4>172000.013>40

Key SAR Observations:

  • The introduction of a substituted pyrimidine at the 5-position of the picolinonitrile core is crucial for CHK1 inhibitory activity.

  • Specifically, the (R)-enantiomer of compound 17, featuring a 5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidine group, demonstrated exceptional potency and selectivity for CHK1 over CHK2.[1]

  • This high selectivity is a desirable characteristic for a therapeutic agent, as it minimizes off-target effects.

  • Compound (R)-17 also exhibited potent anti-proliferative activity against the Z-138 hematologic malignancy cell line and a favorable safety profile with low affinity for the hERG channel.[1]

Experimental Protocols

CHK1 Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of compounds against the CHK1 enzyme.

Methodology:

A common method for assessing CHK1 kinase activity is a luminescence-based assay that measures the amount of ADP produced from the kinase reaction.

Materials:

  • Purified recombinant CHK1 enzyme

  • Kinase substrate (e.g., a peptide derived from CDC25C)

  • ATP

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader capable of measuring luminescence

Procedure:

  • Prepare a reaction mixture containing the CHK1 enzyme, kinase substrate, and kinase assay buffer.

  • Add serial dilutions of the test compounds to the wells of a microplate.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified period (e.g., 45 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Signaling Pathway and Experimental Workflow Diagrams

CHK1 Signaling Pathway in DNA Damage Response

CHK1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Therapeutic Intervention DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates CDC25A CDC25A CHK1->CDC25A phosphorylates & inhibits CDC25C CDC25C CHK1->CDC25C phosphorylates & inhibits CDK2_CyclinE CDK2/Cyclin E CDC25A->CDK2_CyclinE dephosphorylates & activates S_Phase_Arrest S-Phase Arrest CDK2_CyclinE->S_Phase_Arrest progression CDK1_CyclinB CDK1/Cyclin B CDC25C->CDK1_CyclinB dephosphorylates & activates G2_M_Arrest G2/M Arrest CDK1_CyclinB->G2_M_Arrest progression Apoptosis Apoptosis P53_deficient p53-deficient Cancer Cells P53_deficient->CHK1 heavily rely on CHK1_Inhibitor This compound Derivatives (e.g., (R)-17) CHK1_Inhibitor->CHK1 inhibits CHK1_Inhibitor->Apoptosis leads to

Caption: CHK1 signaling pathway in response to DNA damage and the mechanism of CHK1 inhibitors.

General Experimental Workflow for SAR Studies

SAR_Workflow cluster_design Compound Design & Synthesis cluster_testing In Vitro & In Vivo Testing cluster_analysis Data Analysis & Optimization Virtual_Screening Virtual Screening (Identify Lead Compound) SAR_Design SAR-based Design (Generate Analogs) Virtual_Screening->SAR_Design Synthesis Chemical Synthesis SAR_Design->Synthesis Kinase_Assay Kinase Inhibition Assay (e.g., CHK1) Synthesis->Kinase_Assay Cell_Assay Cell-based Proliferation Assay Synthesis->Cell_Assay Selectivity_Assay Kinase Selectivity Profiling Synthesis->Selectivity_Assay Safety_Assay hERG Liability Assay Synthesis->Safety_Assay Data_Analysis Data Analysis (Determine IC₅₀, SAR) Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis Selectivity_Assay->Data_Analysis Safety_Assay->Data_Analysis In_Vivo_Model Xenograft Model Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->SAR_Design Iterative Cycle Lead_Optimization->In_Vivo_Model

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of kinase inhibitors.

References

A Comparative Analysis of the Photophysical Properties of Picolinonitrile Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Picolinonitrile Derivatives' Performance with Supporting Experimental Data.

Picolinonitrile derivatives, a class of heterocyclic compounds incorporating a pyridine ring and a nitrile group, have garnered significant interest in materials science and medicinal chemistry due to their unique electronic and photophysical properties. Their application spans from organic light-emitting diodes (OLEDs) to fluorescent probes for biological imaging. This guide provides a comparative analysis of the key photophysical parameters of selected picolinonitrile compounds, supported by a summary of the experimental protocols used for their characterization.

Comparative Photophysical Data

The photophysical properties of picolinonitrile derivatives are highly dependent on their molecular structure, including the nature and position of substituents on the pyridine ring. These modifications influence the intramolecular charge transfer (ICT) characteristics, which in turn dictate the absorption and emission profiles of the compounds. The following table summarizes the key photophysical data for a selection of picolinonitrile and related cyanopyridine derivatives.

CompoundSolventλ_abs (nm)λ_em (nm)Φ_f (%)τ (ns)Reference
2-(2'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrileSolid State3985405.0-[1]
2-(3''-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrileSolid State39054014.0-[1]
2-(4'-pyridyl)-3-(N-ethyl-(3'-carbazolyl))acrylonitrileSolid State4426040.6-[1]
Substituted Pyridine Carbonitrile 1 (PC1)Solution265-309, 323-379391--[2]
Substituted Pyridine Carbonitrile 2 (PC2)Solution265-309, 323-379385--[2]
Substituted Pyridine Carbonitrile 3 (PC3)Solution265-309, 323-379487--[2]
Multi-substituted Pyridine 3DCM-460-4877-162.6-3.1
Multi-substituted Pyridine 10DCM-460-4877-162.6-3.1
Multi-substituted Pyridine 11DCM-460-4877-162.6-3.1
Multi-substituted Pyridine 17DCM-460-4877-162.6-3.1

Note: "-" indicates data not available in the cited source.

Experimental Protocols

The characterization of the photophysical properties of picolinonitrile compounds involves a suite of spectroscopic techniques. Below are detailed methodologies for the key experiments cited in this guide.

UV-Visible Absorption Spectroscopy

This technique is employed to determine the wavelengths at which a compound absorbs light.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: The picolinonitrile derivative is dissolved in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or dimethyl sulfoxide) to a concentration of approximately 10⁻⁵ M. The choice of solvent is crucial as it can influence the absorption spectrum (solvatochromism).

  • Procedure:

    • The spectrophotometer is blanked using the pure solvent in a quartz cuvette.

    • The sample solution is placed in a matched quartz cuvette.

    • The absorption spectrum is recorded over a relevant wavelength range (typically 200-800 nm).

    • The wavelength of maximum absorption (λ_abs) is identified from the spectrum.

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the emission spectrum of a compound after it has absorbed light.

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp), monochromators for excitation and emission wavelength selection, and a detector (e.g., photomultiplier tube).

  • Sample Preparation: The same solution prepared for UV-Vis absorption spectroscopy is used. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Procedure:

    • The sample is placed in the spectrofluorometer.

    • An excitation wavelength (typically the λ_abs) is selected.

    • The emission spectrum is recorded over a wavelength range longer than the excitation wavelength.

    • The wavelength of maximum emission (λ_em) is determined from the spectrum.

Fluorescence Quantum Yield (Φ_f) Determination

The fluorescence quantum yield represents the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.

  • Reference Standard: A fluorescent standard with a known quantum yield and emission in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).

  • Procedure:

    • The absorption and fluorescence spectra of both the sample and the reference standard are recorded under identical experimental conditions (excitation wavelength, slit widths).

    • The integrated fluorescence intensities (areas under the emission curves) of both the sample and the standard are calculated.

    • The absorbance of both solutions at the excitation wavelength is measured.

    • The quantum yield of the sample (Φ_sample) is calculated using the following equation:

      Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

      where:

      • Φ_std is the quantum yield of the standard.

      • I is the integrated fluorescence intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

Excited-State Lifetime (τ) Measurement

The excited-state lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.

  • Instrumentation: A TCSPC system including a pulsed light source (e.g., picosecond laser diode), a fast detector, and timing electronics.

  • Procedure:

    • The sample is excited with a short pulse of light.

    • The arrival times of the emitted photons are recorded relative to the excitation pulse.

    • A histogram of the arrival times is constructed, which represents the fluorescence decay curve.

    • The decay curve is fitted to an exponential function to determine the excited-state lifetime (τ).

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive photophysical characterization of picolinonitrile compounds.

G cluster_synthesis Compound Synthesis & Purification cluster_photophysics Photophysical Characterization cluster_analysis Data Analysis & Comparison synthesis Synthesis of Picolinonitrile Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization uv_vis UV-Vis Absorption Spectroscopy characterization->uv_vis Pure Compound fluorescence Fluorescence Spectroscopy uv_vis->fluorescence Determine λ_abs for Excitation data_table Compile Data Table (λ_abs, λ_em, Φ_f, τ) uv_vis->data_table quantum_yield Quantum Yield Measurement fluorescence->quantum_yield lifetime Excited-State Lifetime Measurement fluorescence->lifetime fluorescence->data_table quantum_yield->data_table lifetime->data_table comparison Comparative Analysis of Properties data_table->comparison

Caption: Experimental workflow for the photophysical characterization of picolinonitrile compounds.

References

head-to-head comparison of 5-(Piperidin-1-yl)picolinonitrile with a commercial inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of the Novel CHK1 Inhibitor, Compound (R)-17, with the Commercial Inhibitor Prexasertib

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the novel Checkpoint Kinase 1 (CHK1) inhibitor, (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile (referred to as Compound (R)-17), against the well-established commercial inhibitor, Prexasertib (LY2606368).

Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase involved in the DNA damage response (DDR) and cell cycle regulation.[1] Its role in allowing cancer cells to survive DNA damage has made it a key target for anti-cancer therapies.[1][2] This guide summarizes the comparative efficacy and selectivity of Compound (R)-17 and Prexasertib, supported by available preclinical data.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the key performance indicators for both inhibitors based on published findings.

Table 1: In Vitro Kinase Inhibitory Activity
InhibitorTargetIC50 (nM)Selectivity (vs. CHK2)
Compound (R)-17 CHK10.4[3]>4300-fold[3]
CHK2>1720
Prexasertib CHK1<1[4][5]~8-fold
CHK28[4][5]
Table 2: Cellular Antiproliferative Activity
InhibitorCell LineIC50 (µM)
Compound (R)-17 Z-138 (Mantle Cell Lymphoma)0.013[3]
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
InhibitorXenograft ModelDosingTumor Growth Inhibition (TGI)
Compound (R)-17 Z-13820 mg/kg, I.V.90.29%[3]

Specific TGI data for Prexasertib in a directly comparable Z-138 xenograft model was not found in the initial search results. Prexasertib has demonstrated growth inhibition in multiple other xenograft models.[6]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

CHK1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action DNA_Damage DNA Damage (e.g., single-strand breaks) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates & activates CDC25A CDC25A CHK1->CDC25A phosphorylates & inhibits G2_M_Arrest G2/M Arrest CHK1->G2_M_Arrest CDK2_CyclinE CDK2/Cyclin E CDC25A->CDK2_CyclinE activates S_Phase_Progression S-Phase Progression CDK2_CyclinE->S_Phase_Progression Compound_R17 Compound (R)-17 Compound_R17->CHK1 inhibit Prexasertib Prexasertib Prexasertib->CHK1 inhibit

Caption: The ATR-CHK1 signaling pathway in response to DNA damage.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Kinase_Assay Kinase Assay (IC50 Determination) Cell_Proliferation_Assay Cell Proliferation Assay (e.g., MTS/SRB) Kinase_Assay->Cell_Proliferation_Assay Western_Blot Western Blot (Target Engagement) Cell_Proliferation_Assay->Western_Blot Xenograft_Model Xenograft Model Establishment (e.g., Z-138 cells in mice) Western_Blot->Xenograft_Model Dosing Inhibitor Dosing (I.V. or Oral) Xenograft_Model->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement TGI_Calculation Tumor Growth Inhibition (TGI) Calculation Tumor_Measurement->TGI_Calculation

Caption: General experimental workflow for inhibitor characterization.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the 50% inhibitory concentration (IC50) of the test compounds against CHK1 and CHK2 kinases.

  • Materials: Recombinant human CHK1 and CHK2 enzymes, ATP, appropriate kinase substrate (e.g., a peptide), test compounds (Compound (R)-17 and Prexasertib), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Serially dilute the test compounds to a range of concentrations.

    • In a multi-well plate, combine the kinase, the specific substrate, and the test compound in the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either the phosphorylated substrate or the amount of ADP produced.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Proliferation Assay
  • Objective: To determine the effect of the inhibitors on the proliferation of cancer cell lines.

  • Materials: Z-138 cancer cell line, appropriate cell culture medium and supplements, test compounds, multi-well plates, and a cell viability reagent (e.g., MTS or Sulforhodamine B (SRB)).

  • Procedure:

    • Seed the Z-138 cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the IC50 value by plotting the inhibition against the compound concentration.

In Vivo Xenograft Model Efficacy Study
  • Objective: To evaluate the antitumor efficacy of the inhibitors in a preclinical animal model.

  • Materials: Immunocompromised mice (e.g., nude or SCID), Z-138 cells, vehicle solution, and the test compounds formulated for in vivo administration.

  • Procedure:

    • Subcutaneously implant Z-138 cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups (vehicle control, Compound (R)-17, and/or Prexasertib).

    • Administer the compounds at the specified dose and schedule (e.g., 20 mg/kg, intravenously).

    • Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

    • At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.

Conclusion

Based on the available data, the novel inhibitor, Compound (R)-17, demonstrates highly potent and selective inhibition of CHK1. With an IC50 of 0.4 nM, it shows superior selectivity for CHK1 over CHK2 (>4300-fold) when compared to Prexasertib (~8-fold).[3][4][5] Furthermore, in the Z-138 mantle cell lymphoma model, Compound (R)-17 exhibits potent antiproliferative activity both in vitro and in vivo, achieving a high degree of tumor growth inhibition as a single agent.[3] This positions Compound (R)-17 as a promising candidate for further development, particularly for hematologic malignancies. Prexasertib remains a critical tool and benchmark in the study of CHK1 inhibition, with broader characterization across various cancer types.[6][7] Further head-to-head studies in a wider range of preclinical models would be beneficial to fully elucidate the comparative therapeutic potential of these two inhibitors.

References

Validating the Mechanism of Action of 5-(Piperidin-1-yl)picolinonitrile Derivatives as CHK1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While direct experimental data on 5-(Piperidin-1-yl)picolinonitrile is not extensively available in public literature, the chemical scaffold is a key feature in a class of potent protein kinase inhibitors. Notably, a complex derivative, (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, has been identified as a highly potent and selective Checkpoint Kinase 1 (CHK1) inhibitor[1]. This guide provides a comparative framework for validating the mechanism of action of compounds based on the this compound scaffold, using CHK1 inhibition as the primary endpoint. The guide compares the performance of a representative compound from this class with other well-characterized CHK1 inhibitors, supported by experimental data and detailed protocols.

Checkpoint Kinase 1 (CHK1) is a crucial serine/threonine kinase in the DNA damage response (DDR) pathway. It plays a vital role in cell cycle arrest to allow for DNA repair, making it an attractive target in oncology[2][3]. Inhibiting CHK1 can sensitize cancer cells to DNA-damaging agents.

This guide is intended for researchers, scientists, and drug development professionals interested in the pharmacological validation of novel kinase inhibitors.

Comparative Performance of CHK1 Inhibitors

The following table summarizes the in vitro potency of several CHK1 inhibitors, including a representative from the piperidinyl-picolinonitrile class, against CHK1 and other related kinases to provide a selectivity profile.

CompoundCHK1 IC50 (nM)CHK2 IC50 (nM)Selectivity (CHK2/CHK1)Reference Compound Class
(R)-17 *0.4>1720>43005-(pyrimidin-2-ylamino)picolinonitrile
MK-8776 31500500Imidazopyrazine
SRA737 1.42400~1714Pyrrolopyrimidine
LY2606368 <18~8Pyrrolopyrimidine
AZD7762 5<5~1Thiophenecarboxamide Urea

**(R)-17 is (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile[1] Data for other compounds sourced from[4][5][6]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the CHK1 signaling pathway and a typical experimental workflow for evaluating CHK1 inhibitors.

CHK1_Signaling_Pathway cluster_dna_damage DNA Damage cluster_activation Kinase Activation cluster_cell_cycle_control Cell Cycle Control DNA_Damage DNA Damage (e.g., Replication Stress, Genotoxic Agents) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates and activates (on Ser317/Ser345) CDC25 CDC25 Phosphatases (CDC25A, CDC25B, CDC25C) CHK1->CDC25 phosphorylates and inhibits Cell_Cycle_Arrest Cell Cycle Arrest (S and G2/M phases) CHK1->Cell_Cycle_Arrest induces CDKs Cyclin-Dependent Kinases (CDK1, CDK2) CDC25->CDKs activates CDKs->Cell_Cycle_Arrest progression

Figure 1: Simplified CHK1 Signaling Pathway in DNA Damage Response.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Kinase_Assay In vitro Kinase Assay (e.g., ADP-Glo) IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Data for Cell_Culture Cancer Cell Lines (e.g., AsPC-1, SW620) Compound_Treatment Treat with CHK1 Inhibitor Cell_Culture->Compound_Treatment Western_Blot Western Blot Analysis (pCHK1, γH2AX) Compound_Treatment->Western_Blot Assess target engagement Cell_Viability Cell Viability Assay (e.g., CCK-8, SRB) Compound_Treatment->Cell_Viability Assess cytotoxicity

Figure 2: General Experimental Workflow for CHK1 Inhibitor Validation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of compound activity. Below are protocols for key experiments in the validation of CHK1 inhibitors.

1. In Vitro CHK1 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

  • Materials:

    • Recombinant human CHK1 enzyme

    • CHK1 substrate (e.g., a synthetic peptide)

    • ATP

    • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • ADP-Glo™ Reagent and Kinase Detection Reagent

    • Test compounds (e.g., this compound derivatives) and control inhibitors

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase assay buffer, CHK1 substrate, and ATP.

    • Add the test compounds to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiate the kinase reaction by adding the recombinant CHK1 enzyme to all wells except the negative control.

    • Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes)[7][8].

    • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-45 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Determine the IC50 value by fitting the data to a dose-response curve.

2. Cell-Based CHK1 Inhibition Assay (Western Blot)

This assay measures the inhibition of CHK1 autophosphorylation in a cellular context, confirming target engagement.

  • Materials:

    • Cancer cell line with constitutive CHK1 activation (e.g., AsPC-1) or treated with a DNA damaging agent to induce CHK1 activation[5].

    • Cell culture medium and supplements.

    • Test compounds and control inhibitors.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-phospho-CHK1 (Ser296), anti-total-CHK1, anti-γH2AX (a marker of DNA damage).

    • Secondary antibodies (HRP-conjugated).

    • Chemiluminescent substrate.

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test compounds for a specified duration (e.g., 6-24 hours)[5][9].

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-CHK1) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities to determine the concentration-dependent inhibition of CHK1 phosphorylation.

3. Cell Viability/Cytotoxicity Assay

This assay assesses the effect of CHK1 inhibition on the proliferation and survival of cancer cells.

  • Materials:

    • Cancer cell lines (a panel of sensitive and resistant lines is recommended).

    • Cell culture medium and supplements.

    • Test compounds.

    • Cell Counting Kit-8 (CCK-8) or Sulforhodamine B (SRB) reagents.

    • 96-well plates.

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density.

    • After overnight incubation, treat the cells with a range of concentrations of the test compounds.

    • Incubate for a specified period (e.g., 72-96 hours).

    • For CCK-8 assay, add the CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.

    • For SRB assay, fix the cells with trichloroacetic acid, stain with SRB, and then solubilize the dye. Measure the absorbance at 510 nm[10].

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Conclusion

Validating the mechanism of action of novel compounds such as those derived from the this compound scaffold requires a systematic and comparative approach. By leveraging the known activity of related compounds, a focused investigation into CHK1 inhibition can be conducted. The combination of in vitro kinase assays to determine potency and selectivity, with cell-based assays to confirm target engagement and cellular effects, provides a robust framework for validation. The protocols and comparative data presented in this guide offer a comprehensive starting point for researchers to objectively assess the performance of their compounds against established alternatives in the field of CHK1 inhibition.

References

Safety Operating Guide

Safe Disposal of 5-(Piperidin-1-yl)picolinonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 5-(Piperidin-1-yl)picolinonitrile, a chemical compound requiring careful handling due to its potential hazards. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

I. Immediate Safety Considerations

Key Hazards:

  • Flammability: The piperidine component suggests flammability. Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3][5] Use spark-proof tools and explosion-proof equipment.[6]

  • Corrosivity: Potential for severe skin and eye irritation or burns.[1][2][3]

  • Toxicity: Harmful if swallowed or in contact with skin, and potentially toxic if inhaled.[7]

  • Reactivity: Avoid contact with strong acids, as this may generate toxic gas.[4]

II. Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat and, if handling larger quantities, a chemical-resistant apron.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood.

III. Quantitative Data Summary

Data PointValueSource Citation
Piperidine Flash Point37 °F (16 °C)[5]
Piperidine Boiling Point222.8 °F (106 °C)[5]
Incompatibility of NitrilesStrong acids (mineral and organic)[4]

IV. Step-by-Step Disposal Protocol

All chemical waste must be managed in accordance with institutional and local regulations. The following is a general procedural guide.

1. Waste Segregation and Collection:

  • Treat all this compound waste as hazardous.[8]
  • Collect waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.
  • Do not mix this waste with other chemical waste streams, especially acidic waste.[4]

2. Container Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
  • Include the date of waste accumulation and the responsible researcher's name.

3. Storage of Waste:

  • Store the sealed waste container in a well-ventilated, designated hazardous waste accumulation area.
  • The storage area should be away from heat, ignition sources, and incompatible materials.[1]

4. Disposal Request:

  • Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[8] Do not attempt to dispose of this chemical down the drain or in regular trash.[7][8]

5. Decontamination of Empty Containers:

  • If the original container is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[8]
  • Collect the rinsate as hazardous waste and dispose of it with the chemical waste.[8]
  • Deface the label on the empty, rinsed container before disposal as non-hazardous waste, if permitted by your institution.[8]

6. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert your supervisor and EHS.
  • For minor spills, if trained to do so, use an absorbent material (e.g., vermiculite or sand) to contain the spill.[3]
  • Collect the absorbent material using spark-proof tools and place it in a sealed container for hazardous waste disposal.[6]
  • Clean the spill area thoroughly.

V. Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Have this compound Waste ppe Don Appropriate PPE start->ppe collect_waste Collect waste in a labeled, sealed container. ppe->collect_waste segregate_waste Segregate from incompatible wastes (e.g., acids). collect_waste->segregate_waste store_waste Store in a designated hazardous waste area. segregate_waste->store_waste contact_ehs Contact EHS for waste pickup. store_waste->contact_ehs end_point End: Waste Disposed of by Professionals contact_ehs->end_point

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-(Piperidin-1-yl)picolinonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of 5-(Piperidin-1-yl)picolinonitrile, a compound requiring careful management due to its chemical properties. The following procedural guidance is designed to be a preferred resource, building a foundation of trust in laboratory safety and chemical handling.

Personal Protective Equipment (PPE): A Multi-layered Defense

When working with this compound, a comprehensive approach to personal protective equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the required PPE, categorized by the level of protection.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Chemical Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield should be worn in addition to goggles, especially when there is a risk of splashing.
Hands Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or puncture and are changed frequently.
Body Laboratory Coat and Chemical-resistant ApronA flame-retardant lab coat is advisable. A chemical-resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant risk of splashes.
Respiratory Fume Hood or RespiratorAll handling of solid and solutions should be conducted in a certified chemical fume hood. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge is mandatory.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is essential to mitigate the risks associated with this compound. The following workflow outlines the key steps for safe handling, from preparation to post-experiment cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Ensure Fume Hood is Operational prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in a Suitable Solvent handle_weigh->handle_dissolve handle_reaction Perform Experimental Procedure handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Figure 1. Workflow for Safe Handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Before entering the laboratory, ensure you are familiar with the potential hazards of this compound by reviewing this guide and any available safety data sheets for similar compounds.

    • Don all required PPE as outlined in the table above.

    • Verify that the chemical fume hood is functioning correctly, with the sash at the appropriate height.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • When weighing the solid compound, use a draft shield or perform the task in a glove box to prevent dispersal of airborne particles.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Conduct all experimental manipulations within the fume hood. Avoid direct contact with the skin and eyes.[1][2][3] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]

  • Cleanup:

    • Decontaminate all glassware and surfaces that have come into contact with the compound using an appropriate solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water.

    • Dispose of all contaminated materials, including gloves and disposable labware, in a designated and clearly labeled hazardous waste container.

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental stewardship.

Waste Segregation and Disposal:

Waste TypeDisposal ContainerDisposal Method
Solid Waste Labeled Hazardous Waste Container (Solid)Dispose of contents/container to an approved waste disposal plant.[1]
Liquid Waste (Organic Solvents) Labeled Hazardous Waste Container (Organic)Dispose of contents/container to an approved waste disposal plant.[1]
Contaminated PPE and Labware Labeled Hazardous Waste Container (Solid)Dispose of contents/container to an approved waste disposal plant.[1]

Key Disposal Considerations:

  • Never dispose of this compound down the drain or in regular trash.

  • Ensure all waste containers are properly sealed and stored in a designated secondary containment area while awaiting pickup by a certified hazardous waste disposal service.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and responsibility within the laboratory.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.